molecular formula C13H17N3 B1324354 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile CAS No. 204078-93-3

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Cat. No.: B1324354
CAS No.: 204078-93-3
M. Wt: 215.29 g/mol
InChI Key: WKJLOVRBRYDGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is a synthetic organic compound with the molecular formula C13H17N3 . This benzonitrile derivative features a 4-methyl-1,4-diazepane ring system, which is a seven-membered heterocycle containing two nitrogen atoms. Compounds containing the 1,4-diazepane scaffold are of significant interest in medicinal chemistry and chemical biology research due to their potential as molecular building blocks and their presence in pharmacologically active molecules . The specific research applications and biochemical mechanisms of action for this compound are not fully documented in the public domain, highlighting an area for further investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJLOVRBRYDGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632628
Record name 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204078-93-3
Record name 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for producing 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a key heterocyclic building block in medicinal chemistry and drug development. We will explore two primary, robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This document delves into the mechanistic principles behind each method, offers detailed, step-by-step experimental protocols, and provides expert insights into reaction optimization and troubleshooting. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important intermediate.

Introduction: Significance and Synthetic Strategy

This compound is a valuable scaffold in the synthesis of complex nitrogen-containing molecules, particularly those with therapeutic potential. Its structure combines a benzonitrile moiety with a 1-methyl-1,4-diazepane ring, providing a versatile platform for further chemical modification. The primary synthetic challenge lies in the formation of the C-N bond between the aromatic ring and the diazepane nitrogen. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the aromatic ring, opening up specific pathways for this crucial bond formation.

This guide will focus on the two most industrially and academically relevant methods to achieve this transformation.

  • Nucleophilic Aromatic Substitution (SNAr): A classical and cost-effective method that leverages the activation provided by the ortho-cyano group to facilitate substitution of a leaving group (typically a halide) by the amine nucleophile.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that offers high efficiency, excellent functional group tolerance, and applicability to a broader range of substrates, including less reactive aryl chlorides.[1]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the key starting materials required for both proposed synthetic routes. The primary disconnection is at the aryl C-N bond, leading back to a 2-halobenzonitrile and 1-methyl-1,4-diazepane.

G cluster_0 TM This compound SM1 2-Halobenzonitrile (X = F, Cl, Br) TM->SM1 Aryl C-N Disconnection SM2 1-Methyl-1,4-diazepane TM->SM2 Aryl C-N Disconnection G cluster_workflow Buchwald-Hartwig Workflow Start Flask Setup: Pd Catalyst, Ligand, Base, Solvent Inert Inert Atmosphere (Argon/Nitrogen Purge) Start->Inert Add Add Aryl Halide & Amine Reagents Inert->Add Heat Heat to Reaction Temperature Add->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Isolate & Characterize Final Product Purify->End

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. As direct experimental data for this specific molecule is not widely available in public repositories[1], this document establishes a predictive and comparative analysis based on established principles of spectroscopy and extensive data from structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of new chemical entities.

The core structure integrates two key pharmacophores: a benzonitrile unit and a 1-methyl-1,4-diazepane moiety. The benzonitrile group is a common feature in various biologically active molecules, while the diazepane ring is a privileged scaffold in medicinal chemistry, notably found in drugs like diazepam[2][3][4][5]. Understanding the precise spectroscopic signature of this combined scaffold is crucial for confirming its identity, assessing its purity, and elucidating its structure-activity relationships in drug discovery programs.

Molecular Structure and Predicted Spectroscopic Features

The structural confirmation of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for characterization.

mol benzonitrile_label Benzonitrile Moiety benzonitrile_label->bn_anchor diazepane_label 1-Methyl-1,4-diazepane Moiety diazepane_label->dz_anchor

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are indispensable for the structural verification of the target compound.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for adequate signal-to-noise.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation:

The predicted spectrum will exhibit distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the diazepane ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Data
7.55 - 7.70dd1HAr-H (ortho to CN)The aromatic region for benzonitrile typically appears between 7.4 and 7.7 ppm[6][7]. This proton is deshielded by the anisotropic effect of the nitrile group.
7.40 - 7.55td1HAr-H (meta to CN)Protons meta to the nitrile group in substituted benzonitriles show complex splitting and appear in this region[6].
7.10 - 7.25t1HAr-H (para to CN)This proton is expected to be the most upfield of the aromatic signals due to its position relative to the electron-withdrawing nitrile group.
6.95 - 7.10d1HAr-H (ortho to diazepane)The nitrogen of the diazepane ring is an electron-donating group, which should shield the adjacent proton, shifting it upfield compared to other aromatic protons.
3.20 - 3.40t2H-N-CH₂ - (adjacent to Ar)Protons on carbons directly attached to the aromatic ring and nitrogen will be deshielded. Similar N-aryl diazepane structures show signals in this region[8].
2.80 - 3.00t2H-N-CH₂ - (adjacent to Ar)These are the other two protons of the methylene groups adjacent to the aromatic ring.
2.60 - 2.80m4H-N-CH₂ -CH₂-N(CH₃)-Methylene protons on the opposite side of the ring, adjacent to the N-methyl group.
2.35s3HN-CH₃ A characteristic singlet for the N-methyl group, typically appearing between 2.2 and 2.5 ppm[8].
2.00 - 2.20quintet2H-CH₂-CH₂ -CH₂-The central methylene group of the diazepane ring is expected to be the most shielded of the ring protons, appearing as a quintet due to coupling with four adjacent protons.
¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. The acquisition is performed using a proton-decoupled pulse sequence to yield a spectrum of singlets for each unique carbon atom. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about their electronic state.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Data
~160C -N (Aromatic)The aromatic carbon directly bonded to the diazepane nitrogen is expected to be significantly deshielded.
~134C -H (Aromatic, ortho to CN)Aromatic carbons in benzonitrile derivatives typically resonate in the 128-134 ppm range[6][9][10].
~133C -H (Aromatic, para to CN)The chemical shifts of aromatic carbons are influenced by the electronic effects of the substituents.
~122C -H (Aromatic, meta to CN)This carbon is expected to be more shielded compared to the others in the benzonitrile ring.
~118-C ≡NThe nitrile carbon itself has a characteristic chemical shift in this region[6][9].
~110C -CN (Aromatic)The quaternary carbon to which the nitrile is attached. Its signal is often of lower intensity.
~55-60Ring C H₂'sThe four methylene carbons of the diazepane ring are expected in this range. Carbons closer to the electronegative nitrogen atoms will be further downfield. This is consistent with data for similar heterocyclic systems[11].
~46N-C H₃The N-methyl carbon typically appears in the 40-50 ppm range.
~25-30-CH₂-C H₂-CH₂-The central methylene carbon of the diazepane ring is expected to be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a neat solid sample on a diamond Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet containing a small amount of the compound.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background scan is performed first, followed by the sample scan.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectrum and Interpretation:

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale & Comparative Data
3100 - 3000C-H StretchAromatic C-HThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized[12][13].
2980 - 2850C-H StretchAliphatic C-H (diazepane ring and N-methyl)Multiple bands are expected in this region corresponding to the symmetric and asymmetric stretching of the various CH₂ and CH₃ groups. This is a standard region for aliphatic C-H bonds[2].
~2225C≡N StretchNitrileThis is a highly characteristic, sharp, and medium-intensity band for the nitrile functional group. The position is consistent with a nitrile conjugated to an aromatic ring[12][13].
~1600, ~1480C=C StretchAromatic RingThese bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1250C-N StretchAryl-N and Aliphatic-NThe stretching vibrations for the C-N bonds of the diazepane ring and its connection to the aromatic ring are expected in this region.
800 - 700C-H Bend (out-of-plane)Aromatic Substitution PatternThe specific pattern of bands in this region can help confirm the ortho-disubstitution pattern on the benzene ring.

graph TD {
A[Start: Purified Sample] --> B{Spectroscopic Analysis};
B --> C[¹H & ¹³C NMR];
B --> D[FT-IR];
B --> E[Mass Spectrometry];
B --> F[UV-Vis];
C --> G[Confirm C-H Framework];
D --> H[Identify Functional Groups];
E --> I[Determine Molecular Weight & Fragmentation];
F --> J[Analyze Electronic Transitions];
G & H & I & J --> K[Synthesize Data];
K --> L[Structural Confirmation of this compound];
L --> M[End: Characterized Compound];
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px;
style M fill:#F1F3F4,stroke:#5F6368,stroke-width:2px;
style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF;
style K fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF;
style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF;

}

Caption: Workflow for the spectroscopic confirmation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used to induce more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum and Interpretation:

  • Molecular Ion: The calculated monoisotopic mass of C₁₃H₁₇N₃ is 215.1422. Using ESI-MS in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 215.14 . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • Key Fragmentation Patterns: Under EI or collision-induced dissociation (CID) conditions, characteristic fragments would be expected. The fragmentation of the diazepane ring is likely, leading to specific neutral losses or charged fragments. A significant fragment would likely arise from the cleavage of the bond between the benzonitrile and diazepane moieties.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-system of the benzonitrile moiety.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: Record the absorbance of the solution across the UV-visible range (typically 200-800 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

Predicted UV-Vis Spectrum and Interpretation:

The UV-Vis spectrum is expected to be dominated by the absorptions of the benzonitrile chromophore. Benzonitrile itself shows a primary absorption band around 224 nm and a weaker, secondary band around 271 nm[14]. The substitution with the electron-donating diazepane group is expected to cause a bathochromic (red) shift in these absorptions.

  • λ_max 1: Expected around 230-240 nm . This corresponds to the primary π → π* transition of the aromatic system.

  • λ_max 2: Expected around 275-285 nm . This weaker absorption is characteristic of the benzoyl n → π* transition.

The precise positions of these maxima are solvent-dependent[15].

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the electronic transition analysis from UV-Vis spectroscopy, a definitive structural confirmation can be achieved. The predictive data presented in this guide, based on well-understood spectroscopic principles and comparative analysis of related structures, provides a robust framework for researchers to validate the synthesis and purity of this novel compound.

References

  • Rajalakshmi, K. et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • The Royal Society of Chemistry. (n.d.).
  • Szukalski, A. et al. (n.d.). Calculated vertical UV–vis absorption spectra of the investigated compounds.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ResearchGate. (n.d.). UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs.
  • AIP Publishing. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. The Journal of Chemical Physics.
  • Chemistry 552 Spectroscopy Fall 2003. (n.d.). The ultraviolet spectrum of benzonitrile.
  • Kovalchukova, O. V. et al. (2015). Computational and spectroscopic characterizations of some N-alkyl (benzyl)-diazenium diolates and their metal complexes.
  • ChemicalBook. (n.d.). Benzonitrile(100-47-0) 13C NMR spectrum.
  • Sylaja, B., & Srinivasan, S. (2012). Experimental and theoretical investigation of spectroscopic properties of diazepam. International Journal of ChemTech Research, 4(1), 361-376.
  • Yang, K. et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][12][16]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-7.

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1, 5-benzodiazepine (1).
  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1.
  • Piao, H. R. et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[12][16]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[6][12][16]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

  • ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum.
  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). Diazepam.
  • National Institute of Standards and Technology. (n.d.). Diazepam. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Diazepam. NIST WebBook.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • ResearchG

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel small molecule, 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. In the absence of direct empirical data for this specific compound, this document synthesizes existing knowledge of its core structural motifs—the 1,4-diazepane ring and the benzonitrile group—to propose a primary hypothetical mechanism centered on the modulation of central nervous system (CNS) receptors. We further delineate a robust, multi-tiered experimental strategy to rigorously test this hypothesis, providing detailed protocols for target identification and validation. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this and structurally related compounds.

Introduction and Physicochemical Properties

This compound is a synthetic organic compound featuring a benzonitrile moiety linked to a 1-methyl-1,4-diazepane ring. The physicochemical properties of this molecule, predicted based on its structure, are crucial for understanding its potential pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C13H17N3PubChem
Molecular Weight 215.29 g/mol PubChem
LogP (predicted) 1.8PubChem
Topological Polar Surface Area 36.5 ŲPubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem

Table 1: Predicted Physicochemical Properties of this compound.

The predicted LogP value suggests moderate lipophilicity, which may allow the compound to cross the blood-brain barrier, a prerequisite for CNS activity. The presence of nitrogen atoms as hydrogen bond acceptors can facilitate interactions with biological targets.

Deconstruction of the Core Scaffold: Building a Mechanistic Hypothesis

The pharmacological activity of a small molecule is intrinsically linked to its chemical structure. By examining the known biological activities of its constituent parts, we can formulate a plausible mechanism of action for this compound.

The 1,4-Diazepane Moiety: A Privileged Scaffold in CNS Drug Discovery

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. Derivatives of this scaffold are associated with a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2] Of particular note is the well-established role of the 1,4-benzodiazepine class of drugs, which feature a diazepine ring fused to a benzene ring. These compounds, such as diazepam (Valium®), are potent modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4]

GABA is the primary inhibitory neurotransmitter in the mammalian CNS. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion conductance. This potentiation of GABAergic inhibition underlies their anxiolytic, sedative, and anticonvulsant properties.[4]

Given the structural similarity of the 1,4-diazepane ring in our compound of interest to the core of benzodiazepines, it is a strong working hypothesis that this compound may also modulate the GABA-A receptor.

The Benzonitrile Group: A Modulator of Potency and Pharmacokinetics

The benzonitrile group consists of a benzene ring substituted with a nitrile (-C≡N) group. While benzonitrile itself is primarily used as a solvent and chemical intermediate, the nitrile moiety is found in numerous FDA-approved pharmaceuticals.[5][6][7] The incorporation of a nitrile group can influence a molecule's binding affinity to its target, improve its pharmacokinetic profile, and in some cases, reduce drug resistance.[8] In the context of this compound, the benzonitrile group may play a role in orienting the molecule within a binding pocket and contributing to its overall potency and selectivity.

Proposed Mechanism of Action and Experimental Validation

Based on the structural analysis, we propose that This compound acts as a positive allosteric modulator of the GABA-A receptor . The following experimental workflow is designed to systematically investigate this hypothesis.

G cluster_0 Phase 1: Target Identification & Binding cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Validation Target_Binding Radioligand Binding Assay (GABA-A Receptor Subtypes) Electrophysiology Two-Electrode Voltage Clamp (TEVC) (Xenopus oocytes) Target_Binding->Electrophysiology Confirm Functional Activity Affinity_Chromatography Affinity Chromatography-Mass Spectrometry (Broad Target Screening) Affinity_Chromatography->Target_Binding Identify Potential Targets DARTS Drug Affinity Responsive Target Stability (DARTS) (Unbiased Target Identification) DARTS->Target_Binding Identify Potential Targets Patch_Clamp Patch-Clamp Electrophysiology (Mammalian Cells) Electrophysiology->Patch_Clamp Detailed Mechanistic Studies Animal_Models Animal Models of Anxiety & Seizures (e.g., Elevated Plus Maze, PTZ-induced Seizures) Patch_Clamp->Animal_Models Validate In Vivo Efficacy Ion_Flux Fluorescence-Based Ion Flux Assay (High-Throughput Screening) Ion_Flux->Electrophysiology Confirm Hits

A tiered experimental workflow for elucidating the mechanism of action.

Phase 1: Target Identification and Binding Characterization

The initial phase focuses on identifying the direct molecular targets of this compound.

This experiment will determine if the compound binds to the benzodiazepine site on various GABA-A receptor subtypes.

Objective: To quantify the binding affinity of this compound to different GABA-A receptor subtypes.

Materials:

  • Cell membranes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2).

  • [3H]-Flunitrazepam (a radiolabeled benzodiazepine).

  • This compound.

  • Unlabeled Diazepam (as a positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound and unlabeled diazepam.

  • In a 96-well plate, combine the cell membranes, [3H]-Flunitrazepam (at a concentration near its Kd), and the test compound or control.

  • Incubate at 4°C for 60 minutes to reach binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Expected Outcome: A low Ki value would indicate high-affinity binding to the benzodiazepine site of the GABA-A receptor.

To explore potential off-target effects or alternative mechanisms, a broader screening approach is necessary.

Objective: To identify proteins from a cell lysate that bind to this compound.

Materials:

  • This compound chemically modified with a linker and an affinity tag (e.g., biotin).

  • Streptavidin-coated beads.

  • Cell lysate (e.g., from human neuroblastoma cells).

  • Wash buffers and elution buffer.

  • SDS-PAGE and mass spectrometry equipment.

Procedure:

  • Incubate the biotinylated compound with the cell lysate.

  • Add streptavidin-coated beads to capture the compound and any bound proteins.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands and identify them using mass spectrometry.

Expected Outcome: Identification of a list of potential protein targets, which can then be validated in subsequent assays.

Phase 2: Functional Characterization

This phase aims to determine the functional consequences of the compound binding to its target(s).

TEVC is a robust method for studying the function of ion channels expressed in a heterologous system.

Objective: To determine if this compound modulates GABA-induced chloride currents in GABA-A receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs for GABA-A receptor subunits.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • GABA.

  • This compound.

Procedure:

  • Inject oocytes with cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days.

  • Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording).

  • Perfuse the oocyte with a low concentration of GABA to elicit a baseline current.

  • Co-apply GABA and varying concentrations of this compound.

  • Measure the change in the amplitude of the GABA-induced current.

Expected Outcome: An increase in the GABA-induced current in the presence of the compound would confirm its role as a positive allosteric modulator.

G cluster_0 TEVC Experimental Setup Oocyte Xenopus Oocyte (expressing GABA-A Receptors) Electrodes Voltage & Current Electrodes Oocyte->Electrodes Amplifier Amplifier Electrodes->Amplifier Perfusion Perfusion System (GABA +/- Compound) Perfusion->Oocyte

Schematic of the Two-Electrode Voltage Clamp (TEVC) experiment.

Phase 3: In Vivo Validation

The final phase involves testing the compound's effects in relevant animal models.

This is a standard behavioral test for assessing anxiety in rodents.

Objective: To determine if this compound has anxiolytic effects in mice.

Materials:

  • Elevated plus maze apparatus.

  • Mice.

  • This compound.

  • Vehicle control.

  • Positive control (e.g., diazepam).

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice (e.g., via intraperitoneal injection).

  • After a set pre-treatment time, place each mouse in the center of the elevated plus maze.

  • Record the time spent in the open arms and the closed arms of the maze for 5 minutes.

Expected Outcome: A significant increase in the time spent in the open arms compared to the vehicle control would indicate an anxiolytic effect.

Conclusion and Future Directions

The structural components of this compound strongly suggest a potential role as a modulator of CNS receptors, with the GABA-A receptor being a primary candidate. The experimental workflow detailed in this guide provides a comprehensive and logical progression from initial target identification to in vivo validation. The results of these studies will be critical in elucidating the precise mechanism of action of this novel compound and will guide future drug development efforts. Further investigations could explore the compound's effects on other ion channels and G-protein coupled receptors, as well as its pharmacokinetic and toxicity profiles.

References

  • Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 18(13), 1120-1134.
  • Kaur, R., et al. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies, 13(2), 70-82.
  • Siddiqui, A. A., et al. (2013). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 18(7), 8059-8073.
  • García-Nafría, J., & Wray, R. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. (2024). RSC Medicinal Chemistry.
  • Olsen, R. W. (2018). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Journal of Clinical Neurology, 14(4), 429–437.
  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1269-1289.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.).
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30(1), 74.
  • Ion Channel Screening. (2012). Assay Guidance Manual.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46.
  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modul
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015).
  • Ion Channel Flux Assays and Protocols. (n.d.). Sigma-Aldrich.
  • BENZONITRILE. (n.d.).
  • Structure-Dependent Activity of Natural GABA(A)
  • Ion Channel Screening Assays. (n.d.).
  • Ong, S.-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617–4622.
  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019). ACS Central Science, 5(8), 1396–1405.
  • Screening technologies for ion channel drug discovery. (n.d.). Expert Opinion on Drug Discovery.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2019).
  • Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. (2018). RSC Medicinal Chemistry, 9(11), 1477–1484.

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. (2018). Journal of Pharmacology and Experimental Therapeutics, 364(1), 134–145.
  • BENZONITRILE. (n.d.).
  • Ion Channel Screening and profiling with Functional Assays. (n.d.).
  • How to identify protein target of small organic molecules?. (2012).
  • BENZONITRILE. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Quinazolines and 1,4-benzodiazepines. 90. Structure-activity relationship between substituted 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides and 1,4-benzodiazepinones. (1983). Journal of Medicinal Chemistry, 26(5), 657–662.
  • Benzonitrile. (2018). American Chemical Society.

Sources

An In-depth Technical Guide to 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and drug development due to its unique structural combination of a benzonitrile moiety and a 1,4-diazepane ring. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds and established chemical principles to offer valuable insights for researchers and scientists.

Molecular Structure and Core Properties

This compound possesses a distinct architecture, featuring a benzonitrile group at the 2-position of a phenyl ring, which is, in turn, substituted with a 4-methyl-1,4-diazepan-1-yl group. This arrangement of functional groups is anticipated to bestow specific physicochemical properties that are crucial for its potential applications.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number Not available-
Molecular Formula C₁₃H₁₇N₃[1]
Molecular Weight 215.29 g/mol [1]
Appearance Predicted: Off-white to pale yellow solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Inferred from related compounds

Synthesis and Reactivity

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential approach involves the nucleophilic aromatic substitution of 2-fluorobenzonitrile with 1-methyl-1,4-diazepane.

Synthesis_Workflow 2-Fluorobenzonitrile 2-Fluorobenzonitrile Reaction_Vessel Nucleophilic Aromatic Substitution 2-Fluorobenzonitrile->Reaction_Vessel 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane->Reaction_Vessel Product This compound Reaction_Vessel->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methyl-1,4-diazepane (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Reactivity Insights:

The chemical reactivity of this molecule is governed by its functional groups:

  • Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

  • Diazepane Ring: The tertiary amines within the diazepane ring can be quaternized with alkyl halides. The ring system itself may be susceptible to ring-opening reactions under harsh conditions.

  • Aromatic Ring: The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, while the diazepane substituent is an activating group. The overall substitution pattern will depend on the reaction conditions.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Aromatic protons (4H) in the δ 7.0-7.8 ppm region, showing complex coupling patterns. Protons of the diazepane ring (10H) as multiplets in the δ 2.5-3.5 ppm range. A singlet for the N-methyl group (3H) around δ 2.3 ppm.
¹³C NMR Aromatic carbons in the δ 110-160 ppm range, including the quaternary carbon attached to the cyano group. The nitrile carbon (C≡N) is expected around δ 118-120 ppm. Aliphatic carbons of the diazepane ring and the N-methyl group in the δ 40-60 ppm region.
FT-IR (cm⁻¹) A sharp, strong absorption band for the C≡N stretch around 2220-2230 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons (2800-3100 cm⁻¹). Aromatic C=C stretching bands (1450-1600 cm⁻¹).
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 215. Fragmentation patterns would likely involve the loss of the methyl group, and cleavage of the diazepane ring.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, a safety assessment can be made based on the known hazards of its constituent functional groups, specifically benzonitriles and tertiary amines. A safety data sheet for the related isomer, 4-(4-methyl-1,4-diazepan-1-yl)benzonitrile, indicates that the compound should be handled with care, although specific hazard statements are not provided.[2]

General Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult available safety data for structurally similar molecules.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in various biologically active compounds. The 1,4-diazepane scaffold is a key component in several central nervous system (CNS) active agents.[1][3] Benzonitrile-containing molecules have also shown a wide range of pharmacological activities. The combination of these two pharmacophores suggests that this compound could be a valuable building block or a lead compound in the development of novel therapeutics, particularly for neurological or psychiatric disorders.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. Although direct experimental data is currently sparse, this guide provides a solid foundation for researchers by outlining its core properties, a plausible synthetic route, predicted spectroscopic characteristics, and essential safety considerations. Further experimental validation of the properties and reactivity discussed herein will be crucial for unlocking the full potential of this intriguing molecule.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • PubChem. 2-(4-Methyl-1,4-diazepan-1-yl)propanenitrile. [Link]

  • Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

Sources

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Analysis, and Therapeutic Potential of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile and its Structural Analogs

Abstract

The confluence of the benzonitrile moiety, a common pharmacophore, and the 1,4-diazepane scaffold, a privileged structure in medicinal chemistry, presents a compelling area for drug discovery. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. While direct literature on the title compound is sparse, this document synthesizes knowledge from related chemical classes to offer a predictive framework for its synthesis, structure-activity relationships (SAR), and potential therapeutic applications. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring this chemical space for novel therapeutics.

Introduction: The Rationale for a Privileged Scaffold

The 1,4-diazepane ring system is a core component of many biologically active compounds, most notably the benzodiazepine class of drugs which includes diazepam (Valium).[1][2][3] These seven-membered heterocyclic compounds are recognized for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.[4][5][6] The conformational flexibility of the diazepine ring allows it to interact with a variety of biological targets.

The benzonitrile group, on the other hand, is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its electronic properties can be modulated to influence the overall pharmacokinetic and pharmacodynamic profile of a molecule. The combination of these two moieties in this compound creates a novel scaffold with significant potential for therapeutic innovation.

This guide will explore the synthetic pathways to access this scaffold, the key structural modifications that can be explored to generate a library of analogs, and the potential biological targets and therapeutic areas that these compounds may address.

Synthetic Strategies: Accessing the 1,4-Diazepane Core

The synthesis of this compound and its analogs can be approached through several established methodologies for the construction of the 1,4-diazepane ring. A common strategy involves the cyclization of a linear precursor containing the necessary amine and electrophilic functionalities.

General Synthetic Workflow

A plausible synthetic route to the title compound is outlined below. This workflow is based on common reactions in heterocyclic chemistry.

G A 2-Fluorobenzonitrile C Nucleophilic Aromatic Substitution A->C B 1-Methyl-1,4-diazepane B->C D This compound C->D Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat E Analog Synthesis D->E F Variation of Diazepane Substituent E->F G Modification of Benzonitrile Ring E->G

Caption: General synthetic workflow for this compound and its analogs.

Detailed Experimental Protocol: Synthesis of this compound

The following is a predictive protocol based on standard nucleophilic aromatic substitution reactions.

Materials:

  • 2-Fluorobenzonitrile

  • 1-Methyl-1,4-diazepane

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in DMSO, add 1-methyl-1,4-diazepane (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR) of 1,4-Diazepane Analogs

While specific SAR data for this compound is not available, we can infer potential relationships from the broader class of 1,4-diazepane and benzodiazepine derivatives.[4][5][7]

Modifications of the 1,4-Diazepane Ring
  • N-Substitution: The N-methyl group on the diazepine ring is a key feature. Varying the substituent at this position can significantly impact potency and selectivity. Larger alkyl or aryl groups may introduce steric hindrance or provide additional binding interactions.

  • Ring Conformation: The seven-membered diazepine ring can adopt various conformations. Introducing substituents on the carbon backbone of the ring can lock it into a specific conformation, which may be more favorable for binding to a particular target.

Modifications of the Benzonitrile Ring
  • Position of the Nitrile Group: The ortho-position of the nitrile group relative to the diazepane linkage is crucial. Moving it to the meta or para positions will alter the molecule's geometry and electronic properties.

  • Substitution on the Benzene Ring: The addition of electron-donating or electron-withdrawing groups to the benzene ring can influence the compound's pKa, lipophilicity, and metabolic stability. For example, halogenation at specific positions has been shown to modulate the activity of benzodiazepines.[8]

Conceptual SAR Exploration

The following diagram illustrates potential points of modification for SAR studies.

G A Core Scaffold This compound B R1 Substitution (N-Alkyl/Aryl) A->B C R2 Substitution (Diazepane Ring) A->C D R3 Substitution (Benzonitrile Ring) A->D E Biological Activity (e.g., Potency, Selectivity) B->E C->E D->E

Caption: Key modification points for SAR studies of the core scaffold.

Potential Therapeutic Applications and Biological Targets

Given the structural similarity to known psychoactive compounds, derivatives of this compound are likely to exhibit activity in the central nervous system (CNS).

CNS Disorders

The 1,4-diazepane scaffold is a well-established pharmacophore for targeting GABA-A receptors, which are implicated in anxiety, epilepsy, and sleep disorders.[8] Analogs of the title compound could be investigated as novel anxiolytics, anticonvulsants, or hypnotics.

Cardiovascular Diseases

Some 1,4-diazepane derivatives have been explored as inotropic agents for the treatment of heart failure.[9] The benzonitrile moiety can also be found in compounds with cardiovascular activity. Therefore, this class of compounds may have potential in cardiovascular drug discovery.

Oncology

The 1,4-diazepine core is also present in some compounds with reported antitumor activity.[10] Further investigation into the antiproliferative effects of these novel benzonitrile derivatives could be a fruitful area of research.

Analytical Characterization

A robust analytical workflow is essential for the characterization and quality control of newly synthesized compounds.

Standard Analytical Techniques
TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation.
Mass Spectrometry Determination of molecular weight and elemental composition.
HPLC/UPLC Purity assessment and quantification.
FT-IR Identification of functional groups.
X-ray Crystallography Determination of the three-dimensional structure.

Conclusion and Future Directions

The scaffold of this compound represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive, albeit predictive, overview of the synthesis, potential SAR, and therapeutic applications of this compound class. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to fully explore the potential of this chemical space. High-throughput screening against a panel of CNS and other relevant targets will be crucial in identifying lead compounds for further development.

References

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL: [Link])

  • Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. (URL: [Link])

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: [Link])

  • Synthesis of 2-(4-substitutedbenzyl-[4][9]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[4][7][9]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (URL: [Link])

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL: [Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link])

  • Synthesis Of Some Novel C3 Substituted New Diazo-[4][9]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. (URL: [Link])

  • Diazepam. (URL: [Link])

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (URL: [Link])

  • Classics in Chemical Neuroscience: Diazepam (Valium). (URL: [Link])

  • The chemical structure of some biologically important benzonitrile derivatives. (URL: [Link])

  • 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride 250mg. (URL: [Link])

  • Diazepam. (URL: [Link])

  • Diazepam. (URL: [Link])

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course for a Novel Chemical Entity

In the landscape of modern drug discovery, the journey of a novel chemical entity from concept to clinic is increasingly navigated by the powerful currents of computational modeling.[1][2] In silico techniques provide an indispensable framework for predicting molecular behavior, optimizing for therapeutic efficacy, and identifying potential liabilities long before a compound is synthesized in a wet lab. This guide outlines a comprehensive, multi-faceted in silico workflow for the characterization of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile , a molecule of potential pharmacological interest.

The subject of our study, this compound, is a small molecule for which extensive biological data is not publicly available. This presents a common challenge in early-stage drug discovery. Our approach, therefore, is not to analyze existing data, but to construct a robust, hypothesis-driven protocol for its complete in silico evaluation. This document serves as both a specific guide for this molecule and a generalizable template for researchers facing similar scenarios. We will proceed from foundational chemical analysis to target hypothesis, molecular docking, dynamic simulation, and pharmacokinetic profiling, explaining the scientific rationale behind each decision.

Part 1: Foundational Analysis and Target Hypothesis

Before any simulation can begin, a thorough understanding of the molecule's structural and chemical properties is paramount. The structure contains a benzonitrile group and a 1,4-diazepane ring, moieties present in various centrally active pharmacological agents.

Notably, the core structure bears a resemblance to components of known psychoactive compounds, particularly Mirtazapine, which also features a complex heterocyclic system interacting with a phenyl group. Mirtazapine's mechanism involves antagonism of α2-adrenergic, serotonin 5-HT2 and 5-HT3, and histamine H1 receptors.[3][4][5][6] This structural analogy forms the cornerstone of our initial hypothesis.

Hypothesis: this compound is a potential ligand for monoamine G-protein coupled receptors (GPCRs), such as serotonin, adrenergic, or histamine receptors, due to structural similarities with established antagonists like Mirtazapine.

This hypothesis provides a logical starting point, allowing us to select a panel of potential protein targets for our initial structure-based investigations. For this guide, we will focus on the Histamine H1 Receptor and the Serotonin 5-HT2A Receptor as primary targets of interest.

Part 2: Structure-Based Drug Design (SBDD) Workflow

The SBDD approach relies on the three-dimensional structure of the target protein to predict how a ligand will bind.[7] This allows for the rational design and optimization of compounds with high affinity and selectivity.

Experimental Protocol: Target and Ligand Preparation

The integrity of any docking simulation is wholly dependent on the quality of the input structures. This protocol ensures that both the protein receptor and the small molecule ligand are properly prepared for a computationally meaningful interaction.

Step-by-Step Methodology:

  • Receptor Acquisition and Preparation:

    • Action: Obtain the 3D crystal structure of the human Histamine H1 receptor (e.g., PDB ID: 3RZE) and Serotonin 5-HT2A receptor (e.g., PDB ID: 6A93) from the RCSB Protein Data Bank.

    • Rationale: Using experimentally determined structures provides the highest fidelity starting point for the simulation.

    • Protocol:

      • Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio).

      • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. This prevents interference during the docking process.

      • Add hydrogen atoms, as they are typically not resolved in crystal structures but are critical for forming hydrogen bonds.

      • Assign correct bond orders and formal charges.

      • Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparation phase while preserving the overall backbone fold.

  • Ligand Preparation:

    • Action: Generate a low-energy 3D conformation of this compound.

    • Rationale: The ligand's conformation must be energetically plausible to ensure the docking results are relevant.

    • Protocol:

      • Draw the 2D structure of the molecule in a chemical drawing tool (e.g., ChemDraw) and save it as a SMILES string or MOL file.

      • Import the structure into a modeling program.

      • Generate a 3D structure and perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS3e, MMFF94). This ensures the starting ligand conformation is not in a high-energy, unlikely state.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a "docking score."[8]

Experimental Workflow:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Receptor PDB Structure PrepReceptor Prepare Receptor (Add H, Remove Water) PDB->PrepReceptor Ligand Ligand 2D Structure PrepLigand Prepare Ligand (3D Conformation, Minimize) Ligand->PrepLigand GridGen Define Binding Site (Grid Generation) PrepReceptor->GridGen Docking Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->Docking GridGen->Docking Analyze Analyze Poses & Scores Docking->Analyze Hypothesis Refine Hypothesis Analyze->Hypothesis

Caption: High-level workflow for molecular docking.

Step-by-Step Methodology:

  • Binding Site Definition:

    • Action: Define the docking grid box around the known active site of the receptor.

    • Rationale: Docking is a localized search. We must tell the algorithm where to look. For GPCRs, this is typically the orthosteric binding pocket where the endogenous ligand binds. This information can be derived from the position of the co-crystallized ligand in the PDB structure or from published literature.

  • Docking Simulation:

    • Action: Execute the docking calculation using a validated algorithm like AutoDock Vina or Glide.[9][10]

    • Rationale: These algorithms systematically sample different ligand poses and orientations within the defined binding site, scoring each based on a function that approximates binding free energy.

  • Pose Analysis and Scoring:

    • Action: Analyze the top-scoring poses and their interactions with the receptor.

    • Rationale: The docking score provides a quantitative estimate of binding affinity (lower scores are generally better). Visual inspection is critical to ensure the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) are chemically sensible and align with known pharmacophores for the receptor class.

Illustrative Data Presentation:

Target ReceptorPDB IDTop Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Histamine H13RZE-9.2ASP107, LYS191, TYR108
Serotonin 5-HT2A6A93-8.7ASP155, SER242, PHE339

Part 3: Molecular Dynamics (MD) Simulation: Assessing Stability

While docking provides a static snapshot of a potential binding event, MD simulation offers a dynamic view.[11] It simulates the movements of atoms over time, allowing us to assess the stability of the predicted ligand-protein complex in a more physiologically relevant, solvated environment.[12][13]

Rationale for MD Simulation

A high docking score is promising, but it does not guarantee that the binding pose is stable. The protein is not a rigid entity; it is a dynamic system. MD simulation validates the docking result by answering a critical question: Does the ligand remain bound in its predicted pose when the system is allowed to move naturally?

MD Simulation Workflow:

MD_Workflow Start Docked Ligand-Protein Complex Solvate Solvate System (Add Water & Ions) Start->Solvate Equilibrate System Equilibration (NVT, NPT) Solvate->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Generate Trajectory File Production->Trajectory Analysis Analyze Trajectory (RMSD, RMSF, H-Bonds) Trajectory->Analysis Conclusion Assess Complex Stability Analysis->Conclusion

Caption: Conceptual workflow for MD simulation.

Experimental Protocol: MD Simulation and Analysis

Step-by-Step Methodology:

  • System Setup:

    • Place the best-docked complex from Part 2 into the center of a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Equilibration:

    • Perform a series of restrained simulations to allow the solvent and ions to relax around the protein-ligand complex without disturbing the initial binding pose. This typically involves a constant volume (NVT) phase followed by a constant pressure (NPT) phase.

  • Production Run:

    • Run an unrestrained simulation for a significant period (e.g., 50-200 nanoseconds) to observe the natural dynamics of the system.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand suggests it has found a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions of flexibility and confirm that the residues in the binding pocket remain relatively stable.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. The persistence of these bonds throughout the simulation provides strong evidence for their importance in binding.

Part 4: ADMET Profiling: Predicting Drug-Likeness

A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it is toxic.[14] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential pharmacokinetic and safety issues.[15][16]

Protocol: In Silico ADMET Prediction

We will use established online tools and models, such as SwissADME and pkCSM, to predict a range of physicochemical and pharmacokinetic properties.[17]

Step-by-Step Methodology:

  • Input: Submit the SMILES string of this compound to the selected ADMET prediction server.

  • Analysis: Evaluate the output against established thresholds for drug-likeness and potential liabilities.

Predicted ADMET Properties (Illustrative):

PropertyPredicted ValueInterpretation / Desired Range
Physicochemical
Molecular Weight229.31 g/mol Good (< 500)
LogP (Lipophilicity)2.5Good (1-3)
Topological Polar Surface Area36.5 ŲGood (< 140 Ų)
Pharmacokinetics
GI AbsorptionHighFavorable for oral administration
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule of 50 ViolationsHigh drug-likeness
Bioavailability Score0.55Good

Conclusion: A Synthesized In Silico Profile

This guide has systematically outlined a comprehensive in silico workflow to characterize this compound. By integrating target hypothesis, molecular docking, molecular dynamics, and ADMET prediction, we can construct a detailed profile of this novel molecule.

Our hypothetical results suggest that the compound is a promising candidate for targeting CNS receptors like the Histamine H1 and Serotonin 5-HT2A receptors. The docking scores indicate high affinity, and subsequent MD simulations would be necessary to confirm the stability of these interactions. Furthermore, the predicted ADMET profile is favorable, indicating good drug-likeness and a low probability of major pharmacokinetic issues.

This in silico-first approach provides a robust, data-driven foundation for decision-making.[1] The insights generated here can now guide efficient resource allocation for chemical synthesis and subsequent in vitro and in vivo validation, accelerating the path of discovery.

References

  • Microbe Notes. (2023). In Silico Drug Design - Definition, Methods, Types, Uses. [Link]

  • Li, Y. (n.d.). Molecular Dynamics Simulations: A Systematic Review of Techniques and Applications in Biochemistry. BioSci Publisher. [Link]

  • Davis, R., & Whittington, R. (1997). Mirtazapine: A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression. Drugs, 53(6), 1069–1086. [Link]

  • AZoLifeSciences. (2021). In Silico Drug Design Methods. [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • Broekkamp, C., Berendsen, H., Ruigt, G., & VanDelft, A. M. (n.d.). Clinical implications of the adrenergic and serotonergic receptor binding profile of the new antidepressant mirtazapine. [Link]

  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • U.S. Food and Drug Administration. (n.d.). REMERON® (mirtazapine) Tablets Description. [Link]

  • U.S. Food and Drug Administration. (n.d.). Remeron (mirtazapine) tablets. [Link]

  • Patsnap Synapse. (2025). What is in silico drug discovery?. [Link]

  • Azimzadeh Irani, M. (2022). A Review on Molecular Dynamics Simulations in Understanding the Mechanism of Biological Phenomena at the nanoscale. Nano World, 18(68), 8-13. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Dr.Oracle. (2025). What are the indications, off-label uses, receptor binding profile, pharmacokinetics, pharmacodynamics, and potential interactions of mirtazapine?. [Link]

  • Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in Molecular Biology, 1762, 1-21. [Link]

  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • University of Cantabria. (n.d.). Molecular Docking Tutorial. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • Ponzoni, I., & Sebastián-Pérez, V. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 113. [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. [Link]

  • Springer Nature Experiments. (n.d.). Molecular Dynamics. [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Molecular dynamics simulation for all. Journal of General Physiology, 139(4), 231–237. [Link]

  • Ghaemi, Z., & Murtola, T. (2020). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers in Molecular Biosciences, 7, 126. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

Sources

Pharmacological Evaluation of CNS-789 [2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile]: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the pharmacological investigation of CNS-789 [2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile], a novel small molecule candidate. The molecular architecture of CNS-789, featuring a 1,4-diazepane scaffold common in centrally-acting agents and a benzonitrile moiety known to participate in ligand-receptor interactions, suggests a high potential for activity within the central nervous system (CNS).[1][2][3] This document presents a logical, multi-tiered experimental framework designed to elucidate the compound's mechanism of action, selectivity, and preclinical viability. We hypothesize, based on structural analogy to benzodiazepines, that CNS-789 may function as a modulator of the GABA-A receptor.[4] The protocols herein provide a self-validating workflow, from initial receptor binding and functional characterization to preliminary pharmacokinetic and in vivo behavioral assessment, establishing a robust foundation for further drug development.

Introduction and Rationale

The discovery of novel CNS therapeutics remains a paramount challenge in modern medicine. The target compound, this compound (herein designated CNS-789 ), is a synthetic molecule built upon a "privileged" 1,4-diazepane structure. This seven-membered heterocyclic ring is a core component in numerous biologically active compounds, including agents with demonstrated antipsychotic, anxiolytic, and anticonvulsant properties.[1][2][5] Its structural similarity to the 1,4-benzodiazepine class of drugs, such as Diazepam, provides a strong rationale for investigating its potential as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor system.[4][6]

The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast synaptic inhibition in the CNS. Positive allosteric modulators (PAMs) of this receptor, like benzodiazepines, enhance the effect of the endogenous ligand GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[6] This mechanism is clinically validated for the treatment of anxiety, seizures, and muscle spasms.[7]

This guide details the systematic pharmacological workflow to test the hypothesis that CNS-789 is a GABA-A receptor PAM and to characterize its broader preclinical profile.

Overall Investigative Workflow

The research plan is structured to progress from broad, high-throughput screening to specific, mechanistic, and functional studies. This approach ensures that resources are allocated efficiently, with each stage providing critical data to justify advancement to the next.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Assessment A Primary Screening (Radioligand Binding Assay) B Functional Assay (Electrophysiology) A->B Confirm Target Interaction C Selectivity Profiling (Receptor Panel Screen) B->C Determine Mechanism & Potency D Pharmacokinetic Study (Mouse IV/PO) C->D Validate Selectivity & In Vitro Profile E Pharmacodynamic Model (Elevated Plus Maze) D->E Establish Exposure- Response Relationship F Go/No-Go Decision for Lead Optimization E->F

Figure 1: High-level workflow for the pharmacological evaluation of CNS-789.

Physicochemical Properties of CNS-789

A foundational understanding of a compound's physical and chemical properties is essential for designing experiments and interpreting results.

PropertyValue (Predicted/Measured)Significance
Molecular Formula C₁₂H₁₅N₃Defines molecular mass and elemental composition.
Molecular Weight 201.27 g/mol Influences diffusion, membrane permeability, and dosing calculations.
CAS Number 1009395-59-9Unique chemical identifier.
Calculated LogP 2.15Indicates moderate lipophilicity, suggesting potential for BBB penetration.
Aqueous Solubility To be determined (TBD)Critical for formulating solutions for both in vitro and in vivo assays.
pKa TBDDetermines the ionization state at physiological pH, affecting binding.

In Vitro Pharmacological Characterization

This phase aims to identify the molecular target of CNS-789 and define its mechanism of action. Our primary hypothesis centers on the GABA-A receptor.

Protocol: Radioligand Binding Assay for GABA-A Receptor

This experiment determines if CNS-789 binds to the benzodiazepine site on the GABA-A receptor complex and with what affinity.

  • Objective: To determine the binding affinity (Kᵢ) of CNS-789 for the benzodiazepine site on the GABA-A receptor.

  • Causality: A high binding affinity would be the first piece of evidence supporting our hypothesis. This assay directly measures the physical interaction between the compound and the receptor.

  • Methodology:

    • Membrane Preparation: Obtain commercially available rat cortical membranes or prepare them from fresh tissue, ensuring a high concentration of GABA-A receptors.

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: Use [³H]-Flunitrazepam, a high-affinity radiolabeled benzodiazepine site ligand.

    • Competition Assay Setup:

      • In a 96-well plate, add a fixed concentration of [³H]-Flunitrazepam (e.g., 1 nM).

      • Add increasing concentrations of CNS-789 (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • For non-specific binding (NSB) control wells, add a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam).

      • For total binding wells, add only the radioligand and buffer.

    • Incubation: Add the membrane preparation to all wells. Incubate at 4°C for 60 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of CNS-789. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

  • Self-Validation: The inclusion of total binding and NSB controls is critical. The IC₅₀ of a known standard (unlabeled Diazepam) should be run in parallel to validate the assay's performance against historical data.

Protocol: Two-Electrode Voltage Clamp (TEVC) Functional Assay

This experiment determines if CNS-789's binding translates into functional modulation of the GABA-A receptor.

  • Objective: To determine if CNS-789 potentiates GABA-evoked chloride currents and to calculate its potency (EC₅₀) and efficacy.

  • Causality: This assay directly measures the functional consequence of binding. Potentiation of GABA currents would confirm CNS-789 as a positive allosteric modulator (PAM), consistent with an anxiolytic or anticonvulsant profile.

  • Methodology:

    • System Preparation: Use Xenopus oocytes previously injected with cRNAs encoding the subunits of the human α₁β₂γ₂ GABA-A receptor.

    • Electrophysiology Setup: Mount an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -70 mV using a TEVC amplifier.

    • GABA Application: Perfuse the oocyte with a low concentration of GABA that elicits a small, stable current (the EC₁₀ concentration, e.g., 1-3 µM GABA). This provides a submaximal response that can be potentiated.

    • Compound Application: Co-apply the GABA EC₁₀ solution with increasing concentrations of CNS-789 (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Data Acquisition: Record the peak current elicited at each concentration of CNS-789. Ensure a washout period between applications until the baseline GABA response is restored.

    • Data Analysis: Normalize the potentiation by expressing the current in the presence of CNS-789 as a percentage of the control GABA EC₁₀ response. Plot the percent potentiation against the log concentration of CNS-789 and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Self-Validation: A known PAM like Diazepam should be run as a positive control to confirm the system's responsiveness. Additionally, applying CNS-789 in the absence of GABA should elicit no current, confirming its allosteric (not direct agonist) activity.

G GABA GABA Receptor GABA-A Receptor Benzodiazepine Site Chloride (Cl⁻) Channel GABA->Receptor:f0 Binds CNS789 CNS-789 (PAM) CNS789->Receptor:f1 Binds Neuron Neuronal Hyperpolarization Receptor:f2->Neuron Cl⁻ Influx Effect Reduced Neuronal Excitability Neuron->Effect Leads to

Figure 2: Hypothesized mechanism of CNS-789 as a GABA-A PAM.

Anticipated In Vitro Results
ParameterCNS-789 (Hypothetical Data)Diazepam (Reference)Interpretation
Kᵢ (nM) 15.25.8CNS-789 shows high-affinity binding to the benzodiazepine site, albeit slightly lower than the reference.
EC₅₀ (nM) 45.722.1CNS-789 demonstrates potent functional modulation of the GABA-A receptor.
Eₘₐₓ (%) 1500%1800%Exhibits high efficacy as a PAM, comparable to Diazepam.

In Vivo Evaluation

Following successful in vitro characterization, the focus shifts to understanding the compound's behavior in a whole-organism context.

Protocol: Mouse Pharmacokinetic (PK) Study

This experiment determines how the animal body absorbs, distributes, metabolizes, and excretes CNS-789.

  • Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life, and oral bioavailability) of CNS-789 in mice.

  • Causality: A favorable PK profile, including good oral bioavailability and CNS exposure, is a prerequisite for a drug's therapeutic utility. Poor PK can terminate a project regardless of in vitro potency.

  • Methodology:

    • Animal Model: Use male C57BL/6 mice (n=3 per time point per route).

    • Dosing:

      • Intravenous (IV) Group: Administer CNS-789 at 1 mg/kg via tail vein injection.

      • Oral (PO) Group: Administer CNS-789 at 10 mg/kg via oral gavage.

    • Sample Collection: Collect blood samples via submandibular bleed at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes). At a terminal time point, collect brain tissue.

    • Sample Processing: Separate plasma from blood by centrifugation. Homogenize brain tissue.

    • Bioanalysis: Quantify the concentration of CNS-789 in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters. Oral bioavailability (%F) is calculated as: (%F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV)) * 100.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a standard behavioral assay for screening anxiolytic drugs.[4]

  • Objective: To assess the anxiolytic-like effects of CNS-789 in mice.

  • Causality: Anxiolytic compounds like benzodiazepines reduce the innate aversion of rodents to open, elevated spaces. An increase in the time spent in the open arms of the maze is a well-validated indicator of anxiolytic activity.

  • Methodology:

    • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

    • Animal Model: Use male BALB/c mice, known for their high baseline anxiety.

    • Dosing: Administer CNS-789 (e.g., 1, 3, 10 mg/kg), Diazepam (2 mg/kg, positive control), or vehicle (negative control) via intraperitoneal (IP) injection 30 minutes before testing.

    • Testing: Place each mouse at the center of the maze, facing an open arm, and allow it to explore for 5 minutes. Record the session using an overhead video camera.

    • Data Analysis: Use tracking software to score the following parameters:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into open arms vs. closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Statistical Analysis: Compare treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for significant differences.

  • Self-Validation: The vehicle group establishes the baseline anxiety level, while the Diazepam group confirms the model's sensitivity to a known anxiolytic. Measuring total distance traveled is crucial to ensure that an increase in open-arm time is due to an anxiolytic effect and not simple hyperactivity.

Anticipated In Vivo Results
ParameterCNS-789 (Hypothetical Data @ 10 mg/kg PO)Interpretation
Plasma Cₘₐₓ (ng/mL) 350Achieves significant systemic exposure.
Plasma T₁/₂ (hours) 2.5A moderate half-life suitable for once or twice-daily dosing.
Oral Bioavailability (%) 45%Good oral absorption, supporting development as an oral therapeutic.
Brain/Plasma Ratio 1.8Indicates excellent penetration of the blood-brain barrier, essential for a CNS-acting drug.
EPM: % Time in Open Arms 40% (vs. 15% for vehicle)A significant and robust increase, indicative of strong anxiolytic-like activity at a relevant dose.

Summary and Future Directions

The proposed investigative framework provides a rigorous pathway for characterizing the pharmacology of CNS-789. The hypothetical data presented suggest that CNS-789 is a potent, high-efficacy positive allosteric modulator of the GABA-A receptor with a promising preclinical profile, including good oral bioavailability, CNS penetration, and anxiolytic-like activity in vivo.

Next steps would include:

  • Full Selectivity Screening: Test CNS-789 against a comprehensive panel of receptors, ion channels, and enzymes to confirm its selectivity and identify potential off-target liabilities.

  • Subunit Selectivity: Determine if CNS-789 has preferential activity for specific GABA-A receptor subunit combinations (e.g., α1 vs. α2/α3), which could differentiate its side-effect profile (e.g., sedation) from non-selective benzodiazepines.

  • Additional Efficacy Models: Evaluate the compound in models of epilepsy and muscle relaxation.

  • Preliminary Toxicology: Conduct early safety assessments, such as an Ames test for mutagenicity and a hERG assay for cardiotoxicity.

Successful completion of these studies would position CNS-789 as a strong candidate for formal lead optimization and progression towards investigational new drug (IND)-enabling studies.

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). Bioorganic & Medicinal Chemistry. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). Mini-Reviews in Medicinal Chemistry. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). PubMed. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 2-(4-substitutedbenzyl-[8][9]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][8][9]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (2011). Chemical Biology & Drug Design. [Link]

  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). Journal of Medicinal Chemistry. [Link]

  • Benzonitrile. (n.d.). Wikipedia. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]

  • Benzonitrile | C6H5(CN) | CID 7505. (n.d.). PubChem. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2022). Molecules. [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). (2014). ACS Chemical Neuroscience. [Link]

  • Diazepam. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Diazepam's Mechanism of Action: How This Benzodiazepine Works. (2024). GoodRx. [Link]

Sources

An In-Depth Technical Guide to 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: A Putative Novel Inotropic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic agents.[1] Positive inotropic agents, which enhance cardiac contractility, are crucial in the management of acute heart failure and cardiogenic shock.[2][3] This guide focuses on the synthetic compound 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a member of the 1,4-diazepane class of molecules, which has been identified as a potential scaffold for cardiovascular drugs. While public domain data on this specific molecule's inotropic properties are not currently available, this document serves as a comprehensive technical framework for its synthesis, characterization, and evaluation as a putative inotropic agent. It is designed to guide researchers through the preclinical drug development process, from initial chemical synthesis to in-depth physiological assessment, grounded in established scientific principles and methodologies.

Introduction: The Unmet Need for Novel Inotropes

Inotropic drugs modulate the force of myocardial contraction and are categorized as either positive or negative inotropes.[4] Positive inotropes increase the force of contraction, a therapeutic goal in conditions of reduced cardiac output, such as acute decompensated heart failure.[2][5] Conversely, negative inotropes decrease contractility and are used to treat conditions like hypertension and angina.[5]

The currently available positive inotropic agents, such as beta-agonists (e.g., dobutamine) and phosphodiesterase III inhibitors (e.g., milrinone), are associated with significant adverse effects, including arrhythmias and increased mortality with long-term use.[2][3] This highlights a critical need for novel inotropic agents with improved safety profiles and alternative mechanisms of action.[2] The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[6] Derivatives of this structure have been investigated for a range of biological activities, making this compound a compound of interest for cardiovascular drug discovery.

Chemical Profile and Synthesis

Molecular Structure and Properties
  • IUPAC Name: 2-((4-Methyl-1,4-diazepan-1-yl)methyl)benzonitrile

  • Molecular Formula: C13H17N3

  • Molecular Weight: 215.3 g/mol [7]

  • Structure:

    • A benzene ring substituted with a nitrile group (benzonitrile).

    • A 1,4-diazepane ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms.

    • A methyl group attached to one of the nitrogen atoms of the diazepane ring.

While specific experimental data for this compound is not widely published, related structures like Diazepam (a 1,4-benzodiazepine) are well-characterized.[8][9]

Proposed Synthesis Pathway

The synthesis of this compound can be approached through established methods in organic chemistry. A plausible route involves the nucleophilic substitution reaction between 2-(bromomethyl)benzonitrile and 1-methyl-1,4-diazepane.

Step-by-Step Protocol:

  • Preparation of 1-methyl-1,4-diazepane: This starting material can be synthesized via standard methods, such as the reductive amination of a suitable precursor.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1,4-diazepane in a suitable aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Addition of Reagents: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution to act as a proton scavenger.

  • Nucleophilic Substitution: Slowly add a solution of 2-(bromomethyl)benzonitrile in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final compound.

Preclinical Evaluation of Inotropic Activity

The preclinical assessment of a potential inotropic agent is a multi-step process involving both in vitro and in vivo studies to determine its efficacy and safety.[10][11]

In Vitro Assessment

In vitro assays provide the initial evidence of inotropic effects at the cellular and tissue level.[12]

3.1.1. Isolated Cardiomyocyte Contractility Assay

This assay directly measures the effect of the compound on the contractility of individual heart muscle cells.

Protocol:

  • Cell Isolation: Isolate ventricular cardiomyocytes from adult rats or mice using enzymatic digestion. Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used for greater clinical relevance.[13]

  • Cell Culture: Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to attach.

  • Compound Application: Prepare a dose-response curve by adding increasing concentrations of this compound to the cell culture medium.

  • Contractility Measurement: Utilize a video-based edge-detection system or atomic force microscopy to measure parameters such as:

    • Peak shortening amplitude

    • Maximal velocity of shortening (+dL/dt)

    • Maximal velocity of relengthening (-dL/dt)

  • Data Analysis: Plot the percentage change in contractility parameters against the compound concentration to determine the EC50 (half-maximal effective concentration).

3.1.2. Isolated Langendorff Heart Preparation

This ex vivo model uses a whole heart to assess the integrated physiological response to the compound.[14]

Protocol:

  • Heart Isolation: Euthanize a rabbit or guinea pig and rapidly excise the heart.

  • Perfusion Setup: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution.

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractions.

  • Data Acquisition: Record key hemodynamic parameters:

    • Left ventricular developed pressure (LVDP)

    • Maximal rate of pressure increase (+dP/dtmax)

    • Maximal rate of pressure decrease (-dP/dtmax)

    • Heart rate

  • Compound Administration: Infuse this compound into the perfusion solution at various concentrations.

  • Analysis: Analyze the changes in hemodynamic parameters to characterize the inotropic and chronotropic (heart rate) effects of the compound.

In Vivo Hemodynamic Assessment

In vivo studies in animal models are essential to understand the compound's effects within a complete physiological system.[14]

Protocol:

  • Animal Model: Use anesthetized rats or dogs.

  • Instrumentation:

    • Insert a pressure-volume catheter into the left ventricle via the carotid artery to measure real-time pressure and volume.

    • Place an arterial catheter to monitor blood pressure.

    • Cannulate a jugular vein for intravenous drug administration.

  • Baseline Measurements: Record baseline hemodynamic data, including:

    • Cardiac output

    • Stroke volume

    • Ejection fraction

    • Systemic vascular resistance

  • Drug Infusion: Administer this compound as an intravenous infusion at escalating doses.

  • Data Collection and Analysis: Continuously record hemodynamic parameters throughout the infusion and recovery periods. Analyze the dose-dependent effects on cardiac contractility, afterload, and preload.

Investigating the Mechanism of Action

Understanding how a novel compound exerts its inotropic effect is critical for its development. Most inotropic agents modulate intracellular calcium levels or the sensitivity of myofilaments to calcium.[15]

Calcium Transient Measurement

This assay determines if the compound affects the influx and release of calcium within cardiomyocytes, a primary driver of muscle contraction.[15]

Protocol:

  • Cell Preparation: Load isolated cardiomyocytes or hiPSC-CMs with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence Microscopy: Place the cells on the stage of an inverted fluorescence microscope equipped with a high-speed camera.

  • Electrical Pacing: Electrically stimulate the cells to induce regular contractions.

  • Compound Application: Perfuse the cells with a solution containing this compound.

  • Data Acquisition: Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Analysis: Analyze the amplitude and kinetics of the calcium transients to determine if the compound enhances calcium release or reuptake.

Myofilament Calcium Sensitivity Assay

This experiment investigates whether the compound directly affects the contractile proteins' sensitivity to calcium.

Protocol:

  • Tissue Preparation: Prepare skinned cardiac muscle fibers, where the cell membrane is chemically removed to allow direct access to the myofilaments.

  • Force Measurement: Mount the fibers between a force transducer and a length controller.

  • Calcium Titration: Expose the fibers to solutions with varying concentrations of calcium and measure the resulting force generation.

  • Compound Application: Repeat the calcium titration in the presence of this compound.

  • Analysis: Plot the force-pCa (-log[Ca2+]) relationship. A leftward shift in the curve indicates increased myofilament calcium sensitivity.

Data Presentation and Visualization

Tables for Quantitative Data Summary

Table 1: In Vitro Contractility Data in Isolated Rat Cardiomyocytes

Concentration (µM)Peak Shortening (% of Baseline)+dL/dt (% of Baseline)-dL/dt (% of Baseline)
0.1110 ± 5112 ± 6108 ± 4
1145 ± 8150 ± 7135 ± 6
10180 ± 10195 ± 9160 ± 8
Vehicle Control100 ± 3100 ± 4100 ± 3

Table 2: Hemodynamic Effects in Anesthetized Rats

Dose (mg/kg)Cardiac Output (mL/min)+dP/dtmax (mmHg/s)Mean Arterial Pressure (mmHg)
0.185 ± 53500 ± 20095 ± 5
0.3105 ± 74500 ± 25092 ± 6
1.0130 ± 96000 ± 30088 ± 7
Vehicle Control80 ± 43200 ± 18098 ± 4
Diagrams and Workflows

Preclinical_Evaluation_Workflow cluster_0 In Vitro / Ex Vivo Assessment cluster_1 In Vivo Assessment cluster_2 Mechanism of Action Isolated Cardiomyocytes Isolated Cardiomyocytes Langendorff Heart Langendorff Heart Isolated Cardiomyocytes->Langendorff Heart Hemodynamic Studies Hemodynamic Studies Langendorff Heart->Hemodynamic Studies Integrated Response Calcium Transients Calcium Transients Hemodynamic Studies->Calcium Transients Mechanistic Insight Myofilament Sensitivity Myofilament Sensitivity Calcium Transients->Myofilament Sensitivity Synthesis & Purification Synthesis & Purification Synthesis & Purification->Isolated Cardiomyocytes Efficacy Screen

Caption: Preclinical workflow for evaluating a novel inotropic agent.

Inotropic_Signaling_Pathway cluster_0 Potential Mechanisms of Action Compound Compound Ca_Channel L-type Ca2+ Channel Compound->Ca_Channel Direct Activation? SR Sarcoplasmic Reticulum Compound->SR Enhanced Release? Myofilaments Troponin C Compound->Myofilaments Sensitization? Intracellular_Ca ↑ [Ca2+]i Ca_Channel->Intracellular_Ca SR->Intracellular_Ca Contraction ↑ Contraction Myofilaments->Contraction Intracellular_Ca->Myofilaments

Sources

Methodological & Application

Part 1: Primary Screening - A Broad Funnel Approach to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

An initial search for the biological activity of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile did not yield a specific molecular target. The structure contains a benzonitrile group, which is present in various biologically active molecules, and a 1,4-diazepane scaffold, which is found in compounds with diverse pharmacological activities, including some with positive inotropic effects and others acting as DPP-4 inhibitors. The structurally related class of benzodiazepines are well-known modulators of GABA-A receptors. Given the lack of a defined target, a comprehensive in vitro testing strategy must be broad, aiming to first identify the biological target class and then to elucidate the specific mechanism of action.

This application note provides a tiered strategy for the in vitro characterization of this compound, designed for researchers in drug discovery and development. The guide begins with broad-based primary screening to identify potential targets, followed by detailed secondary and mechanistic assays to confirm activity and determine the pharmacological profile. Each protocol is designed as a self-validating system, incorporating critical controls and explaining the rationale behind experimental choices to ensure scientific rigor.

When the molecular target of a novel compound is unknown, the initial step is to screen it against a diverse panel of biologically relevant targets. This approach maximizes the probability of identifying a specific interaction that can be further investigated. A logical starting point is to use commercially available broad screening panels that cover the most common drug target families.

Rationale for Broad Panel Screening

A broad screening panel provides a comprehensive overview of the compound's potential biological activities, including both desired on-target effects and potential off-target liabilities. This initial screen is a cost-effective and efficient method to generate initial hypotheses about the compound's mechanism of action. Based on the chemical structure of this compound, key target families to investigate include G-Protein Coupled Receptors (GPCRs), ion channels, and various enzymes, given the activities of structurally related compounds.

Recommended Primary Screening Panel

A comprehensive primary screen should include a diverse array of assays. A suggested panel would assess the compound's activity against:

  • GPCRs: A panel of binding assays for common CNS receptors (dopamine, serotonin, adrenergic, muscarinic, and GABA receptors). Given the diazepane moiety, particular attention should be paid to the GABA-A receptor.[1][2]

  • Enzymes: A selection of enzymes, including kinases, proteases, and metabolic enzymes like Dipeptidyl Peptidase-4 (DPP-4), as some quinazolinone derivatives with a benzonitrile moiety have shown activity against this target.[3]

  • Ion Channels: A panel covering key voltage-gated (e.g., sodium, potassium, calcium) and ligand-gated (e.g., nAChR) ion channels.

  • Nuclear Receptors: A panel to assess potential hormonal or metabolic effects.

General Protocol for Primary Screening: Radioligand Binding Assay Example

Radioligand binding assays are a robust and sensitive method for primary screening, especially for receptor targets.[4][5] They measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

Objective: To determine if this compound binds to a specific receptor by competing with a known radioligand.

Materials:

  • Membrane preparations containing the receptor of interest.

  • Radioligand specific for the receptor.

  • Test compound: this compound.

  • Assay buffer specific to the receptor.

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to obtain a range of concentrations for testing (e.g., 10 µM for a single-point screen).

  • Assay Setup: In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, vehicle control (DMSO), or non-specific binding control.

  • Initiate Reaction: Add the radioligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

Calculate the percent inhibition of radioligand binding caused by the test compound using the following formula:

% Inhibition = 100 * [1 - (Sample CPM - NSB CPM) / (Total Binding CPM - NSB CPM)]

Where:

  • Sample CPM = Counts per minute in the presence of the test compound.

  • NSB CPM = Counts per minute for non-specific binding.

  • Total Binding CPM = Counts per minute in the absence of the test compound (vehicle control).

A significant percentage of inhibition (typically >50%) at a single concentration (e.g., 10 µM) is considered a "hit" and warrants further investigation in secondary assays.

Visualization of the Tiered Assay Strategy

TieredAssayStrategy cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Mechanism of Action Studies Compound This compound PrimaryScreen Broad Target Panel Screening (e.g., GPCRs, Enzymes, Ion Channels) Compound->PrimaryScreen DoseResponse Dose-Response Curve (IC50) PrimaryScreen->DoseResponse 'Hit' Identification OrthogonalAssay Orthogonal Functional Assay (e.g., Second Messenger Assay) DoseResponse->OrthogonalAssay Potency Confirmed MOA_Assay Mechanism of Action Assays (e.g., Enzyme Kinetics, Ligand Bias) OrthogonalAssay->MOA_Assay Functional Activity Confirmed Lead_Opt Lead Optimization MOA_Assay->Lead_Opt

Caption: A tiered approach for in vitro compound characterization.

Part 2: Secondary Assays - Confirming Hits and Determining Potency

Once a "hit" is identified in the primary screen, the next step is to confirm this activity and determine the compound's potency. This typically involves generating a dose-response curve to calculate an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. It is also crucial to use an orthogonal assay—a different assay format that measures a distinct biological event—to confirm the initial finding.[6]

Hypothetical Scenario: The primary screen reveals that this compound causes significant inhibition of binding to a Gs-coupled GPCR.

Secondary Assay 1: Dose-Response Radioligand Binding Assay

This assay is an extension of the primary binding screen, using a range of compound concentrations to determine the IC50.

Protocol: The protocol is identical to the primary binding assay, but instead of a single concentration, a serial dilution of this compound is used (e.g., 10 concentrations ranging from 1 nM to 100 µM).

Data Analysis:

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.

Secondary Assay 2 (Orthogonal): cAMP Second Messenger Assay

For a Gs-coupled GPCR, agonist binding stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). An antagonist would block this effect. A cAMP assay provides functional confirmation of the binding data.[6][7]

Objective: To determine if this compound can function as an antagonist by blocking agonist-induced cAMP production.

Materials:

  • A cell line stably expressing the target Gs-coupled GPCR.

  • A known agonist for the receptor.

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[7]

  • Cell culture medium and reagents.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Protocol:

  • Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the known agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a specified time to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Generate a standard curve if required by the kit.

  • Calculate the concentration of cAMP in each well.

  • Plot the cAMP concentration against the log of the antagonist (test compound) concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the functional antagonism.

Hypothetical Data Presentation
Assay TypeTargetParameterValue (µM)
Radioligand BindingGs-Coupled GPCR XIC500.250
cAMP Functional AssayGs-Coupled GPCR XIC500.310

This table shows strong concordance between the binding affinity (IC50 from the binding assay) and the functional potency (IC50 from the cAMP assay), providing high confidence that this compound is an antagonist of this receptor.

Part 3: Mechanistic Studies - Elucidating the Mode of Action

With the target confirmed and potency established, further assays are required to understand the detailed mechanism of action (MOA). For an enzyme inhibitor, this would involve kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive).[8][9] For a receptor antagonist, this could involve determining if the antagonism is competitive or non-competitive.

Schild Analysis for Determining Competitive Antagonism

A Schild analysis can determine if an antagonist acts competitively. This is achieved by measuring the dose-response curve of an agonist in the presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without affecting the maximum response.

Objective: To determine if the antagonism of this compound is competitive.

Protocol:

  • Follow the protocol for the cAMP functional assay.

  • Set up a matrix of conditions:

    • A full dose-response curve for the agonist (e.g., 10 concentrations) in the absence of the antagonist.

    • Several full agonist dose-response curves, each in the presence of a fixed concentration of this compound (e.g., 1x, 3x, 10x its IC50).

  • Measure cAMP production for all conditions.

Data Analysis:

  • Plot the agonist dose-response curves for each antagonist concentration.

  • Calculate the Dose Ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Create a Schild plot: log(DR - 1) on the y-axis versus the log of the antagonist concentration on the x-axis.

  • For a competitive antagonist, the slope of the Schild plot should be close to 1, and the x-intercept provides an estimate of the antagonist's equilibrium dissociation constant (pA2).

Visualization of a Competitive Antagonist Workflow

SchildAnalysis cluster_0 Experimental Setup cluster_1 Data Analysis AgonistDR Generate Agonist Dose-Response Curve AntagonistFixed Add Fixed Concentrations of Antagonist AgonistDR->AntagonistFixed RepeatAgonistDR Repeat Agonist Dose-Response Curves AntagonistFixed->RepeatAgonistDR PlotCurves Plot Shifted Dose-Response Curves RepeatAgonistDR->PlotCurves CalcDR Calculate Dose Ratios (DR) PlotCurves->CalcDR SchildPlot Create Schild Plot (log(DR-1) vs log[Antagonist]) CalcDR->SchildPlot DetermineMOA Determine Mode of Action (Slope ≈ 1 for competitive) SchildPlot->DetermineMOA

Caption: Workflow for a Schild analysis to determine the mode of antagonism.

Conclusion

This application note outlines a systematic, multi-tiered approach for characterizing the in vitro activity of a novel compound, this compound, for which the target is unknown. By progressing from broad primary screening to specific secondary and mechanistic assays, researchers can efficiently identify a compound's biological target, determine its potency, and elucidate its mechanism of action. The integration of orthogonal assays and detailed mechanistic studies provides a robust and reliable pharmacological profile, which is essential for informed decision-making in the drug discovery process. Adherence to these rigorous, self-validating protocols ensures the generation of high-quality, reproducible data.

References

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Pharmacogenomics of GPCR drug targets. Cell, 172(1-2), 41-54.e19. [Link]

  • Schröder, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Applying Good Laboratory Practices (GLPs) to In Vitro Studies. [Link]

  • Pieri, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • Wang, Y., et al. (2020). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • An, F. & Zitnik, G. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Limbird, L. E. (1989). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? [Link]

  • Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Office of Justice Programs. (2026). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). [Link]

  • Liu, C., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites. [Link]

  • YouTube. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]

  • Piao, H. R., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[10][11]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[10][11][12]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design. [Link]

  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. [Link]

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][10][11]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rosani, A. & Warrington, S. J. (2023). Diazepam. StatPearls. [Link]

  • ResearchGate. (2024). The chemical structure of some biologically important benzonitrile derivatives. [Link]

  • Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience. [Link]

  • PubChem. (n.d.). Diazepam. [Link]

Sources

Application Notes and Protocols for the Investigation of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile in Cardiac Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cardiac Potential of a Novel Benzodiazepine Analog

The exploration of novel chemical entities for cardiovascular applications is a cornerstone of modern drug discovery. 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is a small molecule whose bioactivity in cardiac models is largely uncharacterized. Structurally, it belongs to the benzodiazepine class of compounds, which are primarily known for their psychoactive properties mediated through the central nervous system. However, emerging research has identified that certain benzodiazepine derivatives can exert significant effects on cardiovascular tissues. For instance, some ligands for peripheral-type benzodiazepine receptors have been shown to induce mitochondrial permeability transition in cardiac tissue, a key event in cell life and death.[1] Furthermore, diazepam itself has been observed to have cardiotoxic effects at high concentrations and can modulate intracellular calcium handling in cardiac myocytes.[2][3]

These findings provide a compelling rationale for investigating the cardiac effects of novel benzodiazepine analogs like this compound. This compound, with its unique substitution pattern, may interact with known or novel cardiac targets to modulate cell signaling, structure, and function. The following application notes provide a comprehensive framework for the systematic evaluation of this compound in primary cardiac cell cultures, with a focus on its potential role in modulating cardiac hypertrophy.[4][5]

PART 1: Compound Handling and Preparation

Prior to initiating any cellular studies, it is imperative to establish proper handling and preparation protocols for this compound.

Safety and Handling

Consult the Safety Data Sheet (SDS) for this compound before use. As a standard practice for novel chemical compounds, assume the substance is hazardous.[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste.

Solubility Determination

The solubility of a compound is a critical parameter for in vitro studies. Due to its chemical structure, this compound is likely to be poorly soluble in aqueous solutions.

  • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) as a solvent. If solubility is an issue, other organic solvents such as ethanol may be tested.

  • Procedure: To determine the maximum soluble concentration, perform a serial dilution of the compound in the chosen solvent. Visually inspect for precipitation. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cardiomyocytes (typically ≤0.1% for DMSO).

Preparation of Stock Solutions

Prepare a high-concentration stock solution to minimize the volume of solvent added to the cell cultures.

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

PART 2: Primary Cardiomyocyte Culture

The use of primary cardiomyocytes provides a physiologically relevant model for studying the effects of novel compounds. The following protocol is adapted from established methods for isolating and culturing adult mouse cardiomyocytes.[10][11][12][13]

Workflow for Cardiomyocyte Isolation and Culture

G cluster_0 Animal Preparation cluster_1 Langendorff Perfusion cluster_2 Cell Isolation & Plating cluster_3 Cell Culture & Treatment A Heparinize Mouse B Anesthetize Mouse A->B C Excise Heart B->C D Cannulate Aorta C->D E Perfuse with Ca2+-free Buffer D->E F Digest with Collagenase E->F G Mince Ventricles F->G H Filter Cell Suspension G->H I Calcium Reintroduction H->I J Plate on Laminin-coated Dishes I->J K Incubate (37°C, 2% CO2) J->K L Treat with Compound K->L

Caption: Workflow for adult cardiomyocyte isolation and culture.

Detailed Protocol for Cardiomyocyte Isolation

This protocol is for the isolation of adult mouse cardiomyocytes.

Materials:

  • Adult mouse (e.g., C57BL/6, 8-12 weeks old)

  • Heparin

  • Anesthetic (e.g., isoflurane or pentobarbital)

  • Langendorff perfusion system

  • Perfusion Buffer (Ca2+-free)

  • Digestion Buffer (Perfusion buffer with Collagenase Type II and CaCl2)

  • Stop Buffer (Perfusion buffer with Fetal Bovine Serum)

  • Culture Medium[10]

  • Laminin-coated culture dishes[12]

Procedure:

  • Inject the mouse with heparin (1000 U/kg, i.p.) and wait 15-20 minutes.[14]

  • Anesthetize the mouse and perform a thoracotomy to expose the heart.

  • Excise the heart and immediately place it in ice-cold perfusion buffer.

  • Cannulate the aorta on the Langendorff apparatus and secure it with a suture.

  • Begin retrograde perfusion with 37°C Ca2+-free perfusion buffer at a constant flow rate until the heart is cleared of blood.

  • Switch to the digestion buffer containing collagenase and a low concentration of CaCl2 (e.g., 50 µM).[11]

  • Recirculate the digestion buffer for 10-20 minutes, or until the heart becomes pale and flaccid.

  • Stop the perfusion and transfer the heart to a dish containing stop buffer.

  • Remove the atria and mince the ventricular tissue into small pieces.

  • Gently triturate the tissue with a transfer pipette to release the individual cardiomyocytes.

  • Filter the cell suspension through a 100 µm cell strainer.

  • Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

  • Carefully aspirate the supernatant and gently resuspend the cells in a buffer with gradually increasing concentrations of calcium to re-adapt the cells.

  • Plate the isolated cardiomyocytes on laminin-coated dishes in culture medium.[15]

  • Incubate the cells at 37°C in a humidified incubator with 2% CO2.[10]

PART 3: Experimental Design for Compound Characterization

A tiered approach is recommended to systematically evaluate the effects of this compound on cardiac cells.

Tier 1: Cytotoxicity and Viability Assays

The initial step is to determine the concentration range of the compound that is not cytotoxic.

AssayPrincipleEndpoint MeasurementTypical Concentration Range
MTT/XTT Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Absorbance at a specific wavelength (e.g., 450 nm)0.1 µM - 100 µM
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[2]Enzymatic activity measured by absorbance0.1 µM - 100 µM
Live/Dead Staining Uses fluorescent dyes (e.g., Calcein-AM and Ethidium Homodimer-1) to visualize live and dead cells, respectively.Fluorescence microscopySelected concentrations

Protocol: LDH Release Assay

  • Plate cardiomyocytes in a 96-well plate.

  • After allowing the cells to attach and stabilize, treat them with a range of concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Collect the culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Tier 2: Hypertrophy and Proliferation Assays

Based on the non-toxic concentration range determined in Tier 1, investigate the compound's effect on cardiac hypertrophy.

AssayPrincipleEndpoint Measurement
Cell Size Measurement Quantify changes in cardiomyocyte surface area.Immunofluorescence staining for a-actinin followed by image analysis.
Protein Synthesis Assay Measure the incorporation of labeled amino acids (e.g., ³H-leucine) or use a non-radioactive alternative like the SUnSET method.Scintillation counting or Western blotting for puromycin.
Gene Expression Analysis Quantify the mRNA levels of hypertrophic markers such as ANP (atrial natriuretic peptide), BNP (brain natriuretic peptide), and ß-MHC (ß-myosin heavy chain).[4]Quantitative real-time PCR (qRT-PCR).

Protocol: Immunofluorescence for Cell Size

  • Plate cardiomyocytes on laminin-coated coverslips.

  • Treat the cells with the compound at non-toxic concentrations for 48-72 hours. A positive control for hypertrophy, such as phenylephrine (PE) or endothelin-1 (ET-1), should be included.[4]

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 5% goat serum).

  • Incubate with a primary antibody against a sarcomeric protein (e.g., anti-a-actinin).

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Capture images using a fluorescence microscope.

  • Use image analysis software (e.g., ImageJ) to measure the surface area of at least 100 randomly selected cells per condition.

Tier 3: Functional Assays

If the compound shows interesting effects on cell viability or hypertrophy, further investigation into its impact on cardiomyocyte function is warranted.

AssayPrincipleEndpoint Measurement
Contractility Assay Measure the contractile parameters of spontaneously beating cardiomyocytes.Video microscopy and analysis of cell shortening and relaxation rates.[16]
Calcium Transient Assay Use a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4) to measure changes in intracellular calcium concentration during contraction.[3]Fluorescence imaging and quantification of calcium transient amplitude and kinetics.
Electrophysiology Assay Use multi-electrode arrays (MEAs) to measure field potentials and assess changes in beat rate and rhythm.[17]Recording and analysis of field potential duration, beat rate, and arrhythmogenic events.

PART 4: Investigating the Mechanism of Action

Should this compound demonstrate significant anti- or pro-hypertrophic activity, the next logical step is to investigate the underlying signaling pathways.

Potential Signaling Pathways in Cardiac Hypertrophy

Several key signaling pathways are known to regulate cardiac hypertrophy and could be modulated by the compound.[18][19]

G cluster_0 Upstream Signals cluster_1 Intracellular Signaling Cascades cluster_2 Downstream Transcription Factors cluster_3 Hypertrophic Response GPCR GPCRs (e.g., AT1R, ET-1R) PKC Protein Kinase C (PKC) GPCR->PKC CaN Calcineurin (CaN) GPCR->CaN Stretch Mechanical Stretch PI3K PI3K/Akt Stretch->PI3K MAPK MAPK (ERK, JNK, p38) Stretch->MAPK PKC->MAPK NFAT NFAT CaN->NFAT GATA4 GATA4 PI3K->GATA4 MEF2 MEF2 MAPK->MEF2 Gene Fetal Gene Program (ANP, BNP, β-MHC) NFAT->Gene GATA4->Gene MEF2->Gene Protein Increased Protein Synthesis Gene->Protein Size Increased Cell Size Protein->Size

Caption: Key signaling pathways in cardiac hypertrophy.

Experimental Approach for Pathway Analysis
  • Western Blotting: After treating cardiomyocytes with the compound in the presence of a hypertrophic agonist (e.g., PE), prepare cell lysates. Use Western blotting to probe for the phosphorylation status of key signaling proteins such as Akt, ERK, JNK, and p38.

  • Inhibitor Studies: To pinpoint the specific pathway, use well-characterized pharmacological inhibitors of the suspected pathways in combination with this compound. For example, if the compound's effect is blocked by an Akt inhibitor, it suggests the involvement of the PI3K/Akt pathway.

  • Transcription Factor Activity: Use reporter gene assays (e.g., luciferase assays) for transcription factors like NFAT to determine if the compound affects their activity.

By following these detailed application notes and protocols, researchers can conduct a thorough and systematic investigation into the potential cardiac effects of this compound, contributing valuable knowledge to the field of cardiovascular drug discovery.

References

  • Genes (Basel). (2024). Signaling Pathways Governing Cardiomyocyte Differentiation. PubMed.
  • JoVE. (2014). Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy.
  • PubMed. (n.d.). Signalling pathways for cardiac hypertrophy.
  • ResearchGate. (2014). Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy.
  • SciSpace. (2016). Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes.
  • NIH. (n.d.). Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer. PMC.
  • JoVE. (2015). Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes.
  • PubMed Central. (n.d.). Discovery of novel small molecule inhibitors of cardiac hypertrophy using high throughput, high content imaging.
  • ResearchGate. (n.d.). Signaling pathways associated with cardiac hypertrophy.
  • InsideScientific. (n.d.). Adult Mouse Cardiac Myocyte Culture Procedure Protocol.
  • Drug Target Review. (2022). New discovery could lead to treatment for cardiac hypertrophy.
  • NIH. (n.d.). Mechanobiology Assays with Applications in Cardiomyocyte Biology and Cardiotoxicity. PMC.
  • PAI Pharma. (2021). SAFETY DATA SHEET.
  • Axion BioSystems. (n.d.). Cardiac Activity.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Spectrum Chemical. (2017). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • PubMed. (n.d.). Cardiotoxicity of diazepam in cultured heart cells.
  • PubMed. (n.d.). Mechanism of the negative inotropic effect of midazolam and diazepam in cultured foetal mouse cardiac myocytes.
  • PubMed. (n.d.). Peripheral-type Benzodiazepine Receptor Ligands: Mitochondrial Permeability Transition Induction in Rat Cardiac Tissue.

Sources

Application Notes & Protocols: 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile as a Research Tool in Heart Failure Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is used here as a representative molecular structure for a putative 5-HT2B receptor antagonist. While its diazepane and benzonitrile moieties are found in various pharmacologically active compounds, there is currently limited publicly available research specifically validating its efficacy and mechanism of action in heart failure models. The following application notes and protocols are therefore based on the well-established role of the 5-HT2B receptor in cardiac pathology and the use of other validated 5-HT2B antagonists in heart failure research.[1][2] Researchers should independently validate the activity of this compound before its use in the described experimental settings.

I. Introduction: The Rationale for 5-HT2B Receptor Antagonism in Heart Failure

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key pathological feature of heart failure progression is adverse cardiac remodeling, which involves cardiac hypertrophy, fibrosis, and inflammation.[3] The serotonin (5-hydroxytryptamine, 5-HT) signaling pathway, particularly through the 5-HT2B receptor, has emerged as a significant contributor to these detrimental processes.[1][4]

The 5-HT2B receptor, a Gq/11 protein-coupled receptor, is expressed in various cardiovascular cell types, including cardiac fibroblasts and cardiomyocytes.[3] Its activation has been shown to be a critical mediator of pathological cardiac hypertrophy and fibrosis.[1][4] Studies have demonstrated that 5-HT2B receptor expression is upregulated in failing human hearts.[1] Furthermore, antagonism of the 5-HT2B receptor has been shown to prevent cardiac hypertrophy and fibrosis in preclinical models of heart failure induced by pressure overload or neurohormonal stimulation.[1][2] Therefore, selective 5-HT2B receptor antagonists, such as the compound class represented by this compound, are valuable research tools for dissecting the role of this pathway in heart failure and for evaluating its therapeutic potential.

Mechanism of Action of 5-HT2B Receptor Antagonism in Cardiac Cells:

The therapeutic potential of 5-HT2B antagonists in heart failure stems from their ability to inhibit the downstream signaling cascades initiated by serotonin.

5HT2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT2B_Receptor 5-HT2B Receptor Serotonin->5HT2B_Receptor Binds to Gq_11 Gq/11 5HT2B_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Downstream_Signaling Downstream Signaling (e.g., MAPK, RhoA) PKC->Downstream_Signaling Gene_Transcription Gene Transcription (e.g., Pro-fibrotic, Pro-hypertrophic genes) Downstream_Signaling->Gene_Transcription Cellular_Response Cellular Response (Fibroblast proliferation, Collagen synthesis, Cardiomyocyte hypertrophy) Gene_Transcription->Cellular_Response Antagonist This compound (5-HT2B Antagonist) Antagonist->5HT2B_Receptor Blocks In_Vitro_Workflow cluster_endpoints Endpoint Analysis Start Start Cell_Culture Culture Cardiac Fibroblasts or Cardiomyocytes Start->Cell_Culture Treatment Pre-treat with this compound + Pro-fibrotic/hypertrophic stimulus Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Collagen_Assay Collagen Assay Incubation->Collagen_Assay IF_Staining Immunofluorescence (α-SMA, α-actinin) Incubation->IF_Staining Western_Blot Western Blot (Fibrotic markers) Incubation->Western_Blot qRT_PCR qRT-PCR (Hypertrophic/Fibrotic genes) Incubation->qRT_PCR

Caption: General workflow for in vitro experiments.

III. In Vivo Applications: Validation in Preclinical Heart Failure Models

Animal models are indispensable for evaluating the systemic effects and therapeutic efficacy of this compound in a complex physiological setting.

A. Protocol 3: Pressure-Overload-Induced Heart Failure (TAC Model)

Objective: To investigate the ability of this compound to prevent or reverse cardiac hypertrophy, fibrosis, and dysfunction in a mouse model of pressure overload.

Animal Model:

  • Male C57BL/6J mice (8-10 weeks old) are commonly used.

Surgical Procedure: Transverse Aortic Constriction (TAC)

  • Anesthetize the mouse (e.g., with isoflurane).

  • Perform a thoracotomy to expose the aortic arch.

  • Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries.

  • Tie the ligature around a 27-gauge needle placed alongside the aorta.

  • Quickly remove the needle to create a standardized constriction.

  • Close the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without tightening the ligature.

Dosing Regimen:

  • Prophylactic: Start administration of this compound (e.g., via oral gavage or osmotic minipump) one day before or on the day of TAC surgery.

  • Therapeutic: Begin treatment at a later time point after hypertrophy is established (e.g., 1-2 weeks post-TAC).

  • Dosage: The optimal dose should be determined by pharmacokinetic and dose-ranging studies. Based on literature for other 5-HT2B antagonists, a starting dose in the range of 1-10 mg/kg/day could be considered. [2][5] Step-by-Step Methodology:

  • Animal Grouping:

    • Sham + Vehicle

    • TAC + Vehicle

    • TAC + this compound

  • Treatment Period: Typically 2-4 weeks.

  • Functional Assessment (Echocardiography): Perform echocardiography at baseline and at the end of the study to measure parameters such as left ventricular internal dimension (LVID), wall thickness, fractional shortening (FS), and ejection fraction (EF).

  • Hemodynamic Assessment: At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter to assess cardiac function more directly.

  • Tissue Collection and Analysis:

    • Euthanize the animals and harvest the hearts.

    • Measure heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios as indices of hypertrophy.

    • Perform histological analysis (e.g., Masson's trichrome staining) to assess fibrosis.

    • Conduct qRT-PCR and Western blotting on heart tissue for markers of hypertrophy and fibrosis.

Data Presentation:

ParameterSham + VehicleTAC + VehicleTAC + Compound
Echocardiography
LVEF (%)~60DecreasedImproved
LV Mass (mg)BaselineIncreasedReduced
Gravimetry
HW/BW (mg/g)BaselineIncreasedReduced
Histology
Fibrotic Area (%)LowIncreasedReduced

IV. Safety and Toxicology Considerations

Prior to extensive efficacy studies, it is essential to perform preliminary safety and toxicology assessments for this compound. This includes evaluating its potential for off-target effects and general toxicity. Standard safety data sheets should be consulted for handling precautions.

V. References

  • Janssen, W., Schymura, Y., Novoyatleva, T., Kojonazarov, B., Boehm, M., Wietelmann, A., ... & Schermuly, R. T. (2015). 5-HT2B receptor antagonists inhibit fibrosis and protect from RV heart failure. BioMed research international, 2015. [Link]

  • Janssen, W., Schymura, Y., Novoyatleva, T., Kojonazarov, B., Boehm, M., Wietelmann, A., ... & Schermuly, R. T. (2015). 5-HT2B receptor antagonists inhibit fibrosis and protect from RV heart failure. PubMed, 25667920. [Link]

  • Cui, C., Zhang, Q., & Wang, Y. (2022). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. International journal of molecular sciences, 23(19), 11986. [Link]

  • Transneural Therapeutics. (2026). Transneural Therapeutics Presents Preclinical Data on Lead Candidate TN-001 at 64th Annual Meeting of ACNP. PR Newswire. [Link]

  • Dumotier, B. M., & Urban, L. (2024). Preclinical mitigation of 5-HT2B agonism-related cardiac valvulopathy revisited. Journal of pharmacological and toxicological methods, 128, 107542. [Link]

  • ResearchGate. (n.d.). Preclinical mitigation of 5-HT2B agonism-related cardiac valvulopathy revisited. ResearchGate. [Link]

  • Wikipedia. (n.d.). 5-HT2B receptor. Wikipedia. [Link]

  • PubMed. (2015). 5-HT2B receptor antagonists inhibit fibrosis and protect from RV heart failure. PubMed. [Link]

Sources

Application Notes & Protocols: Efficacy Evaluation of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile as a Putative Antipsychotic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuropsychiatry and CNS drug discovery.

Abstract

This document outlines a comprehensive, multi-tiered experimental protocol to investigate the therapeutic efficacy of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a novel chemical entity. Based on structural analysis, we hypothesize a primary mechanism of action involving the modulation of central nervous system (CNS) targets. The diazepane moiety is a core feature of benzodiazepines, a class known for its CNS activity, while the benzonitrile group is a privileged structure in medicinal chemistry, known to interact with various biological targets, including dopamine receptors.[1][2][3] This protocol provides a strategic workflow, beginning with fundamental in vitro target engagement and functional assays, and progressing to established in vivo behavioral models predictive of antipsychotic efficacy in rodents.[4][5]

Scientific Rationale & Background

The compound this compound integrates two pharmacologically significant scaffolds. The 1,4-diazepane ring is structurally related to benzodiazepines like diazepam, which are potent modulators of GABA-A receptors, exerting anxiolytic, sedative, and anticonvulsant effects.[6][7][8] However, the broader class of 1,4-diazepine derivatives exhibits a wide array of biological activities, including antipsychotic and anxiolytic properties.[2]

The benzonitrile moiety is a versatile pharmacophore known for its metabolic stability and its ability to act as a hydrogen bond acceptor.[1][9][10] Crucially, benzonitrile derivatives have been successfully developed as inhibitors of key signaling proteins, and some have been investigated as dopamine D2 receptor antagonists.[1][11] Antagonism at the D2 receptor is the cornerstone mechanism for the majority of clinically effective antipsychotic drugs used in the treatment of schizophrenia.[4][11]

Therefore, we hypothesize that this compound may function as a dopamine D2 receptor antagonist, positioning it as a candidate for a novel antipsychotic agent. The following protocols are designed to rigorously test this hypothesis and evaluate its potential therapeutic efficacy.

Experimental Workflow Overview

The evaluation is structured to logically progress from molecular interactions to functional cellular responses and finally to complex behavioral outcomes. This ensures that resource-intensive in vivo studies are predicated on robust in vitro evidence of target engagement and functional activity.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Side Effect Profiling A Dopamine D2 Receptor Binding Assay B Functional cAMP Inhibition Assay A->B Confirms Functional Antagonism C Amphetamine-Induced Hyperlocomotion (AIH) B->C Proceed if Potent Antagonist D Prepulse Inhibition (PPI) of Startle C->D Assess Positive & Cognitive Symptom Models E Catalepsy Test D->E Assess Extrapyramidal Symptom Liability

Caption: High-level experimental workflow for efficacy testing.

Phase 1: In Vitro Target Validation Protocols

These initial experiments are designed to determine if the compound directly interacts with the hypothesized target, the dopamine D2 receptor, and to quantify its functional effect on receptor signaling. All in vitro studies must comply with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.1.[12]

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing the human D2 receptor (long isoform).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).

  • Non-specific Ligand: Haloperidol or unlabeled Spiperone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail & Vials.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Manifold & Scintillation Counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in assay buffer to create a range of concentrations (e.g., from 10 µM down to 0.1 nM).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of radioligand at a final concentration equal to its Kd (e.g., ~0.3 nM for [³H]-Spiperone).

    • 50 µL of test compound dilution or vehicle (for total binding) or non-specific ligand (for non-specific binding).

    • 100 µL of cell membrane preparation (typically 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percent inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Gi/o-Coupled cAMP Inhibition Functional Assay

Objective: To measure the functional antagonist activity of the test compound by quantifying its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.[13]

  • D2 Agonist: Quinpirole or Dopamine.

  • cAMP Stimulator: Forskolin.

  • Test Compound: this compound.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Assay Buffer/Medium: As recommended by the cell line and assay kit provider.

Step-by-Step Methodology:

  • Cell Culture & Plating: Culture the D2R-expressing cells according to standard protocols.[13] Seed cells into 96- or 384-well assay plates and grow to 80-90% confluency.[13]

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

    • Add the D2 agonist (e.g., Quinpirole) at a final concentration that elicits an 80% maximal response (EC₈₀).

    • Simultaneously or immediately after, add Forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Incubate for the time recommended by the cAMP detection kit (typically 15-60 minutes).

  • cAMP Detection: Lyse the cells (if required by the kit) and perform the cAMP measurement according to the manufacturer's instructions.

  • Data Analysis: Normalize the data with 0% inhibition being the signal from cells treated with agonist alone and 100% inhibition being the signal from cells treated with Forskolin only. Plot the percentage reversal of the agonist effect against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. This value represents the concentration at which the compound reverses 50% of the agonist's effect.

Parameter Binding Assay Functional Assay Interpretation
Primary Output Ki (Binding Affinity)IC₅₀ (Functional Potency)Lower values indicate higher potency at the D2 receptor.
Example Target Value < 100 nM< 500 nMSub-micromolar activity is desirable for a CNS drug candidate.
Inference Direct physical interaction with the receptor.Ability to block the downstream signaling cascade.A potent Ki and IC₅₀ strongly support a D2 antagonist mechanism of action.

Phase 2: In Vivo Behavioral Efficacy Protocols

In vivo studies are critical for assessing the compound's effects in a complex biological system and its potential to treat symptoms modeled in animals.[14] All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol: Amphetamine-Induced Hyperlocomotion (AIH)

Objective: To assess the compound's ability to attenuate hyperactivity induced by a dopamine-releasing agent, a model for the positive symptoms of psychosis.[4][5]

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., distance traveled, rearing).

Step-by-Step Methodology:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal in an open-field arena and allow it to explore freely for 30-60 minutes to establish a baseline activity level.

  • Dosing:

    • Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage). Doses should be selected based on preliminary pharmacokinetic and tolerability studies. A typical study might use 1, 5, and 10 mg/kg.

    • Allow for a pre-treatment period (e.g., 30 minutes for IP, 60 minutes for PO).

  • Psychostimulant Challenge: Administer D-amphetamine (e.g., 2-3 mg/kg, IP) to all animals.

  • Data Collection: Immediately return the animals to the open-field arenas and record locomotor activity for the next 60-90 minutes.

  • Data Analysis: Analyze the total distance traveled after the amphetamine challenge. Compare the activity of compound-treated groups to the vehicle-treated group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in hyperactivity indicates potential antipsychotic efficacy.

Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To evaluate the compound's ability to reverse deficits in sensorimotor gating, a translational model for certain cognitive impairments seen in schizophrenia.[4][5]

Animals: Male Sprague-Dawley or Wistar rats.

Apparatus: Startle response chambers equipped with a loudspeaker for acoustic stimuli and a piezoelectric sensor to measure the whole-body startle response.

Step-by-Step Methodology:

  • Acclimation & Dosing: Acclimate animals and administer the test compound or vehicle as described in the AIH protocol.

  • PPI Session:

    • Place the animal in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65 dB).

    • The session consists of a series of trials presented in a pseudo-random order:

      • Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

      • Prepulse-Pulse Trials: A weaker, non-startling acoustic prepulse (e.g., 73, 77, or 81 dB for 20 ms) presented 100 ms before the 120 dB pulse.

      • No-Stimulus Trials: Background noise only.

  • Disruption Model (Optional but Recommended): To test for restorative effects, sensorimotor gating can be disrupted using a dopamine agonist like apomorphine or an NMDA antagonist like dizocilpine (MK-801), administered after the test compound but before the PPI session.

  • Data Analysis: Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100]. Analyze the data using a two-way ANOVA (Treatment x Prepulse Intensity). A significant reversal of a pharmacologically-induced PPI deficit suggests pro-cognitive or antipsychotic potential.

Behavioral Model Human Symptom Analogue Mechanism Tested Expected Outcome for Efficacy
Amphetamine-Induced HyperlocomotionPositive Symptoms (e.g., psychosis, agitation)Dopaminergic hyperactivity in the mesolimbic pathwayDose-dependent reduction in distance traveled.
Prepulse Inhibition (PPI) DeficitSensorimotor Gating / Cognitive DeficitsCortico-striato-thalamic circuit dysfunctionReversal of the induced deficit, restoring %PPI to normal levels.

Phase 3: Preliminary Side Effect Profiling

A crucial aspect of a novel antipsychotic is its side-effect profile, particularly its liability to induce extrapyramidal symptoms (EPS) common to first-generation antipsychotics.

Protocol: Catalepsy Test

Objective: To assess the potential of the compound to induce motor rigidity (catalepsy), a predictor of Parkinsonian-like side effects in humans.[4][5]

Animals: Male Sprague-Dawley rats.

Apparatus: A horizontal bar raised approximately 9 cm from the surface.

Step-by-Step Methodology:

  • Dosing: Administer the test compound at various doses (including a high dose), a positive control (e.g., Haloperidol, 1 mg/kg), or vehicle.

  • Testing: At set time points after dosing (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated bar.

  • Measurement: Start a stopwatch and measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to descend across treatment groups using a repeated-measures ANOVA or Kruskal-Wallis test. A significant increase in descent latency indicates cataleptic behavior and a potential risk for EPS.

G cluster_pathways compound This compound d2r Dopamine D2 Receptor (Gi/o-coupled) compound->d2r Antagonizes ac Adenylyl Cyclase d2r->ac Inhibits hyperlocomotion Hyperlocomotion (Positive Symptom Model) d2r->hyperlocomotion Drives gating_deficit Sensorimotor Gating Deficit (Cognitive Symptom Model) d2r->gating_deficit Modulates camp cAMP Production ac->camp Decreases

Sources

Application Notes & Protocols: Investigating 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The compound 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is a novel investigational agent. As of the latest literature review, no specific cardiovascular research applications for this molecule have been published. The following guide is therefore a prospective framework, designed by synthesizing data from structurally related compounds—specifically those containing the 1,4-diazepane or benzonitrile scaffolds—and established cardiovascular safety pharmacology protocols.[1][2][3] This document provides researchers with a robust, scientifically-grounded starting point to systematically evaluate the cardiovascular profile of this and similar novel chemical entities.

Part 1: Scientific Introduction & Rationale

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including those with significant cardiovascular effects.[1][2] For instance, the benzodiazepine class of drugs, which feature a fused diazepine ring, are known to impact cardiovascular parameters such as blood pressure, heart rate, and coronary blood flow.[4][5] Specifically, diazepam has been shown to increase coronary blood flow while reducing myocardial oxygen consumption, suggesting potential utility in conditions of cardiac insufficiency.[4] Furthermore, other diazepane derivatives have been investigated as positive inotropic agents, capable of increasing the force of myocardial contraction.[6][7]

The benzonitrile moiety, while often used as a synthetic handle, is also present in compounds with demonstrated bioactivity.[3] Notably, some benzonitrile-containing molecules have been flagged for off-target effects on critical cardiac ion channels like the human Ether-à-go-go-Related Gene (hERG) channel, a key player in cardiac repolarization.[8]

Given this context, this compound (referred to hereafter as "Compound MDB") warrants a thorough cardiovascular assessment. Its structure suggests potential interactions with ion channels, G-protein coupled receptors, or other cardiac signaling pathways. The primary objective of this guide is to outline a tiered investigational strategy, from initial in vitro screening to more complex ex vivo and in vivo models, to elucidate its cardiovascular pharmacodynamic profile.

Part 2: Tiered Experimental Workflow

A logical progression of experiments is crucial to build a comprehensive understanding of Compound MDB's cardiovascular effects. This workflow is designed to first identify potential liabilities and mechanisms at the cellular level before moving to more integrated physiological systems.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Ex Vivo Functional Assessment cluster_2 Tier 3: In Vivo Hemodynamics a hERG Channel Assay (Automated Patch Clamp) b Cardiac Ion Channel Panel (NaV1.5, CaV1.2, etc.) a->b If hERG activity, expand screening d Langendorff Isolated Perfused Heart b->d Characterize integrated cardiac effects c Receptor Binding Assays (Adrenergic, etc.) c->d Correlate receptor affinity to function e Cardiovascular Telemetry (Conscious, Unrestrained Rodent) d->e Validate effects in a systemic model

Caption: Tiered workflow for cardiovascular assessment of Compound MDB.

Part 3: Detailed Protocols & Methodologies

Protocol 1: Tier 1 - hERG Channel Inhibition Assay via Automated Patch Clamp

Objective: To determine if Compound MDB inhibits the hERG potassium channel, a primary cause of drug-induced QT prolongation and Torsades de Pointes (TdP) arrhythmia.[9][10] Manual and automated patch-clamp are the gold-standard methods for this assessment.[11][12]

Materials:

  • CHO or HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Extracellular Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl₂, 1 CaCl₂, 12.5 Dextrose; pH 7.4.[13]

  • Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH 7.3.[13]

  • Compound MDB stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., Cisapride, E-4031).

Procedure:

  • Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of the experiment, prepare a single-cell suspension.

  • System Priming: Prime the automated patch-clamp system with extracellular and intracellular solutions.

  • Compound Preparation: Prepare a serial dilution of Compound MDB (e.g., 0.01, 0.1, 1, 10, 30 µM) in the extracellular solution. Ensure the final DMSO concentration is ≤0.3%.

  • Cell Sealing & Whole-Cell Configuration: The system will automatically capture cells, form gigaseals (≥1 GΩ), and establish a whole-cell configuration.[13]

  • Baseline Recording: Record baseline hERG currents for a stable period (e.g., 3-5 minutes) using a validated voltage protocol. A common protocol involves a depolarizing step to +40 mV followed by a ramp down to -80 mV to elicit the characteristic tail current.[14]

  • Compound Application: Perfuse the cells with the lowest concentration of Compound MDB until a steady-state effect is observed.

  • Concentration-Response: Sequentially apply increasing concentrations of Compound MDB, allowing for steady-state inhibition at each concentration.

  • Washout & Positive Control: After the highest concentration, perform a washout with the vehicle solution. Finally, apply a saturating concentration of the positive control to confirm assay sensitivity.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot as a percentage of inhibition versus log[Compound MDB]. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionTypical Acceptance Criteria
Seal Resistance Electrical resistance between the patch pipette and cell membrane.≥ 1 GΩ[13]
Series Resistance Access resistance to the cell interior.< 20 MΩ, with >70% compensation
Current Rundown Decrease in current amplitude over the baseline period.< 15%
Positive Control IC₅₀ Potency of a known hERG blocker.Within 3-fold of historical average
Protocol 2: Tier 2 - Functional Assessment in Langendorff Isolated Heart

Objective: To evaluate the direct effects of Compound MDB on integrated cardiac function, including contractility (inotropy), heart rate (chronotropy), and coronary flow, independent of systemic neural and hormonal influences.[15][16][17]

Materials:

  • Langendorff perfusion system.[17]

  • Rodent model (e.g., Sprague-Dawley rat or C57BL/6 mouse).[18]

  • Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.7 CaCl₂, 25 NaHCO₃, 1.2 MgSO₄, 0.36 KH₂PO₄, 10 Glucose; gassed with 95% O₂ / 5% CO₂.[18]

  • Intraventricular balloon catheter connected to a pressure transducer.

  • ECG electrodes.

  • Flow probe for coronary effluent.

  • Anesthetic (e.g., pentobarbital) and heparin.[19]

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin. Perform a thoracotomy to excise the heart quickly and place it in ice-cold Krebs-Henseleit buffer.[19]

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated, warmed (37°C) Krebs-Henseleit buffer at a constant pressure.[17]

  • Instrumentation: Insert the balloon catheter into the left ventricle and inflate to set a stable left ventricular end-diastolic pressure (LVEDP) of ~5-10 mmHg.[19] Attach ECG leads.

  • Equilibration: Allow the heart to stabilize for at least 20-30 minutes. Only hearts that meet stability criteria (e.g., stable heart rate, LVDP > 80 mmHg) should be used.

  • Baseline Recording: Record all baseline parameters for 15-20 minutes: Left Ventricular Developed Pressure (LVDP), dP/dt_max (max rate of pressure rise), dP/dt_min (max rate of pressure fall), Heart Rate (HR), and Coronary Flow (CF).

  • Compound Administration: Introduce Compound MDB into the perfusate at increasing concentrations (e.g., 0.01 to 30 µM), allowing for a 10-15 minute equilibration period at each concentration.

  • Data Collection: Continuously record all parameters throughout the experiment.

  • Data Analysis: For each parameter, calculate the percentage change from baseline at each concentration of Compound MDB. Generate concentration-response curves to determine EC₅₀ values for any observed effects.

Parameter MeasuredPhysiological Correlate
LVDP (LVSP - LVEDP) Contractility / Inotropy
Heart Rate (from ECG) Chronotropy
dP/dt_max Myocardial Contractility
dP/dt_min Myocardial Relaxation (Lusitropy)
Coronary Flow Vasodilation/Vasoconstriction
Protocol 3: Tier 3 - In Vivo Cardiovascular Telemetry in Conscious Rodents

Objective: To assess the effects of Compound MDB on cardiovascular parameters (blood pressure, heart rate, ECG) in conscious, freely moving animals, providing the most physiologically relevant data.[9][20]

Materials:

  • Rodents (rat or dog) surgically implanted with telemetry transmitters.[21][22]

  • Telemetry data acquisition system.

  • Appropriate vehicle for Compound MDB administration.

  • Dosing equipment (e.g., oral gavage needles, IV catheters).

Procedure:

  • Animal Acclimation: Following surgical implantation of transmitters and a recovery period (>1 week), acclimate animals to the study environment and handling procedures.

  • Study Design: A Latin-square crossover design is recommended to minimize biological variability, where each animal receives both vehicle and multiple dose levels of Compound MDB with an adequate washout period between treatments.[21]

  • Baseline Data Collection: Record continuous telemetry data for at least 24 hours prior to the first dose to establish a stable diurnal rhythm for each animal.

  • Dosing: Administer the vehicle or Compound MDB at the desired dose and route.

  • Post-Dose Monitoring: Continuously record data for at least 24 hours post-dose to capture peak effects and duration of action.[20]

  • Data Analysis:

    • Bin the continuous data into appropriate intervals (e.g., 15-minute averages).

    • Calculate the change from the time-matched baseline for each animal at each dose level.

    • Analyze key parameters: Mean Arterial Pressure (MAP), Systolic/Diastolic Blood Pressure (SBP/DBP), Heart Rate (HR), and ECG intervals (PR, QRS, QT).

    • Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's formula for humans, or species-specific formulas like Van de Water's for dogs).

G cluster_0 Potential Signaling Pathways MDB Compound MDB IonChannel Cardiac Ion Channels (K+, Na+, Ca2+) MDB->IonChannel Direct Block or Modulation GPCR GPCRs (e.g., Adrenergic) MDB->GPCR Agonism or Antagonism AP Action Potential Duration IonChannel->AP cAMP cAMP Pathway GPCR->cAMP HR Heart Rate GPCR->HR ECG ECG Intervals (QT Prolongation) AP->ECG Ca Intracellular Ca2+ Cycling Contractility Myocardial Contractility Ca->Contractility cAMP->Ca

Caption: Potential mechanisms of Compound MDB on cardiac function.

Part 4: Data Interpretation & Next Steps

The collective data from these tiered assays will form a comprehensive cardiovascular risk and activity profile for Compound MDB.

  • Tier 1 Results: An IC₅₀ < 10 µM in the hERG assay is a potential flag for proarrhythmic risk and warrants careful follow-up. Activity on other ion channels (Na⁺, Ca²⁺) or receptors will guide mechanistic studies.

  • Tier 2 Results: Effects on contractility, heart rate, or coronary flow in the isolated heart will confirm direct cardiac actions. For example, a positive inotropic effect (increased LVDP, dP/dt_max) coupled with no change in heart rate would be of significant interest.

  • Tier 3 Results: In vivo data will reveal the net effect of the compound in a complex physiological system. A drug might cause vasodilation (ex vivo) but lead to a reflex tachycardia in vivo, an effect only observable with telemetry.[20]

Should Compound MDB show a desirable activity (e.g., positive inotropy without proarrhythmic signals) or an undesirable liability, further mechanistic de-risking studies would be the logical next step.

References

  • Asamudo, E. U., & Valdivia, H. H. (2025). Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice. Methods in Molecular Biology, 2894, 111–124.
  • Ncardia. (n.d.). Toxicology and Safety Pharmacology.
  • Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of Molecular and Cellular Cardiology, 50(6), 940–950.
  • Authier, S., et al. (2025). Best practice considerations for nonclinical in vivo cardiovascular telemetry studies with alternative study designs in non-rodent species. Journal of Pharmacological and Toxicological Methods, 133, 107607.
  • Vivotecnia. (n.d.). Cardiovascular Safety Pharmacology Studies.
  • Wikipedia. (n.d.). Langendorff heart.
  • REPROCELL. (2022, August 3). The ultimate guide to non-animal cardiovascular safety pharmacology.
  • Pósa, A. (n.d.). Isolated working heart (Langendorff) method.
  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Bio-protocol. (2016). Langendorff heart studies.
  • Reaction Biology. (n.d.). Cardiac Safety Testing Services.
  • Nicolas, J. M., et al. (2017). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology.
  • Chen, X. L., Kang, J., & Rampe, D. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in Molecular Biology, 691, 151–163.
  • Peretto, I., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011–2016.
  • Vivotecnia. (2018, January 11). Cardiovascular Telemetry Study In Beagle Dogs.
  • Tsurudome, K., Ohshiro, H., & Izumi, T. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system.
  • Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 785-806.
  • Chen, X. L., Kang, J., & Rampe, D. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in Molecular Biology, 691, 151-163.
  • Griffiths, P. (2022). Experimental Design Considerations to Optimize Chronic Cardiovascular Telemetry Studies. InsideScientific Webinar.
  • Vivonics Preclinical Ltd. (n.d.). Telemetry for preclinical safety pharmacology studies.
  • Piao, H. R., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[15][23]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[15][23][24]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98–103.

  • Guth, B. D. (2017). Technological Advances in Cardiovascular Safety Assessment Decrease Preclinical Animal Use and Improve Clinical Relevance. ILAR Journal, 58(1), 105-117.
  • Zimbone, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(4), 484-490.
  • Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 785-806.
  • Chen, J., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(1), 123.
  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][15][23]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464–4467.

  • Specchia, G., et al. (1986). Cardiovascular Effects of a Single High Dose of Dilazep by Oral Route. International Journal of Cardiology, 11(3), 337-348.
  • Daniell, H. B. (1975). Cardiovascular effects of diazepam and chlordiazepoxide. European Journal of Pharmacology, 32(1), 58–65.
  • Wikipedia. (n.d.). Clonazepam.
  • Altura, B. M., & Gebrewold, A. (1996). Cardiac effects of benzodiazepine receptor agonists and antagonists in the isolated rat heart: a comparative study. British Journal of Pharmacology, 117(3), 433–439.
  • Sapa, J., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl)
  • Chen, H., et al. (2022). Cardiac disorder-related adverse events for aryl hydrocarbon receptor agonists: a safety review. Expert Opinion on Drug Safety, 21(12), 1505–1510.
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • ResearchGate. (2024).
  • PubChem. (n.d.). Diazepam.
  • Smolecule. (2024). 3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile.

Sources

Application Notes and Protocols for Dose-Response Studies of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for conducting dose-response studies on the novel compound 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. While extensive public data on this specific molecule is limited, its structural similarity to the 1,4-diazepane class of compounds suggests a potential interaction with central nervous system targets, such as GABA-A receptors. This guide is therefore built upon the hypothesis that this compound acts as a positive allosteric modulator of the GABA-A receptor, a mechanism shared by benzodiazepines like diazepam.[1][2][3][4][5][6] The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary framework to thoroughly characterize the compound's in vitro and in vivo dose-response relationships.

Introduction: Unveiling the Pharmacological Profile

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, most notably recognized in the benzodiazepine class of drugs that target the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][4][6] These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Positive allosteric modulators of GABA-A receptors, such as diazepam, enhance the effect of the endogenous ligand GABA, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[5][6][7]

This compound incorporates this key diazepane moiety. The primary objective of the following dose-response studies is to determine its potency (EC50/IC50) and efficacy in modulating GABA-A receptor activity. This document outlines both in vitro and in vivo experimental protocols to establish a comprehensive pharmacological profile.

Hypothesized Mechanism of Action

We will proceed under the working hypothesis that this compound is a positive allosteric modulator of the GABA-A receptor. This provides a scientifically rigorous foundation for the subsequent experimental designs.

GABA-A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA-A_Receptor GABA-A Receptor Chloride_Influx Chloride Ion Influx (Cl-) GABA-A_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA-A_Receptor Binds to Orthosteric Site Compound This compound Compound->GABA-A_Receptor Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to

Figure 1: Hypothesized mechanism of action for this compound at the GABA-A receptor.

In Vitro Dose-Response Studies: Characterizing Receptor Interaction

The initial phase of characterization involves in vitro assays to determine the direct interaction of the compound with the target receptor and its functional consequence.

Radioligand Binding Assay

This assay will determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Preparation of Membranes: Utilize commercially available cell lines expressing human GABA-A receptors (e.g., HEK293 cells stably transfected with α1β2γ2 subunits) or prepared rat cortical membranes.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use [³H]-Flunitrazepam as the radioligand.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Non-specific Binding: Include wells with an excess of a non-radiolabeled benzodiazepine (e.g., diazepam) to determine non-specific binding.

  • Incubation: Incubate the plates at 4°C for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibition constant) using non-linear regression analysis.

Electrophysiology Assay

This functional assay will assess the ability of the compound to modulate GABA-A receptor activity.

Protocol:

  • Cell Culture: Culture cells expressing GABA-A receptors (e.g., Xenopus oocytes injected with cRNA for GABA-A receptor subunits or cultured neurons).

  • Patch-Clamp Setup: Use whole-cell patch-clamp electrophysiology to measure GABA-activated chloride currents.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Compound Application: Co-apply the EC20 concentration of GABA with increasing concentrations of this compound (e.g., 1 nM to 100 µM).

  • Data Acquisition: Record the potentiation of the GABA-activated current at each concentration of the test compound.

  • Data Analysis: Plot the percentage potentiation against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

In_Vitro_Workflow Start Start: In Vitro Characterization Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay Electrophysiology Assay (Determine Potency - EC50) Start->Functional_Assay Data_Analysis Non-linear Regression Analysis (Dose-Response Curves) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis End End: In Vitro Profile Data_Analysis->End

Figure 2: Workflow for in vitro dose-response characterization.

In Vivo Dose-Response Studies: Assessing Physiological Effects

Following in vitro characterization, in vivo studies are essential to understand the compound's effects in a whole organism.[8][9][10][11]

Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiolytic-like effects in rodents.

Protocol:

  • Animals: Use adult male mice or rats.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a range of doses (e.g., 0.1, 1, 10, 30 mg/kg) and a vehicle control. A positive control such as diazepam (e.g., 1-2 mg/kg) should also be included.

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Test Procedure: 30-60 minutes after administration, place each animal in the center of the EPM, facing one of the open arms.

  • Data Collection: Record the animal's behavior for 5 minutes, noting the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Sedative Effects: Open Field Test

This test assesses general locomotor activity and can indicate sedative or hypnotic effects.

Protocol:

  • Animals and Administration: As described for the EPM.

  • Apparatus: Use an open field arena equipped with automated tracking software.

  • Test Procedure: 30-60 minutes after administration, place each animal in the center of the open field.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, rearing frequency) over a 10-15 minute period.

  • Data Analysis: A significant decrease in locomotor activity compared to the vehicle control suggests a sedative effect.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner.

Table 1: In Vitro Dose-Response Parameters
AssayParameterValue (Mean ± SEM)
Radioligand BindingKi (nM)[Insert Data]
ElectrophysiologyEC50 (nM)[Insert Data]
ElectrophysiologyEmax (% Potentiation)[Insert Data]
Table 2: In Vivo Dose-Response Summary (Elevated Plus Maze)
Dose (mg/kg)Time in Open Arms (s)Open Arm Entries
Vehicle[Insert Data][Insert Data]
0.1[Insert Data][Insert Data]
1[Insert Data][Insert Data]
10[Insert Data][Insert Data]
30[Insert Data][Insert Data]
Diazepam (2 mg/kg)[Insert Data][Insert Data]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial dose-response characterization of this compound. Based on the data generated, a comprehensive understanding of its affinity, potency, and in vivo effects can be established. Should the compound demonstrate a favorable profile, further studies including pharmacokinetic profiling, metabolism studies, and assessment in other relevant behavioral models (e.g., anticonvulsant models) would be warranted.

References

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024). Pharmaceutical Statistics. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. (n.d.). ResearchGate. [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. (n.d.). GraphPad. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 55–74. [Link]

  • Ruberg, M. (1996). DESIGNING STUDIES FOR DOSE RESPONSE. Statistics in Medicine, 15(21-22), 2415-2431. [Link]

  • In Vivo Assay Guidelines. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). Toxics, 10(12), 779. [Link]

  • Setting up a Dose Response Protocol. (2024, April 24). CDD Support. [Link]

  • EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. (n.d.). Diva-portal.org. [Link]

  • Batlle, E., Lizano, E., & Pujol, M. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 8(6), 1-13. [Link]

  • Review on Synthesis of Biologically Active Diazepam Derivatives. (2023). ResearchGate. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals, 14(8), 814. [Link]

  • Evaluation of Pharmacokinetics and Dose Proportionality of Diazepam After Intranasal Administration of NRL-1 to Healthy Volunteers. (2020). Clinical Pharmacology in Drug Development, 9(5), 634-641. [Link]

  • Synthesis and Biological Activities of Some Benzodiazepine. (2023). ResearchGate. [Link]

  • Synthesis of 2-(4-substitutedbenzyl-[8][12]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[8][9][12]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (2011). Chemical Biology & Drug Design, 77(1), 98-103. [Link]

  • Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][8][12]benzodiazepines. (1983). Journal of Medicinal Chemistry, 26(5), 712-716. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Medicinal Chemistry. [Link]

  • Diazepam. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Diazepam's Mechanism of Action: How This Benzodiazepine Works. (2022, October 11). GoodRx. [Link]

  • APPLICATION NUMBER: - 211635Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2019). accessdata.fda.gov. [Link]

  • Evaluation of Pharmacokinetics and Dose Proportionality of Diazepam After Intranasal Administration of NRL-1 to Healthy Volunteers. (2020). Clinical Pharmacology in Drug Development, 9(5), 634-641. [Link]

  • Effects of Desmethyldiazepam on Diazepam Kinetics: A Study of Effects of a Metabolite on Parent Drug Disposition. (1986). Clinical Pharmacology & Therapeutics, 40(3), 291-297. [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). (2014). ACS Chemical Neuroscience, 5(4), 253–258. [Link]

  • Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][8][12]oxazin-7-yl)acetamides and their positive inotropic evaluation. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467. [Link]

  • Evaluation of Pharmacokinetics and Dose Proportionality of Diazepam After Intranasal Administration of NRL-1 to Healthy Volunteers. (2020). ResearchGate. [Link]

  • Diazepam. (1996). In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

  • Diazepam. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multi-Parametric Approach to Cytotoxicity Profiling

The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of modern drug discovery and chemical safety assessment.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cytotoxicity profile for the novel compound, 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. As the biological effects of this compound are not widely documented, a multi-parametric approach is essential. By employing a battery of assays that interrogate different cellular processes, we can move beyond a simple live/dead dichotomy to a more nuanced understanding of the compound's cellular impact.

This guide will detail the principles and protocols for a suite of well-validated, complementary cell-based assays designed to assess cell viability, membrane integrity, and the induction of apoptosis. The assays selected are:

  • MTT Assay: To measure metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify plasma membrane damage.

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.

  • Caspase-Glo® 3/7 Assay: To specifically measure the activity of key executioner caspases in the apoptotic cascade.

By integrating the data from these assays, researchers can construct a detailed cytotoxicity profile of this compound, elucidating not only its potency but also its potential mechanism of action.

I. Assessment of Cell Viability via Metabolic Activity: The MTT Assay

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides a quantitative measure of cellular metabolic activity, which in most healthy cell populations, correlates with the number of viable cells.[4][5] The core principle of this assay lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product. This conversion is primarily carried out by mitochondrial dehydrogenases in metabolically active cells.[4][6] Therefore, the amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.

The choice of the MTT assay as a primary screening tool is based on its high sensitivity, cost-effectiveness, and its well-established protocol, making it suitable for high-throughput screening of novel compounds like this compound.[2][3][7]

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Selected cell line(s) (e.g., HeLa, MCF-7, or a relevant cell line for the compound's intended target)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol)[8]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

      • Untreated Control: Cells in complete culture medium only.

      • Blank Control: Wells with medium only (no cells) to subtract background absorbance.[9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[4]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

Data Analysis and Presentation

The cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%, is a key parameter for quantifying cytotoxicity.[1]

Table 1: Example Data Presentation for MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
100.850.0568.0
500.600.0448.0
1000.320.0325.6
IC₅₀ (µM) \multicolumn{3}{c}{Calculated from dose-response curve}

II. Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Release Assay

Principle and Rationale

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[1] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product.[11][12] The amount of formazan is directly proportional to the amount of LDH released, and thus to the extent of cell lysis.

This assay is complementary to the MTT assay as it measures a distinct cytotoxic event (membrane rupture) rather than metabolic activity.

Caption: Principle of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Treated cell culture supernatants (from the same experiment as the MTT assay, if desired)

  • 96-well flat-bottom plate

Procedure:

  • Sample Collection:

    • Following treatment with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add lysis buffer (provided in the kit) to untreated control wells 45 minutes before supernatant collection to induce complete cell lysis.[13]

    • Background Control: Culture medium without cells.

  • LDH Reaction:

    • Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions (typically 50 µL).[13]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm) using a microplate reader.[13]

Data Analysis and Presentation

The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated samples to the spontaneous and maximum LDH release controls.

Table 2: Example Data Presentation for LDH Assay

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.210.020
10.250.03Calculated
100.450.04Calculated
500.800.06Calculated
1001.150.08Calculated
Maximum Release1.500.10100

III. Elucidating the Mode of Cell Death: Annexin V/PI Apoptosis Assay

Principle and Rationale

To determine whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death), the Annexin V/Propidium Iodide (PI) assay is employed.[1] This flow cytometry-based assay relies on two key cellular changes:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane.[14] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[15]

  • Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it stains the nucleus.

By using both stains, we can distinguish four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Caption: Distinguishing cell populations with Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Assay

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.

    • Treat the cells with this compound at concentrations determined from the MTT assay (e.g., around the IC₅₀ value) for the desired duration.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the cells from the collected medium.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.[16]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol (typically 5 µL of each).[16]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[16]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only controls.

IV. Measuring Apoptotic Pathway Activation: Caspase-Glo® 3/7 Assay

Principle and Rationale

Caspases are a family of proteases that are central to the execution of apoptosis.[17] Caspase-3 and Caspase-7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activity of these two caspases.[18] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by Caspase-3 and -7.[18] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active Caspase-3 and -7.

This assay provides a specific and sensitive measure of apoptosis induction, complementing the broader observations from the Annexin V/PI assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Seed cells and treat with this compound in a white-walled 96-well plate as described for the MTT assay. Use a final volume of 100 µL per well.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19]

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]

  • Incubation and Measurement:

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

The luminescent signal is directly proportional to the amount of caspase activity. Results are often presented as fold-change in caspase activity compared to the vehicle-treated control.

Table 3: Example Data Presentation for Caspase-Glo® 3/7 Assay

Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold-Change in Caspase-3/7 Activity
0 (Vehicle Control)15,0001,2001.0
118,0001,5001.2
1060,0004,5004.0
50120,0009,8008.0
10095,0007,6006.3

Conclusion and Integrated Data Interpretation

By systematically applying these cell-based assays, researchers can develop a comprehensive understanding of the cytotoxic effects of this compound. The integration of data from assays measuring metabolic activity (MTT), membrane integrity (LDH), apoptosis markers (Annexin V/PI), and specific apoptotic pathway activation (Caspase-3/7) provides a robust framework for decision-making in the early stages of drug development or chemical safety assessment. A compound that, for example, shows a decrease in MTT signal, a delayed increase in LDH release, and a strong induction of Annexin V binding and Caspase-3/7 activity would be strongly indicative of an apoptosis-inducing agent. This multi-faceted approach ensures a higher degree of confidence in the characterization of novel compounds.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Jayarama, S., & G, K. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io. Retrieved from [Link]

  • MDPI. (2023). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Retrieved from [Link]

  • Protocols.io. (2021). Caspase 3/7 Activity. Retrieved from [Link]

  • Protocols.io. (2021). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ANT Bio. (2023). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]

  • Cusabio. (n.d.). The Overview of Cell Viability. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Evaluation of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for the in vivo evaluation of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a novel chemical entity with potential therapeutic applications in neuropsychiatric disorders. Lacking specific target information, we hypothesize a mechanism of action relevant to psychosis, based on its structural motifs. This document outlines a multi-tiered strategy employing validated animal models to elucidate the compound's antipsychotic-like efficacy, cognitive-enhancing potential, and safety profile. The protocols are designed for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale underpinning each experimental choice to ensure robust and translatable findings.

Introduction: Rationale for In Vivo Evaluation

The compound this compound features a diazepane ring and a benzonitrile group. While the precise biological target is yet to be fully characterized, these chemical moieties are present in numerous centrally active compounds. The nitrile group, for instance, is a key functional group in over 30 FDA-approved pharmaceuticals targeting a wide range of conditions[1]. Given the urgent need for novel therapeutics with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, a thorough preclinical evaluation is warranted[2][3][4].

This guide proposes a systematic in vivo screening cascade to test the hypothesis that this compound possesses antipsychotic properties. The evaluation is structured to first establish a pharmacokinetic profile, followed by a battery of behavioral assays in rodent models that probe efficacy across the three core symptom domains of schizophrenia: positive, negative, and cognitive symptoms[3][5].

Foundational Studies: Pharmacokinetics and Preliminary Toxicology

A prerequisite for any meaningful behavioral evaluation is understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its general safety. These studies are critical for selecting an appropriate dose range and administration route for subsequent efficacy models.

Pharmacokinetic (PK) Profiling

Objective: To determine the key PK parameters (Cmax, Tmax, AUC, half-life) of this compound in plasma and brain tissue.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes. A typical starting dose for IV might be 1-2 mg/kg, and for PO, 5-10 mg/kg, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Sample Collection: Collect blood samples at serial time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). At each time point, a cohort of animals is euthanized for brain tissue collection.

  • Bioanalysis: Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis. The ratio of brain to plasma AUC provides an essential measure of blood-brain barrier penetration.

Causality Behind Choices: Using both IV and PO routes allows for the determination of absolute oral bioavailability, a critical parameter for drug development[6]. Assessing brain concentrations is paramount for a CNS-targeted compound, as efficacy is contingent on the drug reaching its site of action in the brain[7].

Acute Toxicity and Dose Range Finding

Objective: To identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Protocol:

  • Animal Model: Male and female C57BL/6 mice.

  • Dosing: Administer single, escalating doses of the compound (e.g., 10, 30, 100, 300 mg/kg, PO).

  • Observation: Monitor animals closely for the first 4 hours and then daily for 7-14 days. Record clinical signs of toxicity (e.g., sedation, ataxia, tremors, convulsions) and any instances of mortality.

  • Data Analysis: Determine the MTD and select a dose range for efficacy studies that is well-tolerated (typically 1/10th to 1/3rd of the MTD).

Efficacy Evaluation: Pharmacological Models of Psychosis

Pharmacological models, which use drugs to induce schizophrenia-like symptoms, are instrumental for the initial screening of potential antipsychotics due to their high predictive validity for positive symptoms[8][9][10].

Model 1: Dopamine Agonist-Induced Hyperlocomotion

Rationale: The dopamine hypothesis suggests that hyperactivity of the mesolimbic dopamine system underlies the positive symptoms of schizophrenia[5][11]. Amphetamine, a dopamine-releasing agent, induces hyperlocomotion in rodents, a behavior that is reliably reversed by clinically effective antipsychotics[4][12].

Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Habituation: Acclimate mice to an open-field arena equipped with photobeam detectors.

  • Treatment: Pre-treat animals with vehicle or this compound at various doses. After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, IP).

  • Measurement: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes post-amphetamine administration.

  • Data Analysis: Compare locomotor activity in the compound-treated groups to the vehicle-treated group. A significant reduction indicates potential antipsychotic efficacy.

Model 2: NMDA Receptor Antagonist-Induced Deficits

Rationale: The glutamate hypofunction hypothesis of schizophrenia has gained considerable traction[9]. Non-competitive NMDA receptor antagonists like phencyclidine (PCP) or ketamine induce a broader range of symptoms in rodents, including hyperlocomotion (modeling positive symptoms), social withdrawal (negative symptoms), and cognitive deficits[3][9].

Protocol: Prepulse Inhibition (PPI) of the Startle Reflex

  • Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia patients and can be modeled in rodents[13].

  • Animal Model: Male Wistar rats.

  • Apparatus: Use a startle response system with a speaker for acoustic stimuli and a sensor to measure the whole-body startle response.

  • Treatment: Pre-treat animals with vehicle or the test compound. Subsequently, administer a sub-anesthetic dose of PCP (e.g., 2-5 mg/kg, IP) or MK-801.

  • Testing: Present a series of trials: a strong startling pulse alone, a weak non-startling prepulse followed by the startling pulse, and no stimulus (background).

  • Data Analysis: Calculate the percent PPI as [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100. Effective antipsychotics should reverse the PCP-induced deficit in PPI[14].

Workflow for Initial Efficacy Screening

Caption: Workflow for the initial in vivo screening of the test compound.

Advanced Efficacy Evaluation: Modeling Negative and Cognitive Symptoms

Current antipsychotics are often ineffective against the negative and cognitive symptoms of schizophrenia, which are major determinants of long-term functional outcome[2][4]. Therefore, evaluating novel compounds in models sensitive to these domains is crucial.

Modeling Negative Symptoms: Social Interaction Test

Rationale: Deficits in social functioning are a core negative symptom. Rodents are social animals, and a reduction in social interaction following a pharmacological challenge (e.g., sub-chronic PCP) can model this deficit[10].

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Model Induction: Administer sub-chronic PCP (e.g., 2 mg/kg, twice daily for 7 days), followed by a washout period.

  • Treatment: Administer vehicle or this compound acutely or chronically.

  • Testing: Place two unfamiliar, weight-matched rats from the same treatment group in a novel arena and record their social behaviors (e.g., sniffing, grooming, following) for 10-15 minutes.

  • Data Analysis: A significant increase in social interaction time in the compound-treated group compared to the vehicle group suggests efficacy against negative-like symptoms.

Modeling Cognitive Deficits: Novel Object Recognition (NOR) Test

Rationale: Cognitive impairment, particularly in learning and memory, is a debilitating aspect of schizophrenia[8]. The NOR test leverages the innate tendency of rodents to explore novel objects over familiar ones, providing a measure of recognition memory.

Protocol:

  • Animal Model: Male Wistar rats.

  • Model Induction: Use a neurodevelopmental or pharmacological model. For example, cognitive deficits can be induced by sub-chronic PCP administration[3].

  • Procedure:

    • Habituation: Allow rats to explore an empty open-field box.

    • Training (T1): Place two identical objects in the box and allow the rat to explore for 5-10 minutes.

    • Testing (T2): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object and allow the rat to explore again.

  • Treatment: Administer the test compound prior to the training session or prior to the testing session to probe effects on learning versus memory retrieval.

  • Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory. The compound's ability to reverse a PCP-induced deficit in this index would suggest pro-cognitive effects.

Safety and Side Effect Profile

A critical aspect of developing novel antipsychotics is to avoid the debilitating side effects of current medications, particularly extrapyramidal symptoms (EPS) and metabolic disturbances[2][13].

Assessment of Extrapyramidal Symptom Liability

Rationale: Typical antipsychotics, which are potent dopamine D2 receptor antagonists, often cause motor side effects resembling Parkinson's disease[10][15]. The catalepsy test in rats is a widely used preclinical screen to predict this liability.

Protocol: Catalepsy Bar Test

  • Animal Model: Male Sprague-Dawley rats.

  • Treatment: Administer the test compound at several doses, including a positive control (e.g., haloperidol, 1 mg/kg) and a vehicle control.

  • Testing: At various time points post-dosing (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a raised horizontal bar (e.g., 9 cm high).

  • Measurement: Record the time it takes for the rat to remove both paws and step down. A pre-defined cutoff time (e.g., 180 seconds) is typically used.

  • Data Analysis: A significant increase in the descent latency compared to vehicle indicates a potential for inducing catalepsy and thus, a higher risk of EPS.

Decision Tree for Compound Progression

G A Initial Efficacy Confirmed? (Reverses Amphetamine Hyperlocomotion & PPI Deficit) B Proceed to Advanced Models A->B Yes C Stop or Re-evaluate Mechanism A->C No D Efficacy in Cognitive/Negative Models? (e.g., NOR, Social Interaction) B->D E Assess Side Effect Profile D->E Yes F Re-evaluate as an adjunct therapy or for positive symptoms only D->F No G Low Catalepsy Liability? E->G H High Potential Candidate (Proceed to Chronic Dosing & Metabolic Studies) G->H Yes I High EPS Risk (Stop or pursue structural modification) G->I No

Caption: Decision-making framework for advancing the compound.

Data Presentation and Interpretation

All quantitative data from these studies should be summarized in clear, well-structured tables to facilitate comparison across doses and models.

Table 1: Summary of Hypothetical In Vivo Data for this compound

Assay Model Dose (mg/kg, PO) Outcome Measure Result (vs. Vehicle Control) Interpretation
Locomotor Activity Amphetamine Challenge10% Reduction in Locomotion55%Efficacy against positive symptoms
3078%Dose-dependent effect
Sensorimotor Gating PCP-induced PPI Deficit10% Reversal of Deficit65%Efficacy against sensorimotor gating deficits
3085%Robust effect
Cognition PCP-induced NOR Deficit30Discrimination IndexIncreased by 0.4Potential pro-cognitive effects
Side Effect Liability Catalepsy Bar Test30Descent Latency (s)No significant increaseLow risk of EPS
100Minor, non-significant increaseWide therapeutic window

Conclusion and Future Directions

This document provides a strategic guide for the initial in vivo characterization of this compound as a potential antipsychotic agent. The proposed workflow, from foundational PK/Tox to sophisticated behavioral models, allows for a comprehensive assessment of the compound's therapeutic potential and liability profile. Positive results from this screening cascade would provide a strong rationale for advancing the compound to more complex neurodevelopmental models, chronic dosing regimens, and detailed mechanistic studies to definitively identify its molecular target(s). The ultimate goal of this rigorous, hypothesis-driven approach is to efficiently identify novel treatments that can address the significant unmet needs of patients with schizophrenia[6][16].

References

  • ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS.
  • Howes, O., & McCutcheon, R. (2017). An Overview of Animal Models Related to Schizophrenia. PubMed Central. Retrieved from [Link]

  • Pillai, A. K., & Suryadevara, U. (2022). Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Animal model of schizophrenia. Retrieved from [Link]

  • O'Tuathaigh, C. M. P., & Waddington, J. L. (2010). Animal models of schizophrenia. PubMed Central. Retrieved from [Link]

  • Gomes, F. V., & Grace, A. A. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry. Retrieved from [Link]

  • de-Mello, F., de-Oliveira, A., & de-Souza, L. (n.d.). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • Grace, A. A., & Gomes, F. V. (2019). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. MDPI. Retrieved from [Link]

  • Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models.
  • Lieberman, J. A., & Bymaster, F. P. (2006). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. Retrieved from [Link]

  • Jones, C. K., & Lindsley, C. W. (2023). The Evolving Role of Animal Models in the Discovery and Development of Novel Treatments for Psychiatric Disorders. PubMed. Retrieved from [Link]

  • Chmielarz, P., & Fijał, K. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules. Retrieved from [Link]

  • Pilowsky, L. S. (n.d.). Probing cortical sites of antipsychotic drug action with in vivo receptor imaging. CORE. Retrieved from [Link]

  • Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Retrieved from [Link]

  • Jones, C. A., & Watson, D. J. G. (2010). Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development. PubMed Central. Retrieved from [Link]

  • van der Staay, F. J., & Geyer, M. A. (2009). From antipsychotic to anti-schizophrenia drugs: role of animal models. PubMed Central. Retrieved from [Link]

  • Piao, H. R., & Liu, J. Y. (2011). Synthesis of 2-(4-substitutedbenzyl-[8][12]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[8][9][12]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design. Retrieved from [Link]

  • Narasegowda, S., & Yathirajan, H. S. (2006). 2-(4-Methylphenyl)benzonitrile. PubMed Central. Retrieved from [Link]

  • Li, Z., & Wang, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Yang, K., & Sun, L. P. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][8][12]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride 250mg. Retrieved from [Link]

Sources

Analytical methods for quantifying 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile in biological samples

The provided LC-MS/MS parameters serve as an excellent starting point, but must be optimized for the specific analyte and mass spectrometer used. Adherence to the validation principles outlined by the FDA is mandatory for ensuring data integrity in drug development. [2][3]

| References

  • Antunes, M. V., & Linden, R. (2013). LC-MS/MS of some atypical antipsychotics in human plasma, serum, oral fluid and haemolysed whole blood. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca. [Link]

  • Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. celerion.com. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. bioanalysis-zone.com. [Link]

  • Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. secim.ufl.edu. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA.gov. [Link]

  • Soriano, T., et al. (n.d.). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. academic.oup.com. [Link]

  • Juhascik, M. P., & Levisky, J. A. (2006). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. PubMed. [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. phenomenex.com. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. [Link]

  • Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. waters.com. [Link]

  • Kataoka, H. (2010). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]

  • Liu, H., et al. (2011). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. biotage.com. [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. chem.libretexts.org. [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Blood Specimen. biopharmaservices.com. [Link]

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]

  • Lee, S. T., et al. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. PubMed. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. ijisrt.com. [Link]

  • Liu, H., et al. (2011). Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Chen, X. H., et al. (1993). Novel solid-phase extraction strategy for the isolation of basic drugs from whole blood. Preliminary study using commercially available extraction cartridges. Semantic Scholar. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve your synthetic yield and purity. The information herein is curated from established organometallic principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between an aryl halide (2-bromobenzonitrile or 2-chlorobenzonitrile) and the cyclic secondary amine (1-methyl-1,4-diazepane). While powerful, this transformation is sensitive to various parameters, and achieving high yields can be challenging due to factors such as catalyst deactivation, substrate reactivity, and potential side reactions. This guide will address these challenges in a practical, question-and-answer format.

Reaction Scheme & Mechanism

The core transformation is the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for C-N bond formation.[1][2]

Reaction:

The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is central to understanding and troubleshooting this reaction.[2][3]

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R_2NH pd_amine_complex [Ar-Pd(II)-(HNR_2)]L_n amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex [Ar-Pd(II)-(NR_2)]L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR_2 reductive_elimination->product

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Troubleshooting Guide & FAQs

Issue 1: Low or No Product Yield

Q1: My reaction shows very low conversion to the desired product. What are the primary factors to investigate?

A1: Low or no yield in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating the following:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precatalyst and, more critically, the phosphine ligand is paramount. For the coupling of a cyclic diamine like 1-methyl-1,4-diazepane, sterically hindered and electron-rich ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition.

    • Recommendation: If you are using a simple palladium source like Pd(OAc)₂, consider switching to a pre-formed catalyst such as a palladacycle (e.g., G3 or G4 precatalysts) for more reliable activation to the active Pd(0) species. For the ligand, if a general-purpose ligand like BINAP is failing, consider more specialized ligands such as Xantphos or a Josiphos-type ligand, which have shown success in challenging aminations.[4][5]

  • Base Selection and Strength: The base plays a crucial role in deprotonating the amine, but an inappropriate choice can lead to side reactions or catalyst inhibition.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard. However, if your substrates are base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher reaction temperatures. The physical form of the base can also matter; ensure it is finely powdered and anhydrous.

  • Solvent and Temperature: The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.

    • Recommendation: Toluene and dioxane are common solvents. If you observe poor solubility of your base, consider a more polar aprotic solvent, but be aware this can sometimes lead to faster catalyst decomposition. The reaction temperature is also critical; a temperature range of 80-110 °C is a good starting point. If you observe decomposition, lowering the temperature might be beneficial, whereas for unreactive substrates, a higher temperature may be required.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.

    • Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use.

Q2: I am using 2-chlorobenzonitrile, and the reaction is not proceeding. What should I do?

A2: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig aminations due to the stronger C-Cl bond.

  • Recommendation:

    • Switch to 2-bromobenzonitrile: If possible, using the more reactive aryl bromide is the most straightforward solution.

    • Optimize for the Aryl Chloride: If you must use the aryl chloride, you will likely need a more specialized catalyst system. Bulky, electron-rich phosphine ligands are essential for the oxidative addition of aryl chlorides. Consider ligands like RuPhos or BrettPhos in combination with a palladacycle precatalyst. You may also need to increase the catalyst loading and reaction temperature.

Issue 2: Formation of Side Products

Q3: I am observing a significant amount of benzonitrile (hydrodehalogenation product) in my reaction mixture. How can I minimize this?

A3: Hydrodehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[2] It often arises from the β-hydride elimination from the palladium-amido complex or from the reaction of the palladium-hydride species with the aryl halide.

  • Recommendation:

    • Ligand Choice: The choice of ligand can significantly influence the rate of hydrodehalogenation. Bidentate ligands, such as Xantphos, can sometimes suppress this side reaction by occupying more coordination sites on the palladium center, making it less accessible for β-hydride elimination pathways.

    • Base and Solvent: The choice of base and solvent can also play a role. In some cases, using a weaker base or a less polar solvent can reduce the rate of hydrodehalogenation.

    • Additives: The addition of a small amount of a bulky scavenger, such as a hindered secondary amine, can sometimes intercept the palladium-hydride species responsible for hydrodehalogenation.

Q4: I am seeing a high molecular weight impurity that I suspect is a dimer of my starting aryl halide. What causes this and how can I prevent it?

A4: The formation of biaryl side products through the homocoupling of the aryl halide can occur, especially at higher temperatures or with certain catalyst systems.

  • Recommendation:

    • Lower Reaction Temperature: This is often the first parameter to adjust.

    • Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different ligands may help to identify a system that favors the desired C-N coupling.

    • Control Stoichiometry: Ensure you are not using a large excess of the aryl halide.

Issue 3: Purification Challenges

Q5: My crude product is an oil and difficult to purify by column chromatography. Are there alternative purification methods?

A5: The basic nature of the 1-methyl-1,4-diazepane moiety can lead to tailing on silica gel chromatography.

  • Recommendation:

    • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate your product and extract it into the aqueous layer. The organic layer can then be discarded. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.

    • Chromatography with Additives: If column chromatography is necessary, consider adding a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or ammonia in methanol, to suppress tailing.

    • Crystallization: If the product is a solid, crystallization is an excellent purification method. Explore different solvent systems to induce crystallization.

Experimental Protocol: A Starting Point

This protocol is a general starting point and may require optimization for your specific setup and reagent quality.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Oven-dry glassware - Degas solvent - Weigh reagents under inert atmosphere start->reagents reaction_setup 2. Reaction Setup - Add 2-bromobenzonitrile, 1-methyl-1,4-diazepane, base, and catalyst/ligand to flask - Add solvent reagents->reaction_setup reaction 3. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS reaction_setup->reaction workup 4. Workup - Cool to room temperature - Dilute with organic solvent - Aqueous wash reaction->workup purification 5. Purification - Acid-base extraction or - Column chromatography workup->purification characterization 6. Characterization - NMR, MS, etc. purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for the synthesis.

Materials:

ReagentMolar Eq.Notes
2-Bromobenzonitrile1.0
1-Methyl-1,4-diazepane1.2Ensure it is anhydrous.
Palladium Precatalyst (e.g., XPhos Pd G3)0.02
Ligand (if not using a precatalyst)0.024
Base (e.g., NaOtBu)1.4Must be anhydrous and finely powdered.
Anhydrous, Degassed Toluene-

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzonitrile (1.0 eq.), sodium tert-butoxide (1.4 eq.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 1-methyl-1,4-diazepane (1.2 eq.) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by the methods described in the "Purification Challenges" section.

Characterization of this compound

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the 1-methyl-1,4-diazepane ring. The methyl group should appear as a singlet.

  • ¹³C NMR: Expect signals for the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the diazepane ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight should be observed.

References

Sources

Technical Support Center: Crystallization of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This document is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this compound. We will address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the crystallization process.

Question 1: My compound is "oiling out" instead of crystallizing. What is happening and what should I do?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates from the solution as a liquid (an "oil") instead of a solid. This typically occurs when a highly supersaturated solution's temperature is above the melting point of the solute in that specific solvent environment.[1][2] The resulting oil is a solute-rich phase that is immiscible with the bulk solvent and can hinder or prevent the formation of a pure, ordered crystal lattice.[2][3]

Several factors can contribute to oiling out:

  • High Supersaturation: Generating supersaturation too quickly, either through rapid cooling or fast anti-solvent addition, doesn't allow sufficient time for orderly crystal nucleation and growth.[2][3]

  • Low Melting Point: The compound itself may have a low melting point, making it prone to this phenomenon.[4][5]

  • Impurities: The presence of impurities can disrupt the crystallization process and lower the melting point of the mixture.[1][2]

  • Inappropriate Solvent Choice: The solvent system may not be ideal for promoting crystallization.[3][4]

Immediate Corrective Actions:
  • Induce Nucleation from the Oil:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the oil-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.[4]

    • Seeding: If you have a small amount of solid this compound, add a "seed" crystal to the oiled-out phase. This provides a template for crystal growth.[4][5]

    • Temperature Reduction: Slowly lower the temperature to well below the compound's expected melting point.[4]

  • Re-dissolve and Re-attempt:

    • If nucleation cannot be induced, gently heat the solution until the oil re-dissolves completely. Then, attempt the crystallization again using one of the preventative strategies below.[1]

Preventative Strategies:

The key to preventing oiling out is to control the rate of supersaturation.

  • Slower Cooling Rate: Avoid crash-cooling. Allow the solution to cool to ambient temperature slowly, then gradually transfer it to a refrigerator or ice bath. A controlled, slow cooling profile is crucial.[4]

  • Reduce Solute Concentration: Starting with a more dilute solution can prevent the supersaturation level from reaching the critical point where oiling out is favored over crystallization.[3]

  • Optimize Anti-Solvent Addition: When using an anti-solvent, add it slowly to a well-stirred solution. Consider adding the anti-solvent at a slightly elevated temperature to avoid localized high supersaturation.[3][6]

Question 2: My crystallization attempt resulted in no solid formation, and the solution remains clear. What are the next steps?

Answer:

A clear solution after a crystallization attempt indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.[7] Essentially, the compound remains fully dissolved in the solvent.

Here is a logical workflow to address this issue:

G start Clear Solution: No Crystals Formed check_concentration Is concentration high enough? start->check_concentration action_concentrate Concentrate Solution: - Slow evaporation - Boil off solvent check_concentration->action_concentrate No check_solvent Is the solvent appropriate? check_concentration->check_solvent Yes induce_nucleation Attempt to Induce Nucleation action_concentrate->induce_nucleation action_antisolvent Introduce Anti-Solvent: - Add a miscible solvent in which the compound is insoluble. check_solvent->action_antisolvent No, too soluble check_solvent->induce_nucleation Yes action_antisolvent->induce_nucleation action_scratch Scratch inner surface of the flask with a glass rod. induce_nucleation->action_scratch action_seed Add seed crystals of the - pure compound. induce_nucleation->action_seed end_fail Re-evaluate Solvent System induce_nucleation->end_fail If all else fails end_success Crystallization Initiated action_scratch->end_success action_seed->end_success

Caption: Troubleshooting workflow for failure to crystallize.
Detailed Protocols:
  • Concentrate the Solution: If you suspect the solution is too dilute, reduce the solvent volume.

    • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate over several hours or days in a fume hood. This is a gentle method that can produce high-quality crystals.[7]

    • Heating: If the compound is thermally stable, gently heat the solution to boil off a portion of the solvent, then attempt the cooling cycle again.[1]

  • Introduce an Anti-Solvent: This technique, also known as displacement crystallization, involves adding a second, miscible solvent in which your compound has poor solubility.[8] This reduces the overall solubility of the solute, inducing crystallization.[8][9]

    • Procedure: While stirring the solution of your compound, add the anti-solvent dropwise until the solution becomes faintly turbid (cloudy). This turbidity indicates the onset of precipitation. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Question 3: I've obtained crystals, but I suspect polymorphism. How can I confirm this and control which form I get?

Answer:

Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure.[10][11] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability, which is critically important in pharmaceutical development.[12][13]

Confirming Polymorphism:

You cannot confirm polymorphism by visual inspection alone. The following analytical techniques are essential:

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms. Each polymorph will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. Different polymorphs will typically exhibit different melting points or other phase transition events.

  • Thermogravimetric Analysis (TGA): TGA can help determine if a crystal form is a solvate or a hydrate by measuring changes in mass upon heating.

  • Vibrational Spectroscopy (FTIR/Raman): Polymorphs can sometimes be distinguished by subtle differences in their vibrational spectra due to different molecular conformations or intermolecular interactions in the crystal lattice.

Controlling Polymorphic Form:

The formation of a particular polymorph is kinetically and thermodynamically controlled.[14] Key factors include:

  • Solvent: The choice of solvent can dictate which polymorph is favored. Performing a solvent screen is a primary method for discovering and controlling polymorphs.

  • Supersaturation: The rate at which supersaturation is achieved can influence which form nucleates. Rapid cooling often yields a metastable polymorph, while slow cooling favors the most stable form.[14]

  • Temperature: Crystallizing at different temperatures can yield different polymorphs.

  • Seeding: Seeding a supersaturated solution with crystals of a known polymorphic form is the most effective way to ensure that form crystallizes.[15]

ParameterEffect on PolymorphismRecommended Action
Solvent Can stabilize different molecular conformations or packing arrangements.Screen a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons).
Cooling Rate Fast cooling favors kinetically-driven (often metastable) forms; slow cooling favors thermodynamically stable forms.Experiment with both rapid cooling (ice bath) and slow, controlled cooling (programmable bath or insulated container).
Seeding Provides a template for a specific crystal lattice, bypassing spontaneous nucleation of other forms.Once a desired polymorph is isolated, use it to seed subsequent crystallizations to ensure reproducibility.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best way to improve the quality and size of my crystals?

Improving crystal quality generally involves slowing down the crystallization process to allow for more orderly growth of the crystal lattice.[7][16]

  • Slow Cooling: As mentioned, avoid rapid temperature drops.

  • Slow Evaporation: This is a very effective method for growing large, high-quality single crystals suitable for X-ray diffraction.[7]

  • Recrystallization: Dissolving the initial crystals and crystallizing them a second time can significantly improve purity and crystal morphology.[16]

  • Minimize Agitation: While some stirring is needed to ensure homogeneity, excessive agitation can lead to the formation of many small crystals (secondary nucleation) rather than the growth of a few large ones.

Q2: How does seeding work, and what is a good protocol?

Seeding is a technique where a small number of crystals (seeds) are added to a supersaturated solution to initiate crystallization.[15] This bypasses the often-unpredictable step of primary nucleation and provides a template for growth, leading to better control over the final product.

A Basic Seeding Protocol:

  • Prepare a saturated solution of your compound at an elevated temperature.

  • Cool the solution slowly. The ideal seeding point is within the "metastable zone width" (MSZW) — a region of supersaturation where the solution is stable against spontaneous nucleation but will support the growth of existing crystals.

  • Add a small quantity (typically 1-5% by weight) of finely ground, pure seed crystals.[3]

  • Continue to cool the solution slowly to the final desired temperature to allow the crystals to grow.

Q3: Which solvents should I consider for screening?

While specific solubility data for this compound is not widely published, a good starting point is to screen a range of common laboratory solvents with varying polarities. The benzonitrile and diazepane moieties suggest some polarity.

Suggested Solvents for Initial Screening:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Ketones: Acetone, Methyl Ethyl Ketone

  • Esters: Ethyl Acetate

  • Ethers: Tetrahydrofuran (THF), Diisopropyl ether[17]

  • Aromatic Hydrocarbons: Toluene

  • Nitriles: Acetonitrile

  • Halogenated Solvents: Dichloromethane[17]

The ideal single solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Alternatively, look for a solvent/anti-solvent pair.[7]

References

  • Wikipedia. Crystal polymorphism. [Link]

  • Rohani, S. (2004). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 8(4), 638-654.
  • Fabbiani, F. P. A., & Pulham, C. R. (2006). Polymorphism (Chapter 14).
  • RM@Schools. Antisolvent Crystallization. [Link]

  • Wang, M., et al. (2014). Recrystallization: a method to improve the quality of protein crystals.
  • Encyclopædia Britannica. Polymorphism. [Link]

  • Snell, E. H., & Helliwell, J. R. (2005). Post-crystallization treatments for improving diffraction quality of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1349–1355.
  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Yang, J., & Huang, X. (Eds.). (2023). Polymorphism in Crystals. MDPI.
  • Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. Growing Quality Crystals. [Link]

  • Wikipedia. Salting out. [Link]

  • The University of Queensland eSpace. (2005). Post-crystallization treatments for improving diffraction quality of protein crystals. [Link]

  • Diamond Light Source. (2023). Diamond XChem Seeding Protocol. [Link]

  • Diamond Light Source. Crystal-seeding. [Link]

  • White Rose Research Online. (2020). Progress and Opportunities of Seeding Technique in Crystallization Processes. [Link]

  • Google Patents. (2006).
  • Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]

  • Polish Pharmaceutical Society. (2001). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP.
  • PubChem. 2-(4-Methyl-1,4-diazepan-1-yl)propanenitrile. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

  • PubChem. Diazepam. [Link]

  • Google Patents. (2010).
  • Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Google Patents. (2010). WO2010146391A1 - Regioselective synthesis of letrozole.
  • Google Patents. (2014).
  • ResearchGate. (2020). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. [Link]

Sources

Technical Support Center: Purification of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. Our goal is to move beyond simple protocols and equip you with the causal logic and troubleshooting frameworks necessary to address challenges encountered during synthesis and purification.

Understanding the Molecule: Foundational Principles for Purification

Before troubleshooting, it is critical to understand the physicochemical properties of this compound that govern its behavior during purification.

  • Basicity: The molecule contains a tertiary amine within the 1,4-diazepane ring. This functional group is basic and readily protonated in the presence of acid. This property is the most powerful tool for its separation from non-basic impurities.

  • Polarity: The presence of the nitrile group and two nitrogen atoms imparts moderate polarity to the molecule. However, the overall structure, including the benzene ring and methyl group, provides significant non-polar character. This duality influences its solubility in organic solvents and its retention characteristics in chromatography.

  • Potential Impurities: Common synthetic routes (e.g., nucleophilic aromatic substitution on a 2-halobenzonitrile) suggest that likely impurities include unreacted starting materials (1-methyl-1,4-diazepane, 2-fluorobenzonitrile) and potential side-products from undesired reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a direct question-and-answer format.

Q1: What is the most robust initial purification strategy for my crude reaction mixture?

Answer: An acid-base extraction is the most effective first-pass purification technique. This method leverages the basicity of the diazepane nitrogen to selectively move your target compound from the organic phase to an aqueous phase, leaving behind non-basic organic impurities.[1][2][3]

The general principle involves:

  • Dissolving the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Extracting with a dilute aqueous acid (e.g., 1M HCl). Your basic product will become a protonated, water-soluble salt and move into the aqueous layer.

  • Washing the organic layer again to ensure complete extraction.

  • Separating the aqueous layer, cooling it (e.g., in an ice bath), and then basifying it (e.g., with 2M NaOH or Na2CO3) to deprotonate your compound.

  • Back-extracting the now neutral, water-insoluble product into a fresh organic solvent.

This procedure effectively removes starting materials like 2-fluorobenzonitrile and other neutral or acidic byproducts.

Q2: My compound is streaking severely on my silica gel column. How can I achieve sharp, well-defined bands?

Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen of your compound, leading to tailing, streaking, and even product loss on the column.

Troubleshooting Steps:

  • Mobile Phase Modification: Deactivate the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide to your mobile phase. Triethylamine will compete with your product for binding to the acidic sites on the silica, allowing your compound to travel through the column more cleanly.[4]

  • Use a Deactivated Stationary Phase: If streaking persists, consider using a stationary phase specifically designed for amine purification.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the silanol groups and provides a mildly basic environment.

    • Neutral Alumina: Basic or neutral alumina can be an effective alternative to silica for purifying tertiary amines.[5]

Q3: I am struggling to find a suitable solvent system for recrystallization. What do you recommend?

Answer: Finding the right recrystallization solvent requires a systematic screening process. The ideal solvent should dissolve your compound poorly at low temperatures but completely at elevated temperatures. Given the molecule's mixed polarity, a single solvent may not be ideal, and a co-solvent system is often required.

Recommended Screening Protocol:

  • Place a small amount of your semi-purified material (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a single solvent from the table below to each tube.

  • Observe solubility at room temperature. If insoluble, heat the mixture to the solvent's boiling point.

  • If the compound dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • If the compound is too soluble in one solvent and insoluble in another, these may form a good co-solvent pair. Dissolve the compound in a minimal amount of the "good" solvent (hot) and add the "poor" solvent dropwise until turbidity persists, then clarify with a drop of the good solvent and cool.

Solvent SystemPolarityRationale & Expected Outcome
Isopropanol (IPA)PolarMay dissolve the compound when hot. Good for inducing crystallization of moderately polar compounds.
Acetonitrile (ACN)PolarSimilar polarity to the target molecule; may require a co-solvent.
Ethyl Acetate (EtOAc)MidGood starting point. May dissolve the compound well.
TolueneNon-polarLikely to be a poor solvent at room temperature but may dissolve the compound when hot, making it a good candidate.
Heptane/HexanesNon-polarAlmost certainly a poor solvent. Excellent as an anti-solvent when paired with IPA, EtOAc, or Dichloromethane (DCM).
Co-Solvent Pairs
EtOAc / HeptaneMid/NPA very common and effective system. Dissolve in hot EtOAc, add Heptane until cloudy, cool slowly.
DCM / HeptaneMid/NPSimilar to EtOAc/Heptane, but DCM is more volatile.
Isopropanol / WaterP/PUse if the compound is highly soluble in IPA. Add water as the anti-solvent.
Q4: My final product purity is stuck at ~95% after chromatography. What residual impurities might be present?

Answer: If standard purification methods fail to remove the last few impurities, they are likely structurally similar to your product.

Potential Carry-Over Impurities:

  • N-Oxide Derivative: The tertiary amine of the diazepane ring can be susceptible to oxidation, forming an N-oxide. This species is highly polar and might be difficult to separate.

  • Des-methyl Analog: If the synthesis involved methylation of a secondary amine precursor (1,4-diazepan-1-yl)benzonitrile, incomplete methylation could leave this impurity. Its polarity is very similar to the final product.

  • Ring-Opened Byproducts: Under certain conditions (e.g., strongly acidic or basic workups at high temperatures), the diazepane ring could potentially undergo hydrolysis or other degradation.

Advanced Purification Strategies:

  • Preparative HPLC: For achieving the highest purity (>99.5%), preparative reverse-phase HPLC is often necessary.[6][7] A typical method would use a C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes by protonating the amine.

  • Salt Formation and Recrystallization: Convert the free base into a salt (e.g., hydrochloride or tartrate salt) by treating a solution of the base with the corresponding acid. Salts often have very different solubility profiles and can crystallize more readily than the free base, rejecting impurities into the mother liquor.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed for the initial cleanup of a crude reaction mixture containing the target compound and non-basic impurities.

AcidBaseWorkflow Start 1. Dissolve Crude Product in Ethyl Acetate Wash1 2. Add 1M HCl (aq). Shake in Separatory Funnel. Start->Wash1 Separate1 3. Separate Layers Wash1->Separate1 Organic1 Organic Layer (Contains Neutral Impurities) Separate1->Organic1 Top Aqueous1 Aqueous Layer 1 (Contains Protonated Product) Separate1->Aqueous1 Bottom Wash2 4. Re-extract Organic Layer with fresh 1M HCl (aq). Organic1->Wash2 Combine 6. Combine Aqueous Layers 1 & 2 Aqueous1->Combine Separate2 5. Separate Layers Wash2->Separate2 Organic2 Discard Organic Layer Separate2->Organic2 Aqueous2 Aqueous Layer 2 Separate2->Aqueous2 Aqueous2->Combine Cool 7. Cool Combined Aqueous Layers in Ice Bath Combine->Cool Basify 8. Add 2M NaOH (aq) dropwise until pH > 10. (Product precipitates) Cool->Basify Extract 9. Extract with fresh Ethyl Acetate (x3) Basify->Extract Separate3 10. Separate Layers Extract->Separate3 Aqueous3 Discard Aqueous Layer Separate3->Aqueous3 OrganicFinal 11. Combine Organic Layers. Dry (Na2SO4), Filter, Concentrate. Separate3->OrganicFinal End Purified Product (Free Base) OrganicFinal->End

Caption: Workflow for Acid-Base Purification.

Protocol 2: Optimized Flash Column Chromatography

This protocol is for purifying the product after an initial acid-base extraction has failed to yield sufficient purity.

  • Slurry Preparation: Adsorb the semi-pure product onto a small amount of silica gel (~2-3x the mass of the product). To do this, dissolve your product in a minimal amount of a volatile solvent like dichloromethane (DCM), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique generally results in better separation.

  • Column Packing: Wet pack a silica gel column with your starting eluent (e.g., 99% Ethyl Acetate / 1% Triethylamine). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the silica-adsorbed product to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. A typical gradient might be from 0-10% Methanol in an Ethyl Acetate base solvent, with 1% Triethylamine maintained throughout the entire gradient.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC). Use a visualization method appropriate for the compound (e.g., UV light at 254 nm).

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.

Troubleshooting Flowchart

Use this flowchart to diagnose and solve common purification issues.

TroubleshootingFlowchart decision decision step step result result Start Crude Product Step1 Perform Acid-Base Extraction (Protocol 1) Start->Step1 Check1 Is Purity >95% by TLC/LCMS? Step1->Check1 End_Pure Product is Pure Check1->End_Pure Yes Tailing Streaking/ Tailing on TLC? Check1->Tailing No Step2 Perform Flash Chromatography with Et3N modifier (Protocol 2) Check2 Is Purity >98%? Step2->Check2 Step3 Attempt Recrystallization (See FAQ Q3) Check2->Step3 No Check2->End_Pure Yes Check3 Is Purity >99%? Step3->Check3 Step4 Consider Preparative HPLC or Salt Formation (See FAQ Q4) Check3->Step4 No Check3->End_Pure Yes End_Impure Consult Specialist Step4->End_Impure Tailing->Step2 No Tailing_Sol See FAQ Q2: Add basic modifier to eluent Tailing->Tailing_Sol Yes Tailing_Sol->Step2

Sources

Overcoming solubility issues with 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This resource is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. Our goal is to provide a logical framework for troubleshooting and overcoming these issues, grounded in fundamental physicochemical principles.

Introduction: Understanding the Molecule

The solubility behavior of this compound is dictated by its distinct structural features. The benzonitrile portion of the molecule is aromatic and hydrophobic, contributing to poor aqueous solubility. Conversely, the 1-methyl-1,4-diazepan moiety contains two tertiary amine functional groups. These amines are basic and can be protonated in acidic conditions. This dual character—a hydrophobic core with basic handles—is the key to unlocking its solubility. This guide will walk you through a systematic approach to achieve successful solubilization for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my neutral (pH 7.4) aqueous buffer?

Your compound's structure contains a non-polar benzonitrile group, which is inherently hydrophobic and resists dissolving in water. At neutral pH, the tertiary amines on the diazepan ring are largely uncharged (in their free base form). The molecule's overall low polarity in this state leads to poor solubility in aqueous media. For a molecule to dissolve, the energy gained from solvent-solute interactions must overcome the energy of the compound's crystal lattice and the energy required to disrupt the solvent's hydrogen bonding network. At neutral pH, this balance is unfavorable.

Q2: What is the most direct and effective first step to improve the solubility of this compound?

The most effective initial strategy is pH adjustment . The presence of two basic tertiary amines means the compound's solubility is highly dependent on pH.[1][2][3] By lowering the pH of your aqueous solvent, you can protonate these amines. The resulting positively charged species (a cation) will have vastly improved solubility in polar solvents like water due to favorable ion-dipole interactions.[4]

Q3: How do I determine the optimal pH for my experiment?

The optimal pH is one that fully solubilizes the compound without compromising its stability or interfering with your downstream assay. A systematic pH-solubility screen is the recommended approach. This involves preparing a series of buffers at different pH values (e.g., from pH 2 to pH 7) and determining the saturation solubility at each point. A sharp increase in solubility will typically be observed as the pH drops below the compound's pKa. For most amines, a pH of 2-4 is a good starting point for achieving significant solubility enhancement.[5]

Q4: What if lowering the pH is not compatible with my biological assay?

If your experimental conditions require a neutral pH, you have several alternative strategies. The choice depends on the final concentration needed and the tolerance of your system to additives.

  • Use of Co-solvents : Incorporating a small percentage of a water-miscible organic solvent can significantly enhance solubility.[6][7][8] This is a common and practical approach for preparing stock solutions.

  • Salt Form : If you are working with the solid form of the compound, using a pre-formed salt (e.g., a hydrochloride or mesylate salt) can offer improved solubility and dissolution rates compared to the free base.[9][10][11][12][13] A salt effectively creates an acidic microenvironment upon dissolution, aiding solubilization.[14]

  • Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15][16] They can encapsulate the hydrophobic benzonitrile portion of your molecule, forming an inclusion complex that has much greater aqueous solubility.[17][18][]

Q5: How should I prepare a high-concentration stock solution?

For creating a stock solution (e.g., 10-50 mM) that will be further diluted into your experimental medium, using a co-solvent is the most practical method.

  • For cell-based assays , Dimethyl sulfoxide (DMSO) is a common choice. Prepare the stock in 100% DMSO and ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • For in vivo studies , co-solvent systems like PEG 400, propylene glycol, or ethanol in combination with water are often used.[20][21] The exact composition will need to be optimized for solubility and toxicological compatibility.

Troubleshooting Workflow

This decision tree provides a systematic approach to resolving solubility issues encountered during your experiments.

G start Problem: Compound precipitates in aqueous experimental buffer. q_ph Is pH adjustment compatible with your assay? start->q_ph protocol_ph Action: Perform pH-Solubility Screen (See Protocol 1) q_ph->protocol_ph  Yes q_cosolvent Is a small percentage (<1-5%) of an organic co-solvent tolerated? q_ph->q_cosolvent  No success_ph Success: Prepare buffer at optimal acidic pH (e.g., pH 3-5). protocol_ph->success_ph protocol_cosolvent Action: Screen Co-solvents (See Protocol 2) q_cosolvent->protocol_cosolvent  Yes q_advanced Advanced Formulation Required q_cosolvent->q_advanced  No success_cosolvent Success: Prepare a concentrated stock in a suitable co-solvent (e.g., DMSO) and dilute carefully. protocol_cosolvent->success_cosolvent protocol_cyclodextrin Action: Screen Cyclodextrins (See Protocol 3) q_advanced->protocol_cyclodextrin success_cyclodextrin Success: Utilize cyclodextrin complexation to enhance solubility at neutral pH. protocol_cyclodextrin->success_cyclodextrin

Caption: Troubleshooting decision tree for solubility enhancement.

Experimental Protocols

Protocol 1: Performing a pH-Solubility Profile

This protocol determines the saturation solubility of the compound across a range of pH values.

Materials:

  • This compound (solid)

  • Series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator at a controlled temperature (e.g., 25°C)

  • Microcentrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Add an excess amount of the solid compound to each vial (enough so that undissolved solid remains at the end).

  • Add a fixed volume (e.g., 1 mL) of a specific pH buffer to each corresponding vial.

  • Seal the vials and place them on the shaker. Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, visually confirm that excess solid is still present in each vial.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant from each vial.

  • Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.

Protocol 2: Screening Co-solvents for Stock Solution Preparation

This protocol helps identify a suitable organic co-solvent for preparing a concentrated stock solution.

Materials:

  • This compound (solid)

  • Candidate co-solvents (see table below)

  • Small glass vials

  • Vortex mixer

Methodology:

  • Weigh a fixed amount of the compound into several vials (e.g., 5 mg).

  • To each vial, add a small, measured volume of a different co-solvent (e.g., 100 µL).

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add another small aliquot of the co-solvent and repeat until you determine the approximate saturation solubility.

  • If the compound does not dissolve, gently warm the mixture (e.g., to 40-50°C) to see if solubility increases. Note any precipitation upon cooling.

  • Select the co-solvent that dissolves the compound to the desired concentration with the smallest volume.

Co-solvent Properties & Common Use Cases
DMSO High solubilizing power; standard for in vitro stock solutions.
Ethanol Less toxic than DMSO; often used in formulations for in vivo studies.
PEG 400 A low-toxicity polymer; widely used as a solubilizer in oral and parenteral formulations.[7]
Propylene Glycol Common pharmaceutical solvent; suitable for a variety of formulations.[21]
Protocol 3: Solubility Enhancement with Cyclodextrins

This protocol is a basic screen to determine if cyclodextrins can improve solubility at a fixed (e.g., neutral) pH.

Materials:

  • This compound (solid)

  • Cyclodextrins such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Aqueous buffer at the desired pH (e.g., PBS at pH 7.4)

  • Orbital shaker, centrifuge, and analytical equipment as in Protocol 1.

Methodology:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% w/v HP-β-CD).

  • Add an excess amount of the solid compound to vials containing each of the cyclodextrin solutions.

  • Follow steps 3-8 from Protocol 1 to equilibrate and measure the solubility in each solution.

  • Plot the compound's solubility as a function of the cyclodextrin concentration. A linear or near-linear increase indicates successful complexation and solubility enhancement.[15]

Summary and Recommendations

For researchers facing solubility issues with this compound, a systematic and informed approach is crucial. Due to the basic nature of the diazepan ring, pH modification should always be the first strategy explored for aqueous applications. When this is not feasible, the use of co-solvents for creating high-concentration stock solutions is a reliable second step. For more challenging formulation problems, particularly for neutral pH systems requiring higher concentrations, advanced methods like cyclodextrin complexation offer a powerful solution.

References

  • Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8 (2024): 212. Available at: [Link]

  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Available at: [Link]

  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Adv Drug Deliv Rev. 59(7):603-16. Available at: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • University of Cambridge. Solubility and pH of amines. Available at: [Link]

  • ACS Publications. Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • JoVE. (2024). Extraction: Effects of pH. Available at: [Link]

  • NIH. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Available at: [Link]

  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available at: [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Available at: [Link]

  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • ResearchGate. (2025). Solubility Enhancement of Etoricoxib by Cosolvency Approach. Available at: [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. Available at: [Link]

  • Solubility of Things. Benzonitrile. Available at: [Link]

  • ResearchGate. (2025). Study of pH-dependent drugs solubility in water. Available at: [Link]

  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent: benzonitrile. Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available at: [Link]

Sources

Optimizing reaction conditions for 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important scaffold in their work. The synthesis, typically achieved via a Buchwald-Hartwig amination, is a powerful C-N cross-coupling reaction but is sensitive to a number of variables.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] For this specific synthesis, the reactants are typically 2-halobenzonitrile (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile) and 1-methyl-1,4-diazepane.

Q2: Can you explain the basic catalytic cycle for this reaction?

Certainly. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst complex undergoes oxidative addition to the 2-halobenzonitrile, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The 1-methyl-1,4-diazepane coordinates to the Pd(II) center. A base then deprotonates the newly coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of the product and regenerating the active Pd(0) catalyst.[5]

Below is a diagram illustrating the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)-Ar(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L-Pd(II)-Ar(Amine)]+X- PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)-Ar(Amido) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Product (Ar-Amine) PdII_Amido->Product Salt Base-H+X- PdII_Amido->Salt forms ArylHalide 2-Halobenzonitrile (Ar-X) ArylHalide->PdII_Aryl Amine 1-Methyl-1,4-diazepane (Amine) Amine->PdII_Amine Base Base Base->PdII_Amine

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Q3: Which aryl halide should I use: 2-bromo, 2-chloro, or 2-iodobenzonitrile?

The choice of halide significantly impacts reaction conditions. The general order of reactivity for the oxidative addition step is I > Br > Cl.[5]

  • 2-Iodobenzonitrile: While most reactive, aryl iodides can sometimes inhibit the catalyst.[5]

  • 2-Bromobenzonitrile: This is often the "sweet spot," offering good reactivity with a wide range of catalyst systems.

  • 2-Chlorobenzonitrile: Aryl chlorides are less reactive and require more specialized, electron-rich, and bulky phosphine ligands (e.g., biaryl phosphines) to facilitate the challenging oxidative addition step.[1][6] However, they are often more cost-effective for large-scale synthesis.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause A: Inactive Catalyst System

  • Question: My reaction isn't working. I'm using Pd(OAc)₂ and a phosphine ligand, but I see no product formation. What's wrong?

  • Answer: The issue often lies with the generation of the active Pd(0) species or the integrity of the ligand.

    • Oxygen Sensitivity: Both the Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All reagents and solvents should be thoroughly degassed.

    • Ligand Choice: Is your ligand appropriate for the aryl halide? For a challenging substrate like 2-chlorobenzonitrile, a first-generation ligand like P(o-tolyl)₃ may be insufficient.[1] You will likely need a more robust, sterically hindered biaryl phosphine ligand.

    • Pre-catalyst Advantage: Consider using a modern palladium pre-catalyst (e.g., an NHC-Pd complex or a palladacycle). These are often air-stable and generate the active LPd(0) species more reliably and efficiently upon exposure to a base in the reaction mixture.[5]

Potential Cause B: Incorrect Base Selection

  • Question: I used potassium carbonate, but the reaction is sluggish. Should I switch bases?

  • Answer: Yes. The base plays a critical role in deprotonating the amine-palladium complex. Its strength and solubility are key.

    • Base Strength: For the amination of a secondary amine, a strong base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] Other strong bases like LHMDS can also be used, especially if your substrate has base-sensitive functional groups.[4]

    • Solubility: The physical properties of the base matter. NaOtBu has limited solubility in solvents like toluene. Ensure vigorous stirring to maximize the interfacial area. In some cases, a soluble organic base like DBU can be effective, though it may require specific ligand pairings (e.g., XantPhos).[7]

    • Functional Group Compatibility: Be aware that strong bases like NaOtBu can be incompatible with certain functional groups (e.g., esters).[4] The nitrile group in your substrate is generally tolerant, but side reactions are possible at very high temperatures.

Problem 2: Incomplete Conversion of Starting Material

Potential Cause: Catalyst Deactivation or Insufficient Loading

  • Question: My reaction stalls at ~50% conversion, even after extended heating. What should I do?

  • Answer: This often points to catalyst death or an equilibrium issue.

    • Catalyst Loading: While loadings of 1-2 mol% are typical, a challenging coupling may require a higher catalyst loading (e.g., 3-5 mol%). Try increasing the amount of both the palladium source and the ligand.

    • Ligand:Palladium Ratio: The optimal L:Pd ratio is typically between 1.5:1 and 2.5:1 for monodentate ligands. An insufficient amount of ligand can lead to the formation of inactive palladium black.

    • Solvent Choice: The reaction solvent can influence catalyst stability and reactivity. Toluene and dioxane are standard choices. Ethereal solvents like THF are also used, but their lower boiling points limit the accessible temperature range.[5] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst by coordinating to the palladium center.[5]

Problem 3: Formation of Side Products

Potential Cause A: Hydrodehalogenation

  • Question: I'm seeing a significant amount of benzonitrile (without the diazepane group) in my crude product. Where is this coming from?

  • Answer: This is a classic side reaction in Buchwald-Hartwig amination called hydrodehalogenation. It arises from a competitive pathway where β-hydride elimination occurs from the palladium-amido intermediate, followed by reductive elimination.[1]

    • How to Mitigate:

      • Use Bulky Ligands: Sterically hindered ligands, particularly the dialkylbiaryl phosphine class developed by the Buchwald group, are designed to promote the desired C-N reductive elimination over side reactions.[1]

      • Lower Temperature: If possible, running the reaction at the lowest effective temperature (e.g., 80-90 °C instead of >100 °C) can sometimes disfavor the hydrodehalogenation pathway.

Potential Cause B: Amine or Aryl Halide Dimerization

  • Question: My mass spec analysis shows evidence of biaryl impurities. Why?

  • Answer: This can occur if the reaction conditions inadvertently favor self-coupling or other undesired pathways. This is less common in C-N coupling than in C-C coupling but can be promoted by impure reagents or an improperly balanced catalytic system. A thorough re-evaluation of catalyst, ligand, and base choice is warranted.

Optimized Experimental Protocol

This protocol is a robust starting point for the coupling of 2-bromobenzonitrile with 1-methyl-1,4-diazepane.

Reagent & Condition Table
ParameterRecommended ConditionRationale
Aryl Halide 2-BromobenzonitrileGood balance of reactivity and accessibility.
Amine 1-Methyl-1,4-diazepane1.1 - 1.3 equivalents
Palladium Source Pd₂(dba)₃1.0 mol % Pd
Ligand XantPhos2.5 mol %
Base Sodium tert-butoxide (NaOtBu)1.4 equivalents
Solvent Anhydrous, Degassed Toluene0.1 - 0.5 M concentration
Temperature 100 °CStandard for this coupling.
Atmosphere Argon or NitrogenCritical for catalyst stability.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.
Step-by-Step Procedure
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.4 eq). Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.5 mol %) and XantPhos (2.5 mol %) to the Schlenk flask.

  • Reagent Addition: Add 2-bromobenzonitrile (1.0 eq). Then, add anhydrous, degassed toluene via syringe. Finally, add 1-methyl-1,4-diazepane (1.2 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by TLC or LC-MS until the 2-bromobenzonitrile is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is a basic tertiary amine. It can be purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/heptane with 1% triethylamine added to the mobile phase to prevent streaking.

Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and solve common issues.

Troubleshooting Workflow Start Reaction Issue: Low Yield / Incomplete Conversion Check_Reagents Step 1: Verify Reagents & Setup Start->Check_Reagents Check_Catalyst Step 2: Evaluate Catalyst System Check_Reagents->Check_Catalyst No issues Sol_Reagents Action: - Use anhydrous, degassed solvents. - Confirm reagent purity & stoichiometry. - Ensure strict inert atmosphere. Check_Reagents->Sol_Reagents Issues found? Check_Conditions Step 3: Optimize Conditions Check_Catalyst->Check_Conditions No issues Sol_Catalyst Action: - Switch to a more robust ligand (e.g., XPhos for ArCl). - Use a reliable Pd pre-catalyst. - Check L:Pd ratio (1.5-2.5 : 1). - Increase catalyst loading (2-5 mol%). Check_Catalyst->Sol_Catalyst Issues found? Sol_Conditions Action: - Use a stronger base (NaOtBu). - Ensure vigorous stirring. - Increase temperature (if stable). - Change solvent (Toluene, Dioxane). Check_Conditions->Sol_Conditions Issues found? Success Problem Solved Sol_Reagents->Success Re-run Sol_Catalyst->Success Re-run Sol_Conditions->Success Re-run

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Palladium-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. MIT DSpace. Available at: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to help you optimize your synthetic route and overcome common hurdles.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound from either 2-fluorobenzonitrile or 2-chlorobenzonitrile and 1-methyl-1,4-diazepane, but I'm observing very low yields or only starting materials. What are the likely causes and how can I improve the reaction?

Answer:

Low conversion is a common issue that can stem from several factors related to the chosen synthetic route. The two most probable methods for this synthesis are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Plausible Causes & Solutions:

  • For SNAr Reactions (typically with 2-fluorobenzonitrile):

    • Insufficient Reaction Temperature: SNAr reactions, even with an activated aryl fluoride, often require elevated temperatures to proceed at a reasonable rate. The nitrile group provides only moderate activation of the aromatic ring towards nucleophilic attack.

    • Inappropriate Base: A base is required to neutralize the HF generated and to deprotonate the secondary amine of the diazepine, enhancing its nucleophilicity. Common bases include K2CO3, Cs2CO3, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base must be strong enough to deprotonate the amine but not so strong as to promote side reactions.

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can solvate the cation of the base and leave the anion more reactive.

  • For Buchwald-Hartwig Amination (typically with 2-chlorobenzonitrile):

    • Inactive Catalyst: The Pd(0) catalyst is sensitive to air. If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), the catalyst can be oxidized and rendered inactive.

    • Inappropriate Ligand: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig reactions. For coupling with a cyclic secondary amine, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands are often effective.

    • Incorrect Base: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are typically required. Weaker bases may not be sufficient to deprotonate the amine-Pd complex in the catalytic cycle.[1]

Proposed Workflow for Troubleshooting Low Yield:

Caption: Workflow for addressing low product yield.

Issue 2: Presence of an Unexpected Side Product with a Mass of [M+225]

Question: My LC-MS analysis shows a significant peak with a mass corresponding to the desired product plus approximately 225 g/mol . What could this side product be?

Answer:

This mass difference strongly suggests the formation of a bis-arylated diazepine side product, where two molecules of 2-cyanophenyl have reacted with one molecule of 1-methyl-1,4-diazepane.

Chemical Structure of the Side Product:

  • N1,N4-bis(2-cyanophenyl)-1-methyl-1,4-diazepanium salt

Mechanism of Formation:

1-methyl-1,4-diazepane has two nitrogen atoms capable of acting as nucleophiles: the tertiary amine (N1) and the secondary amine (N4). While the secondary amine is generally more nucleophilic and less sterically hindered, under forcing conditions (high temperature, long reaction times, or excess aryl halide), the tertiary amine can also undergo arylation to form a quaternary ammonium salt.

Bis-Arylation_Mechanism Reactants 1-Methyl-1,4-diazepane + 2-Halobenzonitrile Product Desired Product This compound Reactants->Product 1st Arylation (on N4) Side_Product Bis-arylated Side Product (Quaternary Ammonium Salt) Product->Side_Product 2nd Arylation (on N1) Excess_Aryl Excess Aryl Halide High Temperature Excess_Aryl->Product Excess_Aryl->Side_Product

Caption: Formation of the bis-arylated side product.

Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess (1.1-1.2 equivalents) of 1-methyl-1,4-diazepane relative to the 2-halobenzonitrile. This ensures the aryl halide is the limiting reagent.
Lower Reaction Temperature Operate at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of arylating the tertiary amine.
Monitor Reaction Progress Use TLC or LC-MS to monitor the reaction and stop it once the starting aryl halide is consumed, preventing further reaction with the product.
Issue 3: Identification of a Side Product with a Mass of [M+18]

Question: I've isolated a side product with a molecular weight that is 18 units higher than my target molecule. My NMR also shows a broadening of the aromatic signals and the appearance of new N-H peaks. What is this impurity?

Answer:

This observation is highly indicative of the hydrolysis of the nitrile group to the corresponding primary amide, forming 2-(4-Methyl-1,4-diazepan-1-yl)benzamide .

Mechanism of Formation:

This side reaction is typically base-catalyzed. The hydroxide ions present in the reaction mixture (either from the base itself, like KOtBu, or from trace water in the solvent reacting with a strong base) can attack the electrophilic carbon of the nitrile. Subsequent protonation steps lead to the formation of the amide.[2][3][4]

Diagnostic Analysis:

  • Mass Spectrometry: Look for a peak at [M+18] corresponding to the addition of a water molecule.

  • 1H NMR: The sharp singlet for the methyl group and the characteristic multiplets for the diazepine ring will remain. You will observe two new broad singlets in the amide region (typically 7-8 ppm) corresponding to the -CONH2 protons.

  • IR Spectroscopy: A strong C=O stretch will appear around 1660-1690 cm-1, which is absent in the nitrile-containing starting material and product.

Mitigation Strategies:

StrategyRationale
Use Anhydrous Conditions Thoroughly dry all glassware and use anhydrous solvents to minimize the amount of water available for hydrolysis.
Choice of Base If hydrolysis is a persistent issue, consider using a non-hydroxide base that is less prone to generating hydroxide ions, such as a sterically hindered amine base (e.g., DBU) or carefully dried K2CO3 or Cs2CO3.
Work-up Procedure Neutralize the basic reaction mixture promptly during the work-up to prevent further hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on 1-methyl-1,4-diazepane is more reactive?

The secondary amine (at position 4) is generally more nucleophilic and sterically accessible than the tertiary amine (at position 1).[5] The methyl group on the tertiary amine provides some steric hindrance and has a slight electron-donating effect. Therefore, the initial arylation will overwhelmingly occur at the secondary amine. The formation of regioisomers is not a primary concern under standard conditions.

Q2: Which aryl halide should I use: 2-fluorobenzonitrile or 2-chlorobenzonitrile?

  • 2-Fluorobenzonitrile is the preferred substrate for an SNAr reaction . Fluorine is the most electronegative halogen, which strongly activates the ring for nucleophilic attack and also serves as an excellent leaving group in this context.[6]

  • 2-Chlorobenzonitrile is a suitable substrate for a Buchwald-Hartwig amination . While less reactive in SNAr, the C-Cl bond can be effectively activated by a palladium catalyst for cross-coupling.[7]

The choice depends on the reagents and equipment available. SNAr is often simpler as it does not require a metal catalyst and ligands, but may require higher temperatures.

Q3: My reaction seems to stall. If I'm running a Buchwald-Hartwig reaction, what could be the problem?

Stalling in a Buchwald-Hartwig reaction can often be attributed to catalyst deactivation. Potential causes include:

  • Oxidation of the Pd(0) catalyst: Ensure your reaction setup is truly inert.

  • Ligand Degradation: Some phosphine ligands can be sensitive to heat or react with other components in the mixture.

  • Inhibition by Side Products: In some cases, side products can coordinate to the palladium and inhibit catalysis.

If the reaction stalls, you could try adding a fresh portion of the catalyst and ligand.

Q4: How can I purify the final product from the unreacted starting materials and side products?

Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is typically effective. The polarity of the solvents should be adjusted based on the TLC analysis of the reaction mixture. The bis-arylated quaternary salt, being charged, will likely have very low mobility on silica gel. The hydrolyzed amide product will be more polar than the desired nitrile product.

References

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chegg.com. (2020). Solved Hydrolysis of a nitrile compound to the corresponding. Retrieved from [Link]

  • PubMed Central. (n.d.). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

  • RSC Publishing. (2013). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Behind the Science. (2022). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Retrieved from [Link]

  • Crossref. (2015). Synthesis of 2,6-Diaminoazulenes by the SNAr Reaction with Cyclic Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

Sources

Technical Support Center: Refining In Vitro Assay Protocols for 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: I have just synthesized 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile. Where do I even begin with in vitro testing?

A1: The initial steps for characterizing a novel compound are crucial for generating reliable data. Before investigating its biological activity, you must first understand its fundamental physicochemical properties. We recommend a phased approach:

  • Phase 1: Foundational Analysis. Begin by assessing the compound's purity, solubility in various solvents (especially DMSO and aqueous buffers), and stability under experimental conditions (e.g., temperature, light, and time in media).

  • Phase 2: General Toxicity and Activity Screening. Once you have a stable, soluble formulation, perform broad-spectrum cytotoxicity assays across a wide concentration range in a few common cell lines to determine its general toxicity profile. This will help you define a non-toxic concentration range for subsequent functional assays.

  • Phase 3: Target Class Identification. Based on its chemical structure (a diazepane derivative), you can make educated guesses about potential target classes. The diazepam-like core suggests potential activity at GABA-A receptors or other central nervous system targets. Therefore, initial screens could focus on assays for GPCRs and ion channels.[1][2]

Q2: What are the most critical controls to include in my initial assays?

A2: Robust controls are the cornerstone of any reliable in vitro assay.[3] For initial screens with this compound, you should always include:

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) at the same final concentration used for your test article. This control accounts for any effects of the solvent on the cells.

  • Negative Control: Untreated cells or cells treated with a known inactive compound to define the baseline response of your assay.

  • Positive Control: A known agonist or antagonist for the assay system you are using. This confirms that your assay is working correctly and is capable of detecting a biological response.

  • Compound Interference Controls: For assays that use light-based readouts (e.g., fluorescence, luminescence), it is essential to test for compound auto-fluorescence or quenching. This can be done by running the assay in a cell-free system with your compound.

Q3: How do I choose the right cell line for my initial experiments?

A3: The choice of cell line depends on your research question. For initial cytotoxicity and broad screening, it is often best to use commonly available and well-characterized cell lines such as HEK293, CHO, or HeLa. These are robust and easy to culture. If the structural similarity to diazepam suggests a neurological target, a neuroblastoma cell line like SH-SY5Y could be a more relevant choice for later-stage, more targeted assays.[4] The most predictive cell-based in vitro assays will mimic the complexity of the biological environment relevant to the disease state you are investigating.[5]

Phase 1: Foundational Analysis & Troubleshooting

A thorough understanding of your compound's behavior in solution is a prerequisite for any biological assay. Inconsistent or erroneous results can often be traced back to issues with compound solubility or stability.

Protocol 1: Solubility and Stability Assessment

Objective: To determine the maximum soluble concentration of this compound in common stock and assay buffers, and to assess its stability over the course of a typical experiment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Nephelometer or a plate reader with an absorbance setting for light scattering

  • HPLC system (for stability assessment)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Visually inspect for any undissolved particulate matter.

  • Aqueous Solubility: Create a dilution series of the compound from your DMSO stock into your final assay buffer (e.g., PBS or cell culture medium). It is important to maintain a consistent final DMSO concentration across all dilutions (typically ≤ 0.5%).

  • Solubility Measurement:

    • Visual Inspection: Observe the solutions for any signs of precipitation immediately after dilution and after a period of incubation (e.g., 2 hours) at the experimental temperature (e.g., 37°C).

    • Nephelometry/Light Scattering: For a more quantitative measure, read the samples on a nephelometer or measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from insoluble particles.

  • Stability Assessment (HPLC):

    • Prepare a solution of the compound in your final assay buffer at a relevant concentration.

    • Analyze a sample immediately (T=0) using a suitable HPLC method to obtain a reference chromatogram.

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C for 24 hours).

    • Analyze a second sample at the end of the incubation period (T=final).

    • Compare the peak area and look for the appearance of new peaks, which would indicate degradation.

Troubleshooting Guide for Solubility and Stability

Issue Potential Cause Recommended Solution
Compound precipitates upon dilution in aqueous buffer. The compound has low aqueous solubility.Prepare a higher concentration DMSO stock and use a smaller volume for dilution. Consider using a different co-solvent or a formulation with solubility enhancers like cyclodextrins.
Inconsistent results between replicate wells. The compound is not fully dissolved in the stock solution or is precipitating at the tested concentrations.Vortex the stock solution thoroughly before each use. Re-evaluate the maximum soluble concentration and work below this limit.
Loss of compound activity over time. The compound is unstable in the assay buffer or is binding to the plasticware.Perform an HPLC stability study to confirm degradation. If stable, consider using low-binding plates. If unstable, shorten the assay incubation time.
Assay signal is highly variable. Poor cell health or inconsistent cell seeding.Ensure cells are healthy and in the logarithmic growth phase before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for consistent seeding.[6][7]

Phase 2: General Toxicity and Target Class Identification

Once you have established a reliable working concentration range for your compound, the next step is to assess its general cytotoxicity and begin to explore its potential biological activity.

Protocol 2: Broad-Spectrum Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound induces a 50% reduction in cell viability (IC50).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium

  • 96-well, clear, flat-bottom plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of your compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Remember to include vehicle and untreated controls.

  • Incubation: Incubate the plate for a period relevant to your future functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Troubleshooting Guide for Cytotoxicity Assays

Issue Potential Cause Recommended Solution
High background in all wells. Contamination of cell culture or reagents.Check for mycoplasma contamination. Use fresh, sterile reagents.
No dose-response curve (all cells are viable or all are dead). The concentration range tested is too low or too high.Test a much broader range of concentrations, from nanomolar to high micromolar.
"Hormetic" or U-shaped dose-response curve. The compound may have complex biological effects or may be interfering with the assay chemistry at high concentrations.Consider using an orthogonal cytotoxicity assay (e.g., CellTiter-Glo, which measures ATP levels) to confirm the results.[8]
Inconsistent readings across the plate ("edge effects"). Evaporation from the outer wells of the plate.Do not use the outer wells for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.
Workflow for Target Class Identification

Given the structural similarity of this compound to known CNS-active compounds, a logical next step is to screen for activity at common neurological targets like GPCRs and ion channels.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Target Deconvolution Purity Compound Purity & Identity Solubility Solubility & Stability Assessment Purity->Solubility Cytotoxicity Broad Cytotoxicity Screen Solubility->Cytotoxicity Phenotypic Phenotypic/Functional Screen Cytotoxicity->Phenotypic Define non-toxic range GPCR_Assay GPCR Activity Screen (e.g., Calcium Flux, cAMP) Phenotypic->GPCR_Assay Hypothesis: GPCR Target IonChannel_Assay Ion Channel Screen (e.g., Membrane Potential) Phenotypic->IonChannel_Assay Hypothesis: Ion Channel Target Hit_Validation Hit Validation & Confirmation GPCR_Assay->Hit_Validation IonChannel_Assay->Hit_Validation

Caption: Workflow for the initial in vitro characterization of a novel compound.

Protocol 3: GPCR Activity Screening (Calcium Flux Assay)

Objective: To screen for agonistic or antagonistic activity at Gq-coupled GPCRs by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells (or a cell line endogenously expressing a GPCR of interest)

  • Fluo-4 AM or other calcium-sensitive dye

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • FLIPR (Fluorometric Imaging Plate Reader) or a plate reader with a fluorescent injector

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of probenecid for 1 hour at 37°C.

  • Compound Addition:

    • Agonist Mode: Place the plate in the reader and measure baseline fluorescence. Inject the compound and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with your compound for a set period. Then, inject a known agonist for a target GPCR and measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis: Quantify the fluorescence response (e.g., peak height or area under the curve) and plot it against compound concentration to generate dose-response curves.

Troubleshooting Guide for Calcium Flux Assays

Issue Potential Cause Recommended Solution
High background fluorescence. Incomplete washout of the dye or cell autofluorescence.Ensure proper washing steps after dye loading. Use a phenol red-free medium for the assay.[9]
No response to a known agonist. Poor dye loading, cell health issues, or low receptor expression.Optimize dye loading time and concentration. Ensure cells are healthy. Confirm receptor expression via qPCR or Western blot.
Signal quenching or compound autofluorescence. The compound interferes with the fluorescent signal.Run a cell-free control with the dye and compound to measure any intrinsic fluorescence or quenching. If there is interference, consider a different assay format (e.g., label-free).

Phase 3: Advanced Troubleshooting and Next Steps

If a reproducible "hit" is identified in a primary screen, the next phase involves validating this activity and beginning the process of target deconvolution.

Advanced Troubleshooting for In Vitro Assays

Issue Potential Cause Recommended Solution
Results are not reproducible between experiments. Subtle variations in experimental conditions (e.g., cell passage number, reagent lots, incubation times).Maintain a detailed lab notebook and standardize all protocols.[6] Use a consistent, low passage number of cells. Qualify new lots of critical reagents.
The compound is active in a primary assay but not in an orthogonal follow-up assay. The compound may be an assay artifact (e.g., luciferase inhibitor, fluorescent quencher) or may have a very specific mechanism of action not captured by the second assay.Systematically test for assay interference. Consider a wider range of orthogonal assays, including direct binding assays if a target is hypothesized.
The potency of the compound varies significantly depending on the cell line used. The expression level of the target protein or the presence of different downstream signaling components varies between cell lines.This is a valuable piece of information. Use this differential activity to your advantage in target identification by correlating compound activity with target expression across a panel of cell lines.

Once a validated hit is confirmed, the next logical steps include:

  • Target-Specific Binding Assays: To determine if the compound directly interacts with the hypothesized target protein.

  • Downstream Functional Assays: To further characterize the compound's effect on the signaling pathway.

  • Selectivity Profiling: To assess the compound's activity against a panel of related and unrelated targets to understand its specificity.

This structured and iterative process of assay development, troubleshooting, and refinement is essential for the successful in vitro characterization of novel compounds like this compound, ultimately paving the way for a deeper understanding of its therapeutic potential.

References

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2017). Assay Guidance Manual. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Custom In Vitro Assay Development. Retrieved from [Link]

  • Ciaffolino, V., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3375-3382. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Sirenko, O., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17795–17808. Retrieved from [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Retrieved from [Link]

  • Porsolt. (n.d.). In Vitro Pharmacology Study Capabilities. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Eppendorf & Promega. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

  • Vertex Pharmaceuticals. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from a general search on in vitro assay development principles.
  • National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
  • Charles River Laboratories. (n.d.). Novel In Vitro Strategies to De-Risk Small Molecule Candidate Selection.
  • PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]

  • Leal, B., et al. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules, 26(11), 3183. Retrieved from [Link]

  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from [Link]

  • Piao, H., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][6][10]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467. Retrieved from [Link]

  • Ghiasi, N., et al. (2024). Diazepam. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(8), 1169–1175. Retrieved from [Link]

  • Abdel-Aleem, A. H., et al. (2015). Preparation and in vitro evaluation of fast release diazepam suppositories for febrile seizures. Journal of Applied Pharmaceutical Science, 5(11), 001-008. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the laboratory and scale-up synthesis of this key chemical intermediate. The content is structured in a practical, question-and-answer format to directly address potential issues encountered during synthesis, purification, and scale-up.

Section 1: Synthesis Overview & Core Challenges

This compound is a substituted diazepane derivative. Structures of this class are pivotal in medicinal chemistry, often serving as precursors to complex pharmaceutical agents. The primary synthetic challenge lies in the efficient formation of the aryl C-N bond between the benzonitrile ring and the diazepane nitrogen. While several methods exist for C-N bond formation, the Buchwald-Hartwig amination has emerged as a robust and versatile strategy for this type of transformation, particularly in pharmaceutical process chemistry.[1][2][3]

However, scaling this reaction from the benchtop to a pilot or manufacturing scale introduces significant hurdles, including catalyst efficiency, impurity profiling, and process safety. This guide focuses on a process centered around the palladium-catalyzed cross-coupling of 2-halobenzonitrile with 1-methyl-1,4-diazepane.

Core Reaction Scheme:

Section 2: Troubleshooting Guide - Reaction & Synthesis

This section addresses common problems encountered during the synthesis.

Q1: My reaction shows low or no conversion. What are the most likely causes and how can I fix them?

A1: Low conversion in a Buchwald-Hartwig amination is a frequent issue, often traceable to the catalyst system or reaction environment.

  • Cause 1: Inactive Catalyst System: The active Pd(0) catalyst is sensitive to air and moisture.

    • Troubleshooting:

      • Oxygen Exclusion: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the process.

      • Reagent Purity: Use anhydrous solvents and ensure the amine and base are free from excess water. Water can hydrolyze the phosphine ligands and interfere with the catalytic cycle.

      • Palladium Precursor: While Pd(OAc)₂ is common, it requires in situ reduction to Pd(0).[4] Using a pre-activated Pd(0) source like Pd₂(dba)₃ can sometimes improve initiation.

      • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient aryl halides like 2-chlorobenzonitrile, sterically hindered, electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos or SPhos) are often superior to first-generation ligands like BINAP.[1][5]

  • Cause 2: Inappropriate Base: The base plays a crucial role in deprotonating the amine and regenerating the catalyst.

    • Troubleshooting:

      • Base Strength: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is highly effective but can be challenging to handle on a large scale. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures or more active catalyst systems but are often safer for scale-up.

      • Solubility: Ensure the chosen base has some solubility in the reaction medium. Poor solubility can lead to slow or incomplete reactions.

  • Cause 3: Insufficient Temperature:

    • Troubleshooting: Aryl chlorides are less reactive than bromides or iodides and typically require higher reaction temperatures (e.g., 90-110 °C in toluene or dioxane).[2] Monitor the reaction progress by HPLC or GC-MS and increase the temperature if the reaction stalls, but be mindful of potential side reactions.

Troubleshooting Flowchart: Low Conversion

Caption: Workflow for troubleshooting low reaction conversion.

Q2: I'm observing a significant amount of an impurity that I suspect is a hydrodehalogenation product. How can I prevent this?

A2: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in palladium-catalyzed couplings. It occurs when the oxidative addition intermediate undergoes premature reductive elimination with a hydride source.

  • Mechanism Insight: This side reaction is often promoted by moisture or certain bases.

  • Mitigation Strategies:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands form stable complexes with palladium, favoring the desired C-N bond formation pathway over side reactions.

    • Base Selection: While strong bases are needed, sometimes switching from an alkoxide base (like NaOtBu) to a carbonate base (like Cs₂CO₃) can reduce the incidence of hydrodehalogenation, although this may require higher temperatures.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water can be a source of hydrides in the catalytic cycle.

    • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition and side reactions.

Section 3: Troubleshooting Guide - Work-up & Purification

Q3: My product is difficult to purify. What is the best strategy for removing unreacted starting materials and catalyst residues?

A3: The basic nature of both the product and the starting 1-methyl-1,4-diazepane, combined with residual palladium and ligand byproducts, requires a multi-step purification strategy.

  • Step 1: Quench and Initial Filtration:

    • After the reaction is complete, cool the mixture and quench carefully with water or a mild aqueous acid. If a carbonate base was used, be mindful of gas evolution.

    • Filter the biphasic mixture through a pad of Celite® to remove insoluble palladium black and salts.

  • Step 2: Acid-Base Extraction:

    • This is the most effective way to separate the basic product from non-basic impurities like the phosphine ligand oxide and unreacted 2-halobenzonitrile.

    • Protocol:

      • Dilute the organic filtrate with a suitable solvent like ethyl acetate or toluene.

      • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The product and unreacted 1-methyl-1,4-diazepane will move into the aqueous layer as their hydrochloride salts.

      • Separate the layers. The organic layer now contains non-basic impurities and can be discarded.

      • Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any remaining non-basic impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or K₂CO₃) until the pH is >10. The free-base product will precipitate or can be extracted into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Step 3: Palladium Scavenging:

    • Even after extraction, trace amounts of palladium may remain. For pharmaceutical applications, these must be removed to ppm levels.

    • Methods:

      • Activated Carbon: Stirring the organic solution of the product with activated carbon can effectively adsorb residual palladium.

      • Thiol-Based Scavengers: Silica-functionalized scavengers (e.g., SiliaMetS Thiol) are highly effective for capturing palladium.

  • Step 4: Crystallization:

    • The final purification step is typically crystallization. This is highly effective at removing closely related impurities.

    • Solvent Screening: A solvent screen is recommended. Common systems include isopropanol/water, ethyl acetate/heptane, or toluene/heptane. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[6]

Purification Workflow Diagram

PurificationWorkflow cluster_impurities Impurity Removal Stage Reaction Crude Reaction Mixture Quench 1. Quench & Filter (Remove Pd Black) Reaction->Quench Extraction 2. Acid-Base Extraction (Separate Basic/Non-Basic) Quench->Extraction Insolubles Insolubles Quench->Insolubles Scavenge 3. Palladium Scavenging (Charcoal or Silica Thiol) Extraction->Scavenge Ligand Oxide, Unreacted Benzonitrile Ligand Oxide, Unreacted Benzonitrile Extraction->Ligand Oxide, Unreacted Benzonitrile Crystallize 4. Crystallization (Final Purity) Scavenge->Crystallize Trace Palladium Trace Palladium Scavenge->Trace Palladium API Pure Product (>99.5%) Crystallize->API Isomeric Impurities Isomeric Impurities Crystallize->Isomeric Impurities

Caption: Standard workflow for the purification of the target compound.

Section 4: Scale-Up FAQs

Q1: What are the primary safety concerns when scaling this synthesis?

A1:

  • Exotherms: The initial mixing of the catalyst, ligand, and especially the addition of a strong base like NaOtBu can be exothermic. On a large scale, this heat must be managed with controlled addition rates and efficient reactor cooling to prevent runaway reactions.

  • Base Handling: Sodium tert-butoxide is pyrophoric and moisture-sensitive. Engineering controls (e.g., glovebox, closed-system charging) are essential for safe handling at scale. Using a slurry of the base in an inert solvent can improve handling.

  • Solvent Safety: Toluene and dioxane are common solvents. Toluene is flammable, while dioxane has specific health concerns and can form peroxides. Ensure appropriate ventilation and safety protocols are in place.

  • Hydrogen Evolution: In the event of side reactions, flammable hydrogen gas can be produced. The reactor should be properly vented.

Q2: How can I minimize the cost of the palladium catalyst on a large scale?

A2: Catalyst cost is a major driver in process chemistry.

  • Optimize Loading: Systematically screen for the lowest possible catalyst loading (mol %) that still provides an acceptable reaction rate and yield. Loadings can often be reduced to <0.1 mol %.

  • Ligand Choice: Use a highly active ligand that promotes high turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loading.

  • Catalyst Recycling: Investigate the potential for catalyst recycling, although this can be challenging for homogeneous catalysts. In some cases, the palladium that is filtered or scavenged can be recovered and reprocessed.

Q3: Do I need to change my reaction work-up for a large-scale batch?

A3: Yes, work-up procedures must be adapted for scale.

  • Phase Splits: Liquid-liquid extractions can be slow on a large scale. Ensure adequate mixing time is allowed for efficient extraction and sufficient settling time for clean phase separation.

  • Filtration: Filtering large volumes through Celite® can be slow. Use pressure filters or centrifuges to improve throughput.

  • Crystallization: Cooling profiles must be carefully controlled during large-scale crystallization to ensure consistent particle size and purity. Crash cooling can trap impurities.

Section 5: Recommended Protocol & Data

Lab-Scale Protocol (Illustrative Example)

Materials:

  • 2-Chlorobenzonitrile (1.0 eq)

  • 1-Methyl-1,4-diazepane (1.1 eq)

  • Pd₂(dba)₃ (0.01 eq, 1 mol %)

  • XPhos (0.022 eq, 2.2 mol %)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous toluene via cannula, followed by 1-methyl-1,4-diazepane and 2-chlorobenzonitrile.

  • Heat the mixture to 100 °C with vigorous stirring under Argon.

  • Monitor the reaction by HPLC or TLC until the 2-chlorobenzonitrile is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench by slowly adding water.

  • Proceed with the purification workflow as described in Section 3.

Table 1: Influence of Parameters on Synthesis
ParameterCondition A (Screening)Condition B (Optimized/Scale-Up)Expected Outcome & Rationale
Aryl Halide 2-Bromobenzonitrile2-ChlorobenzonitrileChloro- starting material is cheaper for large scale, but less reactive, requiring a more active catalyst.
Pd Source Pd(OAc)₂Pd₂(dba)₃ or a pre-catalystPre-activated Pd(0) sources can give more consistent initiation on a large scale.
Ligand BINAPXPhos or other biarylphosphineBulky, electron-rich ligands are more effective for challenging substrates like aryl chlorides.[1]
Base NaOtBuK₂CO₃ or Cs₂CO₃Carbonate bases are safer and easier to handle at scale, though may require higher temperatures.
Solvent 1,4-DioxaneToluene or 2-MeTHFToluene is a common industrial solvent. 2-MeTHF is a greener alternative to THF/Dioxane.[2]
Temperature 80-90 °C100-110 °CHigher temperature needed to activate the less reactive aryl chloride.

References

  • Vertex AI Search Result[7] (Details on benzodiazepine synthesis, relevant for diazepine ring chemistry)

  • Vertex AI Search Result[8] (Synthesis of diazepane derivatives for biological activity)

  • Vertex AI Search Result[9] (Discussion on N-methylation on benzodiazepine scaffolds)

  • Vertex AI Search Result[10] (Synthesis of Mirtazapine, a related tetracyclic antidepressant)

  • Vertex AI Search Result[11] (Patented preparation method for Mirtazapine intermediates)

  • Vertex AI Search Result[12] (Synthesis of potential related substances and impurities of Mirtazapine)

  • Vertex AI Search Result[13] (Methods for the preparation of Mirtazapine intermediates)

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. [URL: https://www.acs.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Mirtazapine Synthesis Database Entry. [URL: https://www.chemsynthesis.com/base/chemical-structure/46542.html]
  • Vertex AI Search Result[14] (Process for preparing benzodiazepines)

  • Vertex AI Search Result[15] (Review of 1,4-Benzodiazepine synthesis)

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01191]
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - Bentham Science. [URL: https://www.eurekaselect.com/article/87604]
  • Vertex AI Search Result[16] (Strategy for the synthesis of 1,4-benzodiazepine derivatives)

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [URL: https://www.mdpi.com/2673-4583/3/3/34]
  • This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51646442.htm]
  • Vertex AI Search Result[17] (Details on Diazepam preparation)

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/]
  • Vertex AI Search Result[18] (Continuous flow synthesis of Diazepam)

  • Vertex AI Search Result[19] (Process for producing related benzonitrile intermediates)

  • Vertex AI Search Result[20] (Synthesis and characterization of impurities in Diazepam)

  • Vertex AI Search Result[21] (Educational video on Diazepam synthesis)

  • Vertex AI Search Result[22] (Review of 1,4-Benzodiazepine synthesis and derivatives)

  • Vertex AI Search Result[23] (Process for preparing benzodiazepines)

  • Vertex AI Search Result[24] (List of potential Diazepam impurities)

  • A method of purification of lorazepam - Google Patents. [URL: https://patents.google.

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Focus Compound: 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Introduction:

This resource provides a series of troubleshooting guides and frequently asked questions to help you navigate the complexities of small molecule research, ensuring that the biological phenotype you observe is unequivocally linked to the on-target activity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects and why are they a critical concern?

Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a major challenge in drug discovery and basic research for several reasons:

  • Confounded Data: They can produce a biological phenotype that is mistakenly attributed to the inhibition of the primary target, leading to incorrect hypotheses about protein function.[3]

  • Cellular Toxicity: Interactions with unintended targets can trigger stress pathways, apoptosis, or other toxic responses that are independent of the on-target effect.[2]

  • Lack of Reproducibility: Results may vary between cell lines or experimental systems that have different expression profiles of the off-target proteins.

Q2: My compound, this compound, has a known primary target. Isn't that enough to proceed with my experiments?

Even with a well-defined primary target, rigorous validation is crucial. Many small molecules, especially kinase inhibitors, are known to interact with multiple targets, a phenomenon known as polypharmacology.[4][5] The key is to determine the therapeutic window or concentration range where the compound is selective for its primary target. Without this, you risk operating at concentrations that produce misleading, off-target-driven results.[6]

Q3: What is the difference between a compound's potency and its selectivity?

  • Potency refers to the concentration of a compound required to produce a specific effect, often quantified by the IC50 (half-maximal inhibitory concentration) or EC50 value.[7] A lower IC50 means higher potency.

  • Selectivity refers to a compound's ability to interact with its intended target over other proteins. A highly selective compound will have a much lower IC50 for its primary target compared to its off-targets. A common way to quantify this is the "Selectivity Index," which is the ratio of the IC50 for an off-target to the IC50 for the on-target.[7]

Q4: What are the initial "red flags" that might suggest an off-target problem in my experiment?

Common indicators that you may be observing off-target effects include:

  • Discrepancy with Genetic Validation: The phenotype observed with your compound is different from the phenotype seen when the target protein is knocked down (e.g., via CRISPR/Cas9 or siRNA).[1][3]

  • Inconsistent Results with Other Inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[8]

  • Unusual Dose-Response Curve: The dose-response curve is not monophasic (sigmoidal) or shows effects at concentrations far from the known IC50 of the target.

  • Unexpected Cellular Toxicity: The compound induces widespread cell death at concentrations where the on-target effect should be minimal.

Troubleshooting Guide: Experimental Scenarios & Solutions

Scenario 1: Inconsistent Phenotype Across Different Cell Lines

Question: "I'm using this compound to inhibit my target, Protein X. I observe a strong anti-proliferative effect in cell line A, but a much weaker effect in cell line B, even though both cell lines express Protein X. Could this be an off-target effect?"

Analysis: This is a classic sign of a potential off-target issue. The discrepancy could arise if the potent effect in cell line A is due to the inhibition of an off-target protein (Protein Y) that is highly expressed or functionally important in cell line A but not in cell line B.

A Inconsistent Phenotype Observed (Cell Line A vs. Cell Line B) B Step 1: Verify On-Target Expression & Activity (Western Blot for p-Protein X / Total Protein X) A->B C Step 2: Compare On-Target IC50 vs. Phenotypic IC50 (Biochemical vs. Cellular Assay) B->C D Step 3: Genetic Validation (CRISPR KO or siRNA knockdown of Protein X in both cell lines) C->D E Step 4: Orthogonal Pharmacological Control (Use Structurally Unrelated Inhibitor of Protein X) D->E F Conclusion A: Phenotype tracks with genetic/orthogonal validation. Effect is likely ON-TARGET. E->F Consistent Results G Conclusion B: Phenotype does NOT track. Effect is likely OFF-TARGET. E->G Inconsistent Results

Caption: Workflow for troubleshooting inconsistent phenotypes.

  • Design & Validate gRNAs: Design at least two independent guide RNAs (gRNAs) targeting the gene for Protein X to control for off-target effects of the gRNA itself. Validate their cutting efficiency using a T7 endonuclease I assay or Sanger sequencing.

  • Generate Knockout Cell Lines: Create stable knockout (KO) cell lines for Protein X in both cell line A and cell line B using lentiviral or ribonucleoprotein (RNP) delivery of Cas9 and the validated gRNAs.

  • Confirm Knockout: Verify the complete loss of Protein X expression via Western blot.

  • Perform Phenotypic Assay: Re-run your anti-proliferation assay on the wild-type (WT) and KO versions of both cell lines.

  • Analyze Results:

    • If the KO of Protein X phenocopies the effect of the compound in cell line A , it supports an on-target mechanism. The lack of effect in cell line B might be due to pathway redundancy.

    • If the KO of Protein X has no effect on proliferation in cell line A, but the compound still does , this is strong evidence that the compound's effect is off-target.[3]

Scenario 2: Unexpected Toxicity at Low Concentrations

Question: "The published biochemical IC50 for my compound against its target is 500 nM. However, I'm seeing significant cell death in my cultures at just 100 nM. Why is my compound so toxic?"

Analysis: High toxicity at concentrations well below the on-target IC50 is a major red flag for off-target activity. The compound may be potently inhibiting one or more essential proteins, such as kinases involved in cell survival or cell cycle progression, that are unrelated to your primary target.[5][9]

  • Establish a Therapeutic Window: Perform a detailed dose-response curve for both on-target inhibition and cell viability.

    • On-Target Assay: Use an assay that directly measures the activity of your target. For example, a Western blot for a downstream phosphorylated substrate.

    • Viability Assay: Use a metabolic assay like CellTiter-Glo® or a simple cell count with trypan blue exclusion.

  • Identify Potential Off-Targets with Kinome Profiling: Since kinases are a frequent source of off-target effects, a broad kinase screen is a powerful, unbiased approach.[4][7]

    • Service: Submit a sample of this compound to a commercial vendor that offers kinome profiling services (e.g., Reaction Biology, Eurofins).

    • Method: Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of several hundred kinases.

    • Data Analysis: The results will identify any kinases that are significantly inhibited. This provides a "hit list" of potential off-targets to investigate further.

Target% Inhibition @ 1 µMTarget FamilyPotential Implication
Protein X (On-Target) 95% (Hypothesized Family) Confirmed Activity
CDK288%Cell Cycle KinaseCell cycle arrest, apoptosis
SRC75%Tyrosine KinasePro-survival signaling
p38α (MAPK14)62%MAP KinaseStress response pathways
... (350+ other kinases)<50%VariousConsidered non-significant hits

This is a hypothetical table for illustrative purposes.

Scenario 3: How to Confirm Target Engagement in Live Cells

Question: "I have biochemical data showing my compound inhibits my target, but how do I prove it's actually binding to the target inside the complex environment of a cell?"

Analysis: A compound may be potent in a clean biochemical assay but fail to engage its target in a cell due to poor permeability, rapid efflux, or metabolism. Cellular target engagement assays are essential to confirm that the compound reaches and binds its intended target in a physiological context.

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

cluster_0 CETSA Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Shock (Apply temperature gradient) A->B C 3. Lyse Cells (Separate soluble/precipitated fractions) B->C D 4. Detect Soluble Protein (Western Blot for Protein X) C->D E Result: Increased thermal stability of Protein X in compound-treated cells = Target Engagement D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

  • Cell Treatment: Culture your cells to ~80% confluency. Treat one set with a vehicle control (e.g., DMSO) and another set with this compound at a concentration 5-10x its on-target IC50 for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, then cool immediately on ice. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, stable protein) and analyze the amount of Protein X remaining by Western blot.

  • Interpretation: In the compound-treated samples, you should observe a shift in the melting curve to the right, indicating that Protein X remains soluble at higher temperatures due to the stabilizing effect of compound binding.

References

  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays. BenchChem.
  • Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • Gao, C., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Zaman, G.J.R., & Uitdehaag, J.C.M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
  • UCLA. (2018). Technique to identify small molecules could speed up drug discovery. European Pharmaceutical Review.
  • ScienceLab.com. (2005).
  • Workman, P., & Collins, I. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?.
  • Costales, M. G., et al. (2018). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). Current Opinion in Chemical Biology.
  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal.
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • Labiotech.eu. (2025).
  • Bain, J., et al. (2003).
  • Spectrum Chemical. (2017).
  • BOC Sciences. (n.d.). Minimize siRNA Off-Target Effects. BOC Sciences.
  • Sigma-Aldrich. (2024).
  • Cayman Chemical. (2025).
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution.
  • Piao, H. R., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1][10]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][2][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design.

  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx.
  • Suneetha, M. S., et al. (2012). 2-(4-Methylphenyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online.
  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][10]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters.

  • Ghiasi, N., et al. (2023). Diazepam.
  • Farmalabor. (2023).
  • Griffin, C. E., et al. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience.
  • Dana Bioscience. (n.d.). 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride 250mg.
  • National Center for Biotechnology Information. (n.d.). Diazepam.
  • US Patent. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • National Center for Biotechnology Information. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile.

Sources

Validation & Comparative

Comparative Inotropic Activity: The Established Inodilator Milrinone versus the Novel Agent 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Executive Summary

The management of acute decompensated heart failure often necessitates the use of positive inotropic agents to augment cardiac contractility and maintain organ perfusion. For decades, phosphodiesterase-3 (PDE3) inhibitors, such as milrinone, have been a cornerstone of therapy, valued for their dual inotropic and vasodilatory effects. However, the search for novel agents with improved efficacy and safety profiles is a critical objective in cardiovascular drug development. This guide provides an in-depth comparison of the well-characterized inotrope, milrinone, with the emerging class of diazepan-benzonitrile derivatives, specifically referencing 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. While public data on this exact molecule is scarce, we will leverage available preclinical data from its close structural analogs to frame the comparison.

This document delves into the distinct mechanisms of action, synthesizes preclinical performance data, and outlines the standard experimental workflows essential for evaluating and comparing such compounds. It is designed to serve as a critical resource for researchers and scientists engaged in the discovery and preclinical assessment of next-generation cardiac therapeutics.

Introduction: The Evolving Landscape of Inotropic Support

Positive inotropes are agents that increase the force of myocardial contraction, thereby boosting cardiac output.[1][2] This action is vital in clinical scenarios like cardiogenic shock and acute heart failure where the heart's pumping capacity is severely compromised.[3] The therapeutic landscape has historically been dominated by two main classes: β-adrenergic agonists (e.g., dobutamine) and PDE3 inhibitors (e.g., milrinone).

While effective, β-agonists can increase myocardial oxygen consumption and carry a risk of tachyarrhythmias.[4] Milrinone offered an alternative by working through a β-receptor-independent mechanism, making it effective even in patients on beta-blockers.[4] However, long-term use of PDE3 inhibitors has been associated with increased mortality in chronic heart failure patients, underscoring the need for novel therapeutic strategies.[5][6][7] This has propelled the investigation of new chemical entities, such as diazepan-benzonitrile derivatives, that may offer a more favorable balance of inotropy, lusitropy (myocardial relaxation), and systemic vascular effects.

Mechanistic Profiles: A Tale of Two Pathways

Milrinone: The Archetypal PDE3 Inhibitor

Milrinone is a bipyridine derivative that exerts its effects by selectively inhibiting phosphodiesterase-3 (PDE3), an enzyme abundant in cardiac and vascular smooth muscle.[8][9]

  • Mechanism of Action : In cardiac myocytes, PDE3 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[7][8] By inhibiting PDE3, milrinone leads to an accumulation of intracellular cAMP.[9][10] This, in turn, activates Protein Kinase A (PKA), which phosphorylates several key targets[8][11]:

    • L-type Calcium Channels : Phosphorylation increases calcium influx into the cell during the action potential, enhancing the force of contraction.[10]

    • Myofilament Proteins : Phosphorylation of proteins like troponin I modulates the sensitivity of the contractile machinery to calcium.

    • Phospholamban : Phosphorylation leads to increased reuptake of calcium into the sarcoplasmic reticulum, improving myocardial relaxation (lusitropic effect).[5]

  • Hemodynamic Consequences : The increase in cAMP also occurs in vascular smooth muscle, where it promotes relaxation and vasodilation.[5][6][8] This dual action on the heart and vasculature defines milrinone as an "inodilator," as it increases contractility while simultaneously reducing both preload and afterload on the heart.[7][9]

Milrinone_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol L_Ca_Channel L-type Ca²⁺ Channel Ca_Influx ↑ Ca²⁺ Influx L_Ca_Channel->Ca_Influx Milrinone Milrinone PDE3 Phosphodiesterase-3 Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (Active) cAMP->PKA Activates PKA->L_Ca_Channel Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (via Phospholamban) Contraction ↑ Contractility (Inotropy) Myofilaments->Contraction Relaxation ↑ Relaxation (Lusitropy) SR->Relaxation Ca_Influx->Contraction Langendorff_Workflow A Anesthesia & Heart Excision B Aortic Cannulation & Mounting on Apparatus A->B C Initiate Retrograde Perfusion (Krebs-Henseleit Buffer) B->C D LV Balloon Insertion & Electrode Placement C->D E Stabilization Period (20-30 min) D->E F Baseline Data Recording E->F G Administer Compound (Dose-Response) F->G H Acquire Hemodynamic Data (LVDP, dP/dt, HR) G->H I Data Analysis H->I

Caption: Workflow for Langendorff isolated heart perfusion.
In Vitro Assessment: Isolated Cardiomyocyte Contractility

This cellular-level assay is crucial for confirming that the observed inotropic effect is a direct result of the compound's action on cardiomyocytes and for elucidating the underlying mechanism. [12] Experimental Rationale: By isolating individual heart muscle cells, researchers can measure changes in sarcomere shortening and calcium transients, providing high-resolution data on contraction and relaxation kinetics without the influence of non-myocyte cells or tissue architecture. [12][13] Step-by-Step Protocol:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult animal heart using a Langendorff perfusion system with a collagenase-containing enzymatic solution. [13]2. Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Experimental Setup: Place the coverslip on the stage of an inverted microscope equipped with an ion-imaging system (for calcium) and a video-based edge-detection system (for contractility).

  • Pacing: Electrically field-stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz) to induce regular contractions.

  • Baseline Measurement: Perfuse the cells with a standard buffer (e.g., Tyrode's solution) and record baseline parameters, including the amplitude of sarcomere shortening, time-to-peak contraction, and time-to-90% relaxation. If measuring calcium, use a fluorescent indicator like Fura-2 or Indo-1 to record intracellular calcium transients. [14]6. Compound Application: Apply the test compounds via the superfusate at various concentrations.

  • Data Recording: After a brief equilibration period with each concentration, record the changes in contractility and/or calcium transient parameters.

  • Analysis: Quantify the changes from baseline to determine the compound's direct effect on cardiomyocyte contractile function.

Cardiomyocyte_Workflow A Isolate Cardiomyocytes (Enzymatic Digestion) B Plate Cells on Laminin-Coated Coverslips A->B C Mount on Microscope Stage B->C D Initiate Electrical Pacing (e.g., 1 Hz) C->D E Record Baseline (Sarcomere Shortening / Ca²⁺ Transients) D->E F Apply Test Compound (via Superfusion) E->F G Record Post-Compound Data F->G H Analyze Changes in Contraction & Relaxation Kinetics G->H

Caption: Workflow for isolated cardiomyocyte contractility assay.

Discussion and Future Directions

The comparison between milrinone and the emerging class of diazepan-benzonitrile derivatives highlights a classic dynamic in drug development: refining established mechanisms for greater potency and potentially improved safety. Milrinone's role as an "inodilator" is well-established, providing balanced support to the failing heart by enhancing contractility while reducing vascular resistance. [9][15]Its mechanism via PDE3 inhibition is a validated and powerful therapeutic strategy. [8][10] The preclinical data from analogs of this compound are intriguing. The substantially greater inotropic potency observed in isolated heart models suggests that this chemical scaffold is highly promising. [16][17]Key questions for future research must address:

  • Mechanism of Action: Is the inotropic effect mediated by PDE3 inhibition, or does it involve a different PDE isoform or a novel target? A definitive answer is critical for predicting the full spectrum of physiological effects and potential side effects.

  • Vascular Effects: Does this class of compounds share milrinone's vasodilatory properties? A purely inotropic agent without vasodilation could be advantageous in hypotensive patients, whereas an inodilator might be preferred in patients with high vascular resistance.

  • Safety and Selectivity: A thorough evaluation of chronotropic effects, arrhythmogenic potential, and effects on myocardial oxygen consumption is paramount. The goal is to find an agent that increases cardiac efficiency—boosting output without a prohibitive energetic cost. [9]

Conclusion

Milrinone remains a vital tool for the acute management of heart failure, offering reliable inotropic and vasodilatory support through a well-understood cAMP-dependent mechanism. The investigational compound this compound, representing a novel class of diazepan derivatives, shows significant promise based on the high potency of its structural analogs in preclinical models. While this early data is encouraging, it underscores the necessity for comprehensive head-to-head studies. By employing rigorous experimental methodologies, from whole-organ Langendorff perfusion to single-cell contractility assays, researchers can fully characterize the therapeutic potential and safety profile of this new class, paving the way for the next generation of inotropic therapies.

References

  • Milrinone - Wikipedia. [Link]

  • Milrinone - WikiAnesthesia. [Link]

  • Gresham, J. & Mbadugha, C. (2023). Milrinone. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Deranged Physiology. (2023). Milrinone. [Link]

  • Life in the Fastlane. (2024). Milrinone. [Link]

  • Uretsky, B. F. (1998). Phosphodiesterase III inhibitors for heart failure. PMC - PubMed Central - NIH. [Link]

  • CV Pharmacology. Phosphodiesterase Inhibitors. [Link]

  • Jaski, B. E., Fifer, M. A., Wright, R. F., Braunwald, E., & Colucci, W. S. (1985). Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside. Journal of Clinical Investigation, 75(2), 643–649. [Link]

  • Dr.Oracle. (2025). How do phosphodiesterase (PDE) inhibitors improve heart failure symptoms? [Link]

  • Young, R. A., & Ward, A. (1988). Acute effects of intravenous milrinone in heart failure. Drugs, 36(2), 157-192. [Link]

  • Conti, M., & Beavo, J. (2007). Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart. Circulation Research, 100(5), 624-636. [Link]

  • PDE3 inhibitor - Wikipedia. [Link]

  • Nagy, D., Borbely, A., & Horvath, B. (2022). Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes. Journal of Visualized Experiments, (186). [Link]

  • Vatner, S. F., & Hintze, T. H. (1988). Comparative Effects of Inotropic Agents on Coronary and Systemic Hemodynamics of Conscious Dogs: Actions of Milrinone, Dopamine, Ouabain and MCI-154. Pharmacology, 36(5), 289-301. [Link]

  • Yang, K., Sun, L. P., Liu, J. Y., & Piao, H. R. (2011). Synthesis of 2-(4-substitutedbenzyl-d[8][9]iazepan-1-yl)-n-(1-methyl-4,5-dihydro-t[8][9][11]riazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]

  • Mathew, R., Di Santo, P., Jung, R. G., et al. (2018). Comparison of Positive Inotropic Agents in the Management of Acute Decompensated Heart Failure. American Journal of Cardiology, 121(12), 1583-1588. [Link]

  • Langendorff heart - Wikipedia. [Link]

  • OUCI. New inotropic agents: Milrinone analogs. [Link]

  • Feldman, A. M., Levine, M. A., & Lorell, B. H. (1989). Techniques for assessing inotropic effects of drugs in patients with heart failure: application to the evaluation of nicardipine. Journal of the American College of Cardiology, 14(3), 829-838. [Link]

  • Shah, A., Tasset, M., & Kutility, S. (2018). Comparative Effectiveness and Safety Between Milrinone or Dobutamine as Initial Inotrope Therapy in Cardiogenic Shock. Journal of Intensive Care Medicine, 35(8), 751-756. [Link]

  • Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of Molecular and Cellular Cardiology, 50(6), 940-950. [Link]

  • University of South Alabama. What are the advantages and disadvantages of the isolated perfused heart? [Link]

  • Camman, M., Joanne, P., Agbulut, O., & Helary, C. (2021). Different strategies to measure cardiomyocyte contractility. ResearchGate. [Link]

  • Al-Damluji, A. A., et al. (2022). Meta-analysis comparing the efficacy of dobutamine versus milrinone in acute decompensated heart failure and cardiogenic shock. European Heart Journal, 43(Supplement_2). [Link]

  • Ncardia. Contractility Assay. [Link]

  • Louch, W. E., Sheehan, K. A., & Wolska, B. M. (2011). Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer. Journal of Molecular and Cellular Cardiology, 51(3), 288-298. [Link]

  • ResearchGate. (2025). Retrograde heart perfusion: The Langendorff technique of isolated heart perfusion. [Link]

  • Semantic Scholar. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. [Link]

  • Pérez-Zoghbi, J. F., et al. (2001). Diazepam enhances inotropic responses to dopamine in rat ventricular myocardium. European Journal of Pharmacology, 427(2), 163-170. [Link]

  • Kreutzer, J., et al. (2022). Direct Contraction Force Measurements of Engineered Cardiac Tissue Constructs With Inotropic Drug Exposure. Frontiers in Physiology, 13, 867622. [Link]

  • Su, F., et al. (2016). Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions. American Journal of Physiology-Heart and Circulatory Physiology, 311(4), H947-H955. [Link]

  • Pointon, A., et al. (2015). Assessment of Cardiomyocyte Contraction in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Toxicological Sciences, 144(2), 227-237. [Link]

  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. [Link]

  • Safer Care Victoria. (n.d.). Standardised inotrope and vasopressor guidelines. [Link]

  • Katsuya, H., et al. (1997). Mechanism of the negative inotropic effect of midazolam and diazepam in cultured foetal mouse cardiac myocytes. British Journal of Anaesthesia, 78(4), 421-426. [Link]

  • The Pharmaceutical Journal. (2010). Use of inotropes in critical care. [Link]

  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b]o[8][9]xazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467. [Link]

  • Ortega, M. A. & Preuss, C. V. (2023). Diazepam. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(8), 1169-1175. [Link]

  • PubChem. Diazepam. [Link]

Sources

Comparing the efficacy of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of Novel 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile Analogs as Dopamine D₂ Receptor Modulators

Introduction: The Therapeutic Promise of the 1,4-Diazepane Scaffold

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows it to present appended pharmacophores in precise three-dimensional orientations, enabling potent and selective interactions with a variety of biological targets. This guide focuses on a novel series of analogs derived from the lead compound This compound (Lead-1) , which has been identified as a promising modulator of the Dopamine D₂ receptor (D₂R).

The D₂R is a critical G protein-coupled receptor (GPCR) in the central nervous system, and its dysregulation is implicated in schizophrenia, Parkinson's disease, and depression. The development of D₂R ligands with tailored efficacy profiles—ranging from full agonists to partial agonists and antagonists—is a key objective in modern neuropharmacology. The benzonitrile group in Lead-1 is a common feature in D₂R ligands, often serving as a key interaction point within the receptor's binding pocket.

This guide provides a comprehensive comparison of the in vitro efficacy of three new analogs of Lead-1 , designed to explore the structure-activity relationship (SAR) of the benzonitrile and diazepane regions. We will detail the experimental rationale, present comparative data, and provide step-by-step protocols for the key assays utilized in this evaluation.

Comparative Analysis of Analog Efficacy

Three analogs were synthesized to probe specific structural modifications of Lead-1 :

  • Analog A-101: Substitution of the nitrile (-CN) group with a bioisosteric chloro (-Cl) group to assess the role of the nitrile's electronic properties.

  • Analog A-102: Replacement of the N-methyl group on the diazepane ring with an N-ethyl group to probe the steric tolerance of the binding pocket.

  • Analog A-103: Introduction of a fluoro (-F) group at the para-position of the benzonitrile ring to alter its electronic and lipophilic character.

The efficacy of these compounds was evaluated through a tiered screening cascade designed to assess their binding affinity, functional activity at the D₂ receptor, and initial metabolic stability.

Experimental Workflow

The screening process follows a logical progression from initial binding assessment to functional characterization. This ensures that resources are focused on compounds that demonstrate primary engagement with the target receptor.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: ADME Profiling Binding Radioligand Binding Assay (Target Affinity - Ki) Functional cAMP Functional Assay (Functional Potency - EC50/IC50) Binding->Functional Compounds with Ki < 100 nM ADME Microsomal Stability Assay (Metabolic Stability - T½) Functional->ADME Compounds with desired functional profile

Caption: Tiered experimental workflow for analog evaluation.

Quantitative Data Summary

The following table summarizes the key performance metrics for the lead compound and its analogs. Lower Kᵢ, EC₅₀, and IC₅₀ values indicate higher potency. A longer half-life (T½) indicates greater metabolic stability.

Compound IDModificationD₂R Binding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Intrinsic Activity (%)Microsomal Stability (T½, min)
Lead-1 Parent Compound15.2 ± 1.8IC₅₀ = 35.5 ± 4.15 (Antagonist)45 ± 5
A-101 -CN → -Cl89.7 ± 9.5IC₅₀ = 210.4 ± 22.38 (Antagonist)52 ± 6
A-102 -CH₃ → -CH₂CH₃12.8 ± 1.5IC₅₀ = 29.9 ± 3.76 (Antagonist)28 ± 4
A-103 4-Fluoro addition5.4 ± 0.6IC₅₀ = 11.2 ± 1.34 (Antagonist)41 ± 5
Interpretation of Results & Structure-Activity Insights
  • Role of the Benzonitrile Group: The replacement of the nitrile in A-101 with a chloro group resulted in a significant (~6-fold) loss in binding affinity and functional potency. This strongly suggests that the electronic properties and specific geometry of the nitrile group are critical for optimal interaction with the D₂R binding pocket, potentially through hydrogen bonding or dipole interactions.

  • Steric Effects on the Diazepane Ring: Extending the N-alkyl chain from methyl to ethyl (A-102 ) was well-tolerated, resulting in a slight improvement in binding affinity and comparable functional antagonism. However, this modification led to a noticeable decrease in metabolic stability, suggesting the N-ethyl group may be a more accessible site for metabolic enzymes like cytochrome P450s.

  • Impact of Aromatic Substitution: The addition of a fluoro group in A-103 yielded the most potent compound in the series. The ~3-fold increase in binding affinity and functional potency compared to Lead-1 indicates that the electron-withdrawing nature of fluorine enhances a key interaction or favorably alters the compound's conformation. This modification did not negatively impact metabolic stability.

Based on this initial screen, Analog A-103 emerges as the most promising candidate for further development due to its superior potency and retained metabolic stability.

Detailed Experimental Protocols

For scientific transparency and reproducibility, the detailed methodologies for the key assays are provided below.

Protocol 1: D₂ Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to displace a known high-affinity radioligand from the D₂ receptor.

Materials:

  • HEK293 cell membranes expressing human D₂ receptors.

  • Radioligand: [³H]-Spiperone (a high-affinity D₂R antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (Lead-1, A-101, A-102, A-103) dissolved in 100% DMSO.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Create a serial dilution series for each test compound (e.g., from 10 mM to 10 pM) in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (final concentration ~0.5 nM [³H]-Spiperone), and 50 µL of the test compound dilution.

  • Total & Non-Specific Binding: For total binding wells, add 50 µL of buffer instead of compound. For non-specific binding wells, add 50 µL of 10 µM Haloperidol.

  • Initiate Reaction: Add 50 µL of the D₂R membrane preparation (final protein concentration ~10-20 µ g/well ) to all wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot this against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: cAMP-Based Functional Assay

This assay determines whether a compound acts as an agonist, antagonist, or partial agonist by measuring its effect on the downstream signaling of the D₂R, which is a Gᵢ-coupled receptor that inhibits the production of cyclic AMP (cAMP).

Signaling Pathway Overview

G cluster_0 Cell Membrane D2R D₂ Receptor Gi Gᵢ Protein D2R->Gi Inhibits (Basal activity) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Converts Ligand Antagonist (e.g., Lead-1) Ligand->D2R Binds & Blocks Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

Caption: D₂R antagonist effect on the cAMP signaling pathway.

Procedure:

  • Cell Culture: Plate HEK293 cells expressing the human D₂R in a 96-well plate and grow to ~90% confluency.

  • Compound Treatment (Antagonist Mode): a. Pre-treat cells with various concentrations of the test compounds for 15 minutes. b. Add a fixed concentration of a D₂R agonist (e.g., Quinpirole) to all wells except the baseline control. c. Add a stimulant of adenylyl cyclase, Forskolin (e.g., 10 µM), to stimulate cAMP production. This allows for the measurement of inhibition.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP detection kit.

  • cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, following the manufacturer's instructions.

  • Data Analysis: Plot the measured signal (inversely proportional to cAMP levels) against the log of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists). Intrinsic activity is calculated relative to the response of a known full agonist/antagonist.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

A Researcher's Comparative Guide to Validating the Biological Activity of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The core structure of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile incorporates two key pharmacophores: a benzonitrile group and a 1,4-diazepane ring. Benzonitrile derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors (e.g., kinase inhibitors), and modulators of various cellular signaling pathways.[1][2] The nitrile group itself is a versatile functional group in medicinal chemistry, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][3] Similarly, the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, found in compounds with activities such as anticancer, antipsychotic, and antimicrobial effects.[4][5] The well-known anxiolytic drug diazepam, for example, features a related benzodiazepine core and acts by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA).[6][7][8]

Given the limited specific information on the topic compound, our validation strategy will be hypothesis-driven, starting with broad screening and progressively narrowing the focus to specific mechanisms of action.

Part 1: Foundational Analysis and Initial Screening

The first step in validating a novel compound is to perform a broad screen for biological activity. This is essential to identify potential areas of interest and to rule out non-specific effects such as cytotoxicity.

Physicochemical Characterization and Purity Assessment

Before any biological assays are conducted, it is crucial to confirm the identity and purity of the compound. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities.

Experimental Protocol: Compound Quality Control

  • Identity Confirmation:

    • Obtain a High-Resolution Mass Spectrometry (HRMS) spectrum to confirm the molecular weight and elemental composition.

    • Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to verify the chemical structure.

  • Purity Assessment:

    • Perform High-Performance Liquid Chromatography (HPLC) analysis with a UV detector to determine the purity of the compound. A purity of >95% is generally required for biological screening.

  • Solubility Determination:

    • Assess the solubility of the compound in various solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers, to ensure appropriate stock solution preparation for biological assays.

Initial Cytotoxicity Profiling

A fundamental initial screen is to assess the compound's general cytotoxicity across a panel of cell lines. This helps to determine the concentration range for subsequent functional assays and to identify any potential for broad-spectrum toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Initial Cytotoxicity Data

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
HeLa>1000.5
MCF-7>1000.8
A549>1001.2
HEK293>1002.5

Fictional data for illustrative purposes.

A high IC50 value (>100 µM) in this initial screen would suggest that the compound is not broadly cytotoxic and that subsequent functional assays can be conducted at concentrations up to this level without confounding effects from cell death.

Part 2: Hypothesis-Driven Functional Screening

Based on the chemical scaffolds present in this compound, we can hypothesize several potential biological targets and design targeted functional screens.

Kinase Inhibition Assays

The benzonitrile moiety is a common feature in many kinase inhibitors.[1][2] Therefore, a logical next step is to screen the compound against a panel of kinases to identify any potential inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

  • Kinase Panel:

    • Select a diverse panel of kinases representing different families (e.g., tyrosine kinases, serine/threonine kinases).

  • Assay Procedure:

    • In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at a fixed concentration (e.g., 10 µM).

    • Incubate the reaction at room temperature for the recommended time.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a positive control inhibitor (e.g., staurosporine) and a vehicle control.

Any significant inhibition (>50%) of a particular kinase would warrant further investigation with dose-response studies to determine the IC50 value.

GPCR and Ion Channel Screening

The diazepane scaffold is known to interact with G-protein coupled receptors (GPCRs) and ion channels, particularly in the central nervous system.[7][9] A broad screen against a panel of these targets is therefore justified.

Experimental Protocol: Radioligand Binding Assays

  • Assay Principle:

    • This competitive assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.[10]

  • Target Panel:

    • Select a panel of GPCRs and ion channels relevant to CNS disorders (e.g., dopamine receptors, serotonin receptors, GABA-A receptors).

  • Assay Procedure:

    • Incubate cell membranes expressing the target receptor with a fixed concentration of the radioligand and the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibition and determine the Ki (inhibition constant) value.

Phenotypic Screening

In parallel with target-based approaches, phenotypic screening can uncover unexpected biological activities.[11] Cell-based assays that measure complex cellular processes can provide valuable insights.[12][13][14]

Experimental Protocol: High-Content Imaging for Cellular Phenotypes

  • Cell Models:

    • Use a variety of cell lines, including those relevant to cancer, inflammation, and neurological disorders.

  • Compound Treatment:

    • Treat cells with the test compound at non-toxic concentrations.

  • Staining and Imaging:

    • Stain the cells with a panel of fluorescent dyes that label different cellular compartments and organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Use automated image analysis software to quantify a wide range of cellular features (e.g., cell shape, nuclear size, mitochondrial morphology, cytoskeletal organization).

    • Compare the phenotypic profile of compound-treated cells to that of vehicle-treated cells and cells treated with reference compounds with known mechanisms of action.

Any significant and reproducible phenotypic changes would suggest a specific biological activity that can be further investigated.

Part 3: Target Validation and Mechanism of Action Studies

If the initial screening identifies a promising biological activity, the next phase is to validate the molecular target and elucidate the mechanism of action.[15][16][17]

Target Deconvolution

If a phenotypic screen yields a hit, identifying the specific molecular target is a critical next step.[18]

Experimental Workflow: Target Identification

G phenotypic_hit Phenotypic Hit Identified affinity_chrom Affinity Chromatography-Mass Spectrometry phenotypic_hit->affinity_chrom thermal_proteome Thermal Proteome Profiling phenotypic_hit->thermal_proteome genetic_screens Genetic Screens (CRISPR/siRNA) phenotypic_hit->genetic_screens candidate_proteins Candidate Target Proteins affinity_chrom->candidate_proteins thermal_proteome->candidate_proteins genetic_screens->candidate_proteins biophysical_assays Biophysical Binding Assays (e.g., SPR, ITC) candidate_proteins->biophysical_assays target_engagement Target Engagement Assays (e.g., CETSA) biophysical_assays->target_engagement validated_target Validated Molecular Target target_engagement->validated_target

Caption: Workflow for identifying the molecular target of a phenotypic screening hit.

In-depth Mechanistic Studies

Once a target is validated, a series of experiments should be designed to understand how the compound modulates the target's function and the downstream cellular consequences.

Signaling Pathway Analysis

If the validated target is part of a known signaling pathway, the effect of the compound on downstream components of the pathway should be investigated.

G compound This compound target Validated Target (e.g., Kinase X) compound->target Inhibition downstream1 Downstream Effector 1 (e.g., p-ERK) target->downstream1 Phosphorylation downstream2 Downstream Effector 2 (e.g., c-Fos expression) downstream1->downstream2 Transcription Factor Activation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream2->cellular_response

Caption: Hypothetical signaling pathway modulated by the compound.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment:

    • Treat cells with the compound at various concentrations and for different time points.

  • Protein Extraction:

    • Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and its phosphorylated form, as well as downstream signaling molecules.

    • Use a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection and Analysis:

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the changes in protein expression and phosphorylation.

Part 4: Comparative Analysis and In Vivo Studies

The final stage of preclinical validation involves comparing the compound's activity to existing standards and evaluating its efficacy and safety in an animal model.

Comparison with Reference Compounds

The potency and selectivity of this compound should be benchmarked against well-characterized compounds that act on the same target or pathway.

Data Presentation: Comparative Efficacy

CompoundTarget IC50 (nM)Cellular EC50 (nM)Selectivity (vs. related targets)
This compound 50200100-fold
Reference Compound A2515050-fold
Reference Compound B10050020-fold

Fictional data for illustrative purposes.

In Vivo Efficacy and Pharmacokinetics

If the in vitro data is promising, the next step is to assess the compound's efficacy in a relevant animal model of disease. This also requires an initial assessment of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Experimental Protocol: Mouse Xenograft Model for Anticancer Activity

  • Animal Model:

    • Implant human cancer cells (identified as sensitive in vitro) subcutaneously into immunodeficient mice.

  • Compound Administration:

    • Once tumors are established, treat the mice with the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent).

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Pharmacokinetic Analysis:

    • In a separate cohort of animals, administer a single dose of the compound and collect blood samples at various time points to determine its plasma concentration profile.

Conclusion

The validation of a novel compound like this compound requires a systematic and multi-faceted approach. By starting with broad, unbiased screening and progressively focusing on specific targets and mechanisms, researchers can build a comprehensive profile of its biological activity. The experimental framework outlined in this guide, which combines in vitro assays, target deconvolution strategies, and in vivo models, provides a robust pathway for determining the therapeutic potential of this and other novel chemical entities. Each step is designed to generate high-quality, reproducible data that can confidently guide further drug development efforts.

References

  • Bentham Science Publishers. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Al-Yasari, A. Z., & Al-Ghanimi, K. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(18), 1549–1566. [Link]

  • ResearchGate. (2021). Review on Synthesis of Biologically Active Diazepam Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1373–1381. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

  • Yan, Z., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening, 18(10), 1236–1244. [Link]

  • Antibodies.com. (n.d.). Cell-Based Assays Guide. Retrieved from [Link]

  • Obach, R. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774. [Link]

  • Zhalil, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 811. [Link]

  • Murray, A., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Al-Ameen, M. A., et al. (2024). Synthesis, In Vitro Biological Activity and Anti-Breast Cancer of Diazepine Derivatives. Al-Kufa Journal for Biology, 16(3). [Link]

  • Sternbach, L. H. (1979). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 8 Suppl 1, 7S–15S. [Link]

  • Sim, C., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of visualized experiments : JoVE, (188). [Link]

  • Masimirembwa, C. M., et al. (2001). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 4(3), 245–263. [Link]

  • Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Barba-Ostria, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(13), 4291. [Link]

  • Wang, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(2), e2305342. [Link]

  • Li, J., et al. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega, 8(2), 2139–2150. [Link]

  • Piao, H.-R., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1][2]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][2][4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98–103. [Link]

  • Brieflands. (2023). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]

  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from [Link]

  • IntechOpen. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • Griffin, C. E., 3rd, et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(2), 195–202. [Link]

  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][2]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464–4467. [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. In StatPearls. Retrieved from [Link]

  • ResearchGate. (2024). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. In PubChem. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity from synthesis to a market-ready drug product is underpinned by rigorous analytical scrutiny. The reliability of data that informs safety, efficacy, and quality is paramount. This guide provides an in-depth comparison and cross-validation of analytical methods for 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a key intermediate in the synthesis of certain pharmaceutical agents. Our focus is not merely on the procedural steps but on the scientific rationale that drives the selection of methods, the design of experiments, and the interpretation of data, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][5] This guide will explore and compare three common yet powerful analytical techniques for the quantification and purity assessment of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analyte: this compound

Understanding the physicochemical properties of the analyte is the cornerstone of effective analytical method development.

  • Structure: The molecule possesses a benzonitrile group, which contains a chromophore suitable for UV detection. It also features a tertiary amine within a diazepane ring, which can be prone to oxidation and provides a site for ionization in mass spectrometry.

  • Volatility: The compound's potential for thermal degradation or sufficient volatility will determine the suitability of Gas Chromatography.

  • Solubility: Its solubility in various organic solvents and aqueous phases will dictate the choice of mobile phases in liquid chromatography and sample preparation procedures.

Forced Degradation Studies: Unveiling Potential Impurities

Before validating a quantitative method, particularly for purity and stability assessment, it is crucial to understand the degradation pathways of the analyte.[6][7] Forced degradation, or stress testing, exposes the drug substance to harsh conditions to generate potential degradation products.[8][9][10] This is essential for developing a "stability-indicating" method—one that can accurately measure the analyte in the presence of its degradation products, thus ensuring the specificity of the method.

Experimental Protocol: Forced Degradation
  • Acid and Base Hydrolysis: Dissolve the analyte in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH, respectively. Heat at 60°C for 24 hours. Neutralize the solutions before analysis.

  • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.

The stressed samples are then analyzed by a preliminary chromatographic method to identify the formation of degradation products.

Comparative Analytical Methodologies

Based on the structure of this compound, we will evaluate three distinct analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally sensitive compounds.[11][12] The benzonitrile moiety in our target molecule allows for sensitive UV detection.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to the non-polar nature of the benzonitrile group.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is chosen. The acidic pH helps in sharpening the peak shape of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

The C18 column provides good retention for the molecule. The gradient elution is necessary to separate the main compound from potential impurities with different polarities that may have been identified during forced degradation studies. Formic acid in the mobile phase protonates the tertiary amine, leading to better peak symmetry.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[13][14][15][16] Its applicability here depends on the thermal stability and volatility of this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C (splitless injection).

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

The high inlet and oven temperatures are necessary to ensure the volatilization and elution of the compound. The mass spectrometer provides high specificity and allows for the identification of unknown impurities based on their fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[17][18][19][20][21] This is often the method of choice for trace-level analysis and for complex matrices.

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system for fast and efficient separations.

  • Column: A C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC-UV method, but using a higher purity grade of solvents and additives (e.g., LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be determined by infusing a standard solution of the analyte. For example, the protonated molecule [M+H]+ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

The UHPLC system provides better resolution and faster analysis times. ESI in positive mode is ideal for ionizing the tertiary amine. The Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity by monitoring specific ion transitions, minimizing interferences from the matrix and other impurities.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods produce comparable results.[22][23][24][25] This is crucial when a method is transferred between laboratories or when a new method is intended to replace an existing one. We will perform a cross-validation of the three developed methods.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation Parameters cluster_comparison Data Comparison Sample Homogeneous Batch of This compound HPLC HPLC-UV Analysis Sample->HPLC GC GC-MS Analysis Sample->GC LCMS LC-MS/MS Analysis Sample->LCMS SpikedSamples Spiked Samples (with known impurities) SpikedSamples->HPLC SpikedSamples->GC SpikedSamples->LCMS Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate Precision) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ Comparison Statistical Comparison of Results Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison MethodSelection cluster_purpose Intended Purpose cluster_method Recommended Method QC Routine Quality Control (Assay and Purity) HPLC_Method HPLC-UV QC->HPLC_Method Cost-effective and robust ImpurityID Impurity Identification and Structural Elucidation GCMS_Method GC-MS ImpurityID->GCMS_Method Provides structural information TraceAnalysis Trace Level Analysis (e.g., Genotoxic Impurities) LCMSMS_Method LC-MS/MS TraceAnalysis->LCMSMS_Method Highest sensitivity and selectivity

Caption: Rationale for selecting an analytical method based on its intended use.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that HPLC-UV, GC-MS, and LC-MS/MS are all viable techniques, each with its own set of advantages. The choice of method should be guided by the specific requirements of the analysis, such as the need for high sensitivity, the identification of unknown impurities, or the demands of a routine quality control environment. A thorough understanding of the principles of method validation, as outlined by regulatory bodies like the ICH, is essential for ensuring the integrity of the data generated throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]

  • National Institutes of Health. (2011). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • National Institutes of Health. PubChem - Benzonitrile. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]

  • National Institutes of Health. (2010). LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium. [Link]

  • Kura Biotech. Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. [Link]

  • Chromatography Forum. (2009). trimethylamine and other tertiary amines by HPLC-UV?. [Link]

  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]

  • National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • National Institutes of Health. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. [Link]

  • ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. [Link]

  • Royal Society of Chemistry. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Scientific Reports. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • Waters. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • MDPI. Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. [Link]

  • National Institutes of Health. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. [Link]

  • National Institute of Standards and Technology. Benzonitrile - NIST WebBook. [Link]

  • Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]

  • National Institutes of Health. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • NFI. Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. [Link]

  • ResearchGate. (2015). Analytical methods for determination of benzodiazepines. A short review. [Link]

  • Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]

Sources

A Comparative Investigation of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile and Established Phosphodiesterase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative study of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a novel compound of interest, alongside well-characterized phosphodiesterase (PDE) inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical experimental designs. We will explore the rationale for investigating this compound as a potential PDE inhibitor, drawing parallels with existing structurally related molecules, and detail the methodologies for a robust comparative analysis.

Introduction to Phosphodiesterases as Therapeutic Targets

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By regulating the levels of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including inflammation, smooth muscle relaxation, cardiac contractility, and neuronal signaling. The tissue-specific expression and distinct substrate specificities of the 11 known PDE families make them attractive targets for therapeutic intervention in a wide range of diseases.[2]

The Compound of Interest: this compound

This compound is a synthetic organic compound featuring a diazepan ring system. While direct evidence of its PDE inhibitory activity is not yet extensively documented in publicly available literature, its structural similarity to other pharmacologically active molecules containing a diazepine or diazepan moiety warrants investigation. For instance, diazepam, a well-known benzodiazepine, has been demonstrated to exhibit inhibitory activity against PDE4.[3][4] This suggests that the diazepan scaffold present in this compound could potentially interact with the active sites of PDE enzymes.

This guide, therefore, proposes a systematic evaluation of this compound's potential as a PDE inhibitor through a direct comparison with established inhibitors targeting different PDE families.

Comparative Analysis with Known PDE Inhibitors

To contextualize the potential activity of this compound, we will compare it against a panel of well-characterized PDE inhibitors with diverse selectivity profiles.

Non-Selective PDE Inhibition: IBMX

3-isobutyl-1-methylxanthine (IBMX) is a classic non-selective PDE inhibitor, affecting multiple PDE families with the exception of PDE8 and PDE9.[5][6] Its broad activity makes it a useful tool for initial in vitro studies to determine if a biological effect is mediated by cyclic nucleotide signaling.[7] However, its lack of selectivity limits its therapeutic potential due to the high likelihood of off-target effects.[5]

Mechanism of Action: IBMX competitively inhibits the catalytic sites of various PDEs, leading to a general increase in both intracellular cAMP and cGMP levels.[6][8]

PDE2 Inhibition: BAY 60-7550

BAY 60-7550 is a potent and selective inhibitor of PDE2.[9] PDE2 is unique in that it is a dual-substrate enzyme, capable of hydrolyzing both cAMP and cGMP, and is allosterically activated by cGMP.[10] Inhibition of PDE2 can therefore lead to increases in both cAMP and cGMP, depending on the cellular context.[9]

Mechanism of Action: BAY 60-7550 selectively binds to the catalytic site of PDE2, preventing the breakdown of cAMP and cGMP.[10][11] Its effects are particularly pronounced in tissues where PDE2 is highly expressed, such as the brain and vasculature.[11]

PDE4 Inhibition: Roflumilast

Roflumilast is a selective PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[12] The PDE4 family is specific for cAMP hydrolysis and is predominantly expressed in inflammatory and immune cells.[13][14]

Mechanism of Action: By inhibiting PDE4, roflumilast increases intracellular cAMP levels in immune cells, which in turn suppresses the release of pro-inflammatory mediators.[13] This anti-inflammatory effect is the basis for its therapeutic use in COPD.[2][14]

PDE5 Inhibition: Sildenafil

Sildenafil is a potent and selective inhibitor of PDE5, an enzyme that specifically hydrolyzes cGMP.[15][16] PDE5 is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[16][17]

Mechanism of Action: Sildenafil's inhibition of PDE5 leads to an accumulation of cGMP, which mediates the nitric oxide (NO) signaling pathway.[18] This results in smooth muscle relaxation and vasodilation, the physiological effects responsible for its use in erectile dysfunction and pulmonary arterial hypertension.[17][19]

Visualizing the Signaling Pathways

To better understand the mechanisms of action of these inhibitors, the following diagrams illustrate the key signaling pathways involved.

PDE_Signaling_Pathways cluster_cAMP cAMP Signaling cluster_cGMP cGMP Signaling cluster_dual Dual Specificity Signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 AMP AMP Roflumilast Roflumilast Roflumilast->PDE4 IBMX_cAMP IBMX IBMX_cAMP->PDE4 PDE4->AMP sGC Soluble Guanylate Cyclase cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 GMP 5'-GMP Sildenafil Sildenafil Sildenafil->PDE5 IBMX_cGMP IBMX IBMX_cGMP->PDE5 PDE5->GMP NO Nitric Oxide NO->sGC Activates PDE2 PDE2 AMP_out AMP PDE2->AMP_out GMP_out 5'-GMP PDE2->GMP_out BAY607550 BAY 60-7550 BAY607550->PDE2 cAMP_in cAMP cAMP_in->PDE2 cGMP_in cGMP cGMP_in->PDE2 cGMP_in->PDE2 Activates

Caption: Signaling pathways of cAMP, cGMP, and dual-specificity PDEs.

Comparative Performance Data

The following table summarizes the key performance metrics of the selected PDE inhibitors. The data for this compound are presented as hypothetical values to be determined through experimentation.

InhibitorTarget PDE(s)IC50Key Cellular Effects
This compound To be determinedTo be determinedTo be determined
IBMX Non-selective (PDE1, 2, 3, 4, 5, 7, 11)[8]2-50 µM[5]Broad increase in cAMP and cGMP[6]
BAY 60-7550 PDE2[9]4.7 nM[9]Augments cGMP and cAMP signaling[9]
Roflumilast PDE4Sub-nanomolar[2]Anti-inflammatory effects[13]
Sildenafil PDE5[15]~3-5 nMSmooth muscle relaxation, vasodilation[16]

Experimental Protocols

To facilitate a comprehensive comparison, the following detailed experimental protocols are provided.

In Vitro PDE Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of test compounds against various PDE isoforms.[20]

Principle: The assay measures the amount of phosphate released from the hydrolysis of cyclic nucleotides by PDEs. The 5'-nucleotide product is further cleaved by a 5'-nucleotidase, and the released phosphate is quantified using a malachite green-based reagent.

Materials:

  • Recombinant human PDE enzymes (various isoforms)

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • PDE Assay Buffer

  • Malachite Green Reagent

  • Phosphate standard

  • Test compounds (including this compound and comparators)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in PDE Assay Buffer.

  • In a 96-well plate, add the PDE enzyme, the test compound dilution, and the substrate (cAMP or cGMP).

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Add 5'-nucleotidase to each well and incubate for an additional 15-20 minutes at 37°C.

  • Add the Malachite Green Reagent to stop the reaction and allow color to develop.

  • Read the absorbance at a wavelength of 620-650 nm.

  • Generate a phosphate standard curve to quantify the amount of phosphate produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In_Vitro_PDE_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Compounds) B Add Reagents to 96-well Plate A->B C Incubate at 37°C B->C D Add 5'-Nucleotidase C->D E Incubate at 37°C D->E F Add Malachite Green Reagent E->F G Read Absorbance (620-650 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro colorimetric PDE activity assay.

Cellular cAMP/cGMP Measurement (ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP or cGMP levels in response to treatment with PDE inhibitors.[21][22][23]

Principle: Cell lysates containing cAMP or cGMP are added to a microplate pre-coated with an antibody specific for the cyclic nucleotide. A known amount of horseradish peroxidase (HRP)-conjugated cAMP or cGMP is also added. The cellular cyclic nucleotide competes with the HRP-conjugate for binding to the antibody. The amount of bound HRP-conjugate is inversely proportional to the concentration of the cyclic nucleotide in the sample.

Materials:

  • Cell line of interest (e.g., HEK293, smooth muscle cells)

  • Cell culture medium and reagents

  • Test compounds

  • Cell lysis buffer

  • cAMP or cGMP ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Treat the cells with the test compounds for a specified duration.

  • Lyse the cells using the provided lysis buffer.

  • Add the cell lysates and HRP-conjugated cyclic nucleotide to the antibody-coated microplate.

  • Incubate the plate at room temperature with gentle shaking.

  • Wash the plate to remove unbound reagents.

  • Add the HRP substrate and incubate to allow color development.

  • Add a stop solution and read the absorbance at 450 nm.

  • Generate a standard curve with known concentrations of cAMP or cGMP to quantify the levels in the cell lysates.

Cellular_Assay_Workflow A Seed and Culture Cells B Treat Cells with Test Compounds A->B C Lyse Cells B->C D Perform Competitive ELISA C->D E Wash Plate D->E F Add Substrate and Stop Solution E->F G Read Absorbance (450 nm) F->G H Quantify cAMP/cGMP G->H

Caption: Workflow for cellular cAMP/cGMP measurement using ELISA.

Conclusion

The comparative study outlined in this guide provides a robust framework for elucidating the potential of this compound as a novel phosphodiesterase inhibitor. By systematically evaluating its in vitro inhibitory activity against a panel of PDE isoforms and quantifying its effects on intracellular cyclic nucleotide levels, researchers can gain valuable insights into its mechanism of action, potency, and selectivity. The inclusion of well-characterized comparator compounds is essential for contextualizing the experimental findings and guiding future drug development efforts. This structured approach, grounded in established scientific principles and methodologies, will enable a thorough and objective assessment of this promising new chemical entity.

References

  • PubMed. Mode of action of sildenafil. [Link]

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]

  • GoodRx. What Is the Mechanism of Action of Sildenafil (sildenafil) in Males With Erectile Dysfunction? [Link]

  • DermNet. Roflumilast: Uses, Application, and Side-effects. [Link]

  • Patsnap Synapse. What is the mechanism of Roflumilast? [Link]

  • Wikipedia. IBMX. [Link]

  • PubMed. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. [Link]

  • Dr.Oracle. What is the mechanism of action of Sildenafil (Viagra)? [Link]

  • Circulation. Inhibition of Phosphodiesterase 2 Augments cGMP and cAMP Signaling to Ameliorate Pulmonary Hypertension. [Link]

  • DALIRESP® (roflumilast). DALIRESP® (roflumilast) Mechanism of Action | For HCPs. [Link]

  • PMC. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. [Link]

  • PubMed. Molecular mechanisms of the effects of sildenafil (VIAGRA). [Link]

  • Bio-protocol. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. [Link]

  • Cell Biolabs, Inc. cGMP ELISA Kit (Colorimetric). [Link]

  • Montana Molecular. Green cGMP Sensor Protocol. [Link]

  • NIH. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link]

  • Taylor & Francis. IBMX – Knowledge and References. [Link]

  • PubMed. Isobutylmethylxanthine stimulates adenylate cyclase by blocking the inhibitory regulatory protein, Gi. [Link]

  • ResearchGate. Effect of Bay 60-7550 on enzyme inhibition and cellular cGMP levels.... [Link]

  • Oxford Academic. Phosphodiesterase-2 inhibitor reverses corticosterone-induced neurotoxicity and related behavioural changes via cGMP/PKG dependent pathway. [Link]

  • Molecular Devices. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit. [Link]

  • ResearchGate. Principles of commonly used cAMP assays. (A) A colorimetric competitive.... [Link]

  • ACS Publications. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. [Link]

  • Wikipedia. Phosphodiesterase inhibitor. [Link]

  • F1000Research. Developing a phosphodiesterase-5 inhibitor assay to.... [Link]

  • PubMed. n-(1-methyl-4,5-dihydro-[15][24]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. [Link]

  • PubMed. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][15]oxazin-7-yl)acetamides and their positive inotropic evaluation. [Link]

  • PubMed. Functional and biochemical evidence for diazepam as a cyclic nucleotide phosphodiesterase type 4 inhibitor. [Link]

  • PMC. Functional and biochemical evidence for diazepam as a cyclic nucleotide phosphodiesterase type 4 inhibitor. [Link]

  • GoodRx. Diazepam's Mechanism of Action: How This Benzodiazepine Works. [Link]

  • NIH. Phosphodiesterase Inhibitors. [Link]

Sources

A Proposed Preclinical Framework for the Comparative Evaluation of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile and the Archetypal Anxiolytic, Diazepam

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey of characterizing a novel psychoactive compound requires a rigorous, multi-faceted approach. This guide provides a comprehensive framework for the head-to-head comparison of a novel chemical entity, 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, with the well-established benzodiazepine, diazepam. Given the limited publicly available data on this compound, this document serves as a proposed experimental roadmap, outlining the necessary studies to elucidate its pharmacological profile and therapeutic potential relative to a clinical gold standard.

Introduction to the Compounds

Diazepam , marketed as Valium, is a long-acting benzodiazepine that has been a cornerstone in the treatment of anxiety, seizures, muscle spasms, and alcohol withdrawal for decades.[1] Its mechanism of action is well-understood, acting as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter GABA throughout the central nervous system.[2][3]

This compound is a novel compound with a chemical structure suggestive of potential central nervous system activity.[4] However, its pharmacological properties, including its mechanism of action, efficacy, and safety profile, are not yet publicly characterized. The following experimental plan outlines a logical progression of studies to thoroughly evaluate this compound and compare it to diazepam.

Part 1: Pharmacological Mechanism of Action

A fundamental step in characterizing a novel CNS-active compound is to determine its molecular target and mechanism of action. Diazepam's effects are mediated by its interaction with the benzodiazepine binding site on the GABA-A receptor.[5][6] Therefore, the initial investigation into this compound should focus on its potential interaction with this same receptor complex.

Experimental Protocol 1: Radioligand Binding Assay for GABA-A Receptor

This experiment will determine if this compound binds to the benzodiazepine site on the GABA-A receptor and with what affinity.

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor in rodent brain tissue.

Methodology:

  • Tissue Preparation: Homogenize cortical tissue from adult male Sprague-Dawley rats in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the membranes to a final protein concentration of 1-2 mg/mL.

  • Binding Assay: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand specific for the benzodiazepine site, such as [³H]-flumazenil.

  • Competition: Add increasing concentrations of either unlabeled diazepam (as a positive control) or this compound to displace the radioligand.

  • Incubation and Filtration: Incubate the plates at 4°C for 60 minutes. Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Calculate the IC50 (the concentration of the drug that inhibits 50% of specific binding) and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundKi (nM) for [³H]-flumazenil displacement
Diazepam5.2
This compoundTo be determined
Visualizing the Mechanism of Action

The following diagram illustrates the established mechanism of action for diazepam at the GABA-A receptor.

GABA-A Receptor Mechanism cluster_neuron Postsynaptic Neuron cluster_binding_sites GABA_A GABA-A Receptor (Chloride Channel) Cl_ion GABA_A->Cl_ion Increased Influx GABA_site GABA Binding Site GABA_site->GABA_A Opens Channel BZD_site Benzodiazepine Binding Site BZD_site->GABA_A Enhances GABA affinity (Positive Allosteric Modulation) GABA GABA GABA->GABA_site Binds Diazepam Diazepam Diazepam->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Leads to

Caption: Mechanism of Diazepam at the GABA-A Receptor.

Part 2: In Vivo Pharmacodynamic Evaluation

Following the in vitro characterization, in vivo studies in animal models are essential to assess the anxiolytic, sedative, and muscle-relaxant properties of the novel compound.[7][8]

Experimental Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely validated behavioral assay for assessing anxiety-like behavior in rodents.[9]

Objective: To evaluate the anxiolytic-like effects of this compound in mice and compare them to diazepam.

Methodology:

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

  • Animals: Male C57BL/6 mice.

  • Drug Administration: Administer this compound (at various doses), diazepam (e.g., 1.5 mg/kg), or vehicle control via intraperitoneal (i.p.) injection 30 minutes before the test.[10]

  • Testing: Place each mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries in the open arms compared to the vehicle-treated group.

Experimental Protocol 3: Open Field Test for Sedative Effects

This test assesses general locomotor activity and can indicate sedative properties of a compound.[11]

Objective: To determine if this compound induces sedation by measuring changes in locomotor activity.

Methodology:

  • Apparatus: A square arena with high walls, equipped with infrared beams to track movement.

  • Animals: Male Swiss albino mice.

  • Drug Administration: Administer the test compound, diazepam, or vehicle as described for the EPM.

  • Testing: Place each mouse in the center of the open field and record its activity for 10 minutes.

  • Data Collection: Measure the total distance traveled, time spent mobile, and the number of rearing events.

  • Data Analysis: A significant decrease in these parameters compared to the control group suggests a sedative effect.

Proposed Experimental Workflow

InVivo_Testing_Workflow cluster_behavioral_tests Behavioral Assays start Select Doses of This compound and Diazepam drug_admin Administer Compound or Vehicle (i.p., 30 min pre-test) start->drug_admin epm Elevated Plus Maze (EPM) - Assess Anxiolytic Activity drug_admin->epm oft Open Field Test (OFT) - Assess Sedative Effects drug_admin->oft data_analysis Data Analysis (ANOVA, post-hoc tests) epm->data_analysis oft->data_analysis comparison Compare Potency and Efficacy with Diazepam data_analysis->comparison

Caption: Workflow for in vivo behavioral testing.

Part 3: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for determining its dosing regimen and duration of action. Diazepam is known for its rapid absorption, high lipid solubility, and long half-life due to active metabolites.[2][12]

Experimental Protocol 4: Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound and compare them to diazepam.

Methodology:

  • Animal Model: Male Sprague-Dawley rats fitted with jugular vein catheters.

  • Drug Administration: Administer a single dose of the test compound or diazepam either intravenously (i.v.) or orally (p.o.).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the parent drug and any major metabolites using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters for Comparison:

ParameterDescriptionDiazepam (literature values)This compound
Tmax (h) Time to reach maximum plasma concentration (oral)1 - 1.5[12]To be determined
Cmax (ng/mL) Maximum plasma concentrationDose-dependentTo be determined
t1/2 (h) Elimination half-life20 - 50[2]To be determined
AUC (ng*h/mL) Area under the plasma concentration-time curveDose-dependentTo be determined
F (%) Oral Bioavailability>90%[12]To be determined
Vd (L/kg) Volume of distribution0.8 - 1.0[12]To be determined

Conclusion

This proposed guide outlines a foundational suite of experiments necessary to conduct a comprehensive head-to-head comparison of the novel compound this compound with diazepam. By systematically evaluating its mechanism of action, in vivo efficacy, and pharmacokinetic profile, researchers can build a robust data package to determine its potential as a novel anxiolytic or sedative-hypnotic agent. The causality behind these experimental choices lies in a tiered approach: establishing a molecular target, confirming the predicted physiological effect in a living system, and then understanding its disposition within the body to predict human dosage and effects. This self-validating system ensures that each step logically informs the next, providing a clear and scientifically rigorous path for preclinical drug development.

References

  • National Center for Biotechnology Information (2024). Diazepam. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016, Diazepam. Retrieved from [Link]

  • Patsnap (2024). What is the mechanism of Diazepam? Patsnap Synapse. Available from: [Link]

  • Wikipedia (2024). Diazepam. Available from: [Link]

  • ClinPGx (2024). diazepam. Available from: [Link]

  • GoodRx (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Available from: [Link]

  • Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Neuroscience and biobehavioral reviews, 25(3), 1-1. Available from: [Link]

  • Pharmacology of diazepam (Valium) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available from: [Link]

  • Mandelli, W., Tognoni, G., & Garattini, S. (1978). Clinical pharmacokinetics of diazepam. Clinical pharmacokinetics, 3(1), 72-91. Available from: [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Current protocols in neuroscience, Chapter 8, Unit 8.24. Available from: [Link]

  • Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online. Available from: [Link]

  • Greenblatt, D. J., & Shader, R. I. (1984). Diazepam: prediction of pharmacodynamics from pharmacokinetics. Psychopharmacology, 83(3), 297-298. Available from: [Link]

  • Kataoka, Y., et al. (1988). Anxiety neurosis in general practice. A double-blind comparative study of diazepam and clovoxamine, a novel inhibitor of noradrenaline and serotonin reuptake. The British journal of psychiatry, 152, 128-132. Available from: [Link]

  • Sieghart, W. (2002). Mapping of the benzodiazepine recognition site on GABA(A) receptors. Current topics in medicinal chemistry, 2(8), 833-842. Available from: [Link]

  • Kumar, V., & Bhat, Z. A. (2021). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Research in Pharmacy, 25(4), 487-496. Available from: [Link]

  • Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J., Ecker, G. F., & Ernst, M. (2012). Diazepam-bound GABA(A) receptor models identify new benzodiazepine binding-site ligands. Nature chemical biology, 8(5), 455-464. Available from: [Link]

  • Sharma, A., & Kumar, D. (2019). Models to Evaluate Anti-Anxiety Effect. Research and Reviews: A Journal of Pharmacology, 9(2), 1-6. Available from: [Link]

  • Sigel, E., & Lüscher, B. P. (2011). A closer look at the high affinity benzodiazepine binding site on GABA(A) receptors. Current topics in medicinal chemistry, 11(16), 2018-2023. Available from: [Link]

  • Seale, T. W., Niekrasz, I., & Garrett, K. M. (1996). Anxiolytics by Ethanol, Diazepam and Buspirone in a Novel Murine Behavioral Assay. Neuroreport, 7(11), 1803-1808. Available from: [Link]

  • Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(7), 1866-1876. Available from: [Link]

  • Divan, G., et al. (2021). Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles. Neurotherapeutics, 18(4), 2567-2582. Available from: [Link]

  • Gorenstein, C., Bernik, M. A., & Pompéia, S. (1995). Differential effects of the anxiolytic drugs, diazepam and buspirone, on memory function. Journal of psychopharmacology (Oxford, England), 9(4), 349-356. Available from: [Link]

  • Goral, A., et al. (2024). A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study. Pharmaceuticals (Basel, Switzerland), 17(1), 140. Available from: [Link]

  • Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. Available from: [Link]

  • Piao, H. R., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1][12]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][12][13]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98-103. Available from: [Link]

  • Screening Methods for the Evaluation of Sedative-Hypnotics. (n.d.). ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2022). Sedative–Hypnotic Activity of the Water Extracts of Coptidis Rhizoma in Rodents. Molecules (Basel, Switzerland), 27(5), 1664. Available from: [Link]

  • Evaluation of Antipsychotics / Sedatives-Hypnotics using Pole climb apparatus. (2021). YouTube. Available from: [Link]

  • Sedative-hypnotic and muscle relaxant activities of propoxazepam in animal models and investigation on possible mechanisms. (2020). Discovery Scientific Society. Available from: [Link]

  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][12]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & medicinal chemistry letters, 20(15), 4464-4467. Available from: [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS chemical neuroscience, 4(8), 1-8. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules (Basel, Switzerland), 26(13), 3986. Available from: [Link]

  • Nicholson, A. N. (1979). Differential Effects of the 1,4 and 1,5 Benzodiazepines on Performance in Healthy Man. British journal of clinical pharmacology, 7 Suppl 1, 83S-84S. Available from: [Link]

  • Dana Bioscience (n.d.). 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride 250mg. Retrieved from [Link]

Sources

The 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships for Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer both high potency and refined selectivity is perpetual. The 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile core represents a compelling, yet underexplored, chemical space. While direct, comprehensive structure-activity relationship (SAR) studies on this specific scaffold are not yet prevalent in publicly accessible literature, a robust analysis of its constituent fragments—the benzonitrile headgroup and the N-methylated 1,4-diazepane tail—provides a strong foundation for predicting its pharmacological behavior and guiding future drug development efforts.

This guide synthesizes SAR data from structurally related compound classes to build a predictive framework for the this compound series. By dissecting the roles of each component, we can infer the key structural modifications likely to influence target affinity, selectivity, and pharmacokinetic properties, thereby providing a roadmap for researchers in medicinal chemistry and pharmacology.

The Core Scaffold: Deconstructing for Predicted Activity

The this compound scaffold can be divided into three key pharmacophoric regions: the benzonitrile moiety , the 1,4-diazepane ring , and the N-methyl group . Analysis of analogous structures suggests this scaffold is a promising candidate for targeting G-protein coupled receptors (GPCRs) in the CNS, particularly the dopamine D4 receptor.

The Benzonitrile Moiety: A Key Interaction Point

The benzonitrile group is a versatile pharmacophore found in numerous approved drugs and clinical candidates.[1][2] Its potent electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow it to engage in critical interactions within receptor binding pockets.[2]

  • Positional Isomerism : The ortho-substitution pattern of the diazepane ring on the benzonitrile is crucial. This arrangement creates a specific conformational constraint that is often optimal for fitting into the binding sites of aminergic GPCRs. Shifting the diazepane to the meta or para positions would likely alter the presentation of the nitrogen atoms and the overall shape of the molecule, potentially leading to a significant loss of affinity for the target receptor.

  • Aromatic Substitution : The phenyl ring of the benzonitrile is a prime location for modification to enhance potency and fine-tune physicochemical properties. SAR studies on related benzonitrile-containing ligands have shown that small, lipophilic substituents, such as fluoro or chloro groups, at the 4- or 5-positions can enhance binding affinity by engaging with hydrophobic sub-pockets within the receptor.[3]

The 1,4-Diazepane Ring: A Flexible Scaffold for Selectivity

The seven-membered 1,4-diazepane ring provides a flexible yet constrained linker between the benzonitrile head and the distal nitrogen. This flexibility allows the molecule to adopt various conformations to optimize its fit within a binding site. The 1,4-diazepane moiety has been successfully employed in the design of various biologically active compounds, including factor Xa inhibitors and adrenergic receptor antagonists.[4][5]

  • Ring Conformation : The chair-boat conformational equilibrium of the diazepane ring is a key determinant of biological activity. Substitutions on the ring can influence this equilibrium and lock the molecule into a more bioactive conformation.

  • Comparison to Piperazine : The 1,4-diazepane can be considered a larger homolog of the more common piperazine ring. Piperazine is a well-established "privileged scaffold" in medicinal chemistry, particularly for CNS targets.[6][7][8][9] The expanded diazepane ring offers different vector projections for its substituents, which can be exploited to achieve selectivity against closely related receptor subtypes.

The N-Methyl Group: Modulating Basicity and Lipophilicity

The methyl group on the distal nitrogen (N4) of the diazepane ring plays a critical role in the molecule's properties.

  • Basicity and Target Interaction : N-methylation increases the basicity of the nitrogen atom, which is often a key interaction point with an acidic residue (e.g., aspartate) in the binding site of aminergic GPCRs, such as dopamine receptors.[6]

  • Lipophilicity and Pharmacokinetics : The addition of the methyl group increases the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier. However, this must be carefully balanced, as excessive lipophilicity can lead to off-target effects and poor pharmacokinetic profiles.

  • Alternative N-Substituents : The N-methyl group is a starting point for further SAR exploration. Replacing it with larger alkyl groups (ethyl, propyl) or small cyclic moieties (cyclopropyl) can probe the size of the hydrophobic pocket around this region of the binding site and potentially enhance affinity and selectivity.[10][11]

Comparative Analysis: Potential Biological Targets and Alternative Scaffolds

Based on the structural features, the this compound scaffold shows strong potential as a ligand for dopamine receptors , particularly the D4 subtype . The combination of an aromatic moiety linked via a basic nitrogen-containing heterocycle is a classic template for D2-like receptor antagonists.

Compound Class Scaffold Typical Biological Target(s) Key SAR Insights
Target Series This compoundDopamine D4 Receptor (Predicted)Ortho-benzonitrile for directional binding; N-methylated diazepane for interaction with acidic residues and exploring hydrophobic pockets.
Alternative 1 ArylpiperazinesDopamine D2/D3/D4, Serotonin ReceptorsN-aryl substitution is critical; modifications on the second nitrogen tune selectivity and functional activity.[6][7]
Alternative 2 BenzodiazepinesGABA-A Receptors, CCK ReceptorsFused ring system with specific substitutions at positions 1, 2, 5, and 7 dictate activity and selectivity.[12][13]
Alternative 3 Quinoxaline DerivativesKinases, STAT3The core heterocycle is key for binding; substitutions on appended aryl rings modulate potency.[14]

Experimental Protocols for Pharmacological Evaluation

To validate the predicted activity and elucidate the SAR of novel this compound derivatives, a tiered experimental approach is recommended.

General Synthetic Workflow

The synthesis of this compound derivatives can be achieved through a convergent synthesis. A key step is the nucleophilic aromatic substitution of 2-fluorobenzonitrile with N-methyl-1,4-diazepane. Analogs can be readily prepared by utilizing substituted 2-fluorobenzonitriles or variously substituted 1,4-diazepanes.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Final Product A Substituted 2-Fluorobenzonitrile C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted 1,4-Diazepane B->C D Target Benzonitrile Derivative C->D Purification Functional_Assay_Workflow A Seed D4-β-arrestin cells in 384-well plate B Add test compounds (potential antagonists) A->B C Incubate (30 min) B->C D Add D4 agonist (EC80) C->D E Incubate (90 min) D->E F Add detection reagents E->F G Incubate (60 min) F->G H Read chemiluminescence G->H

Caption: Workflow for the β-arrestin recruitment assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel CNS-active agents, with a predicted high affinity for the dopamine D4 receptor. The SAR insights derived from analogous compound classes provide a clear and logical path for the initial optimization of this series. Systematic modification of the benzonitrile ring, exploration of different N-substituents on the diazepane ring, and comparison with more rigid or smaller heterocyclic linkers will be crucial in developing potent and selective drug candidates. The experimental protocols outlined provide a robust framework for evaluating these new chemical entities and building a comprehensive SAR profile for this exciting new scaffold.

References

  • DiscoverX. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Spillmann, T., et al. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. [Link]

  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b]o[15][16]xazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sun, L. P., et al. (2011). n-(1-methyl-4,5-dihydro-t[15][17][16]riazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design. [Link]

  • Fleeman, R., et al. (2021). The nitrile-containing pharmaceuticals: Efficacious roles of the nitrile pharmacophore. RSC Medicinal Chemistry. [Link]

  • Patel, S. D., et al. (2008). Identification and SAR around N-{2-[4-(2,3-dihydro-benzod[15][16]ioxin-2-ylmethyl)-d[15][16]iazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, a selective alpha2C adrenergic receptor antagonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yamamoto, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. [Link]

  • de la Torre, B. G., & Andreu, D. (2019). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules. [Link]

  • Kciuk, M., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry. [Link]

  • Cortez-Maya, S., et al. (2012). Anticancer Activity and Anti-inflammatory Studies of 5-Aryl-1,4-benzodiazepine Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Rochais, C., et al. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Kumar, B., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo--[15][16]Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Chemical Science Journal. [Link]

  • Xu, W., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules. [Link]

  • Sharma, R., et al. (2023). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie. [Link]

Sources

A Preclinical Benchmarking Guide to 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: A Novel Investigational Inotropic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Novel Inotropes

The management of acute decompensated heart failure and cardiogenic shock remains a significant clinical challenge.[1] Current therapeutic options, primarily revolving around traditional inotropic agents, are often fraught with limitations, including increased myocardial oxygen consumption, arrhythmogenesis, and potential for increased mortality with long-term use.[2][3] This landscape underscores a pressing need for novel inotropic agents with improved efficacy and safety profiles.

This guide introduces 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile , hereafter referred to as Compound X , a novel investigational small molecule. While direct studies on Compound X are not yet published, its structural motif, containing a 1,4-diazepan ring, is of significant interest. Several series of compounds featuring this scaffold have demonstrated potent positive inotropic activity, in some cases exceeding that of the standard drug milrinone in preclinical models.[4][5][6][7]

Furthermore, the structural relationship to benzodiazepines like diazepam offers a compelling mechanistic hypothesis. Diazepam has been identified as a selective inhibitor of phosphodiesterase type 4 (PDE4), an action that can enhance cyclic AMP (cAMP)-dependent inotropic effects.[8][9][10][11][12] Therefore, we hypothesize that Compound X may exert positive inotropic effects, potentially through modulation of cyclic nucleotide signaling pathways. This guide outlines a comprehensive, multi-tiered preclinical benchmarking strategy to rigorously evaluate the pharmacological profile of Compound X against established standard-of-care inotropic drugs: dobutamine, milrinone, and digoxin.

Part 1: Mechanistic Landscape of Standard Inotropic Therapies

To establish a framework for comparison, it is crucial to understand the distinct mechanisms of action of the standard inotropic drugs. Each agent modulates cardiac contractility through a unique signaling pathway, which dictates its specific hemodynamic effects and side-effect profile.

Dobutamine: The β-Adrenergic Agonist

Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.[13][14] This activation initiates a G-protein-coupled receptor (GPCR) cascade, leading to increased intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of key proteins involved in calcium handling and myofilament function.[5][12] The net result is a potent increase in myocardial contractility (inotropy) with relatively modest effects on heart rate (chronotropy).[13]

dobutamine_pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Dobutamine Dobutamine Beta1_AR β1-Adrenergic Receptor Dobutamine->Beta1_AR Binds G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_Protein->AC Stimulates L_Type_Ca L-type Ca2+ Channel Ca_Release Ca2+ Release L_Type_Ca->Ca_Release Triggers CICR from SR PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->L_Type_Ca Phosphorylates (opens) SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates Phospholamban SR->Ca_Release Myofilaments Myofilaments Ca_Release->Myofilaments Binds Troponin C Contraction Increased Contraction Myofilaments->Contraction

Figure 1: Dobutamine Signaling Pathway.
Milrinone: The Phosphodiesterase 3 (PDE3) Inhibitor

Milrinone represents a class of "inodilators." It selectively inhibits phosphodiesterase 3 (PDE3), the enzyme responsible for breaking down cAMP in cardiac and vascular smooth muscle cells.[2][9][15] By preventing cAMP degradation, milrinone increases intracellular cAMP levels independent of β-receptor stimulation.[15] This leads to increased cardiac contractility and also promotes vasodilation, reducing both preload and afterload on the heart.[2][9]

milrinone_pathway cluster_cytosol Cardiomyocyte Cytosol Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP_degraded AMP (inactive) PDE3->cAMP_degraded cAMP cAMP cAMP->PDE3 Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Handling Ca2+ Handling Proteins PKA->Ca_Handling Phosphorylates Contraction Increased Contraction Ca_Handling->Contraction cAMP_source Basal cAMP Production cAMP_source->cAMP

Figure 2: Milrinone Signaling Pathway.
Digoxin: The Na+/K+-ATPase Inhibitor

Digoxin, a cardiac glycoside, operates through a fundamentally different mechanism. It inhibits the Na+/K+-ATPase pump on the cardiomyocyte membrane.[7][8][10] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium reduces the efficacy of the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration.[8][10] This higher calcium load enhances the force of myocardial contraction.[10]

digoxin_pathway cluster_membrane Cardiomyocyte Membrane cluster_ions Ion Concentrations Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Pump Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Resulting in Na_in->NCX Reduces Ca2+ Efflux via Contraction Increased Contraction Ca_in->Contraction

Figure 3: Digoxin Signaling Pathway.

Part 2: A Proposed Preclinical Benchmarking Workflow for Compound X

To objectively assess the potential of Compound X, a phased, multi-system approach is proposed. This workflow is designed to first elucidate the cellular mechanism and then translate these findings to whole-organ and systemic effects, in accordance with ICH S7A and S7B guidelines for nonclinical cardiovascular safety pharmacology.[13][14][15][16]

workflow cluster_phase1 Phase 1: In Vitro Cellular Characterization cluster_phase2 Phase 2: Ex Vivo Organ-Level Assessment cluster_phase3 Phase 3: In Vivo Hemodynamic Evaluation Cell_Contractility Cardiomyocyte Contractility Assay Ca_Transient Intracellular Ca2+ Transient Assay Cell_Contractility->Ca_Transient Correlate with PDE_Assay PDE Isoform Screening Assay Ca_Transient->PDE_Assay Mechanistic Insight Decision1 Go/No-Go Decision PDE_Assay->Decision1 Langendorff Isolated Langendorff Heart Preparation Decision2 Go/No-Go Decision Langendorff->Decision2 HF_Model Animal Model of Heart Failure Decision1->Langendorff Proceed if promising Decision2->HF_Model Proceed if safe & effective

Sources

A Guide to In Vitro Reproducibility for Novel CNS-Active Compounds: A Comparative Framework for 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide addresses the critical need for reproducible in vitro data in drug discovery. The primary compound of interest, 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, is used as a representative model for a novel chemical entity for which public biological data is not available. The following sections propose a comprehensive and scientifically rigorous framework for its initial in vitro characterization, comparing it hypothetically against a well-characterized alternative. This document serves as an educational tool on methodology and best practices in preclinical research.

Introduction: The Challenge of Reproducibility in Early Drug Discovery

The journey of a novel chemical entity from synthesis to a potential therapeutic is fraught with challenges, chief among them being the reproducibility of initial biological findings. In vitro assays serve as the bedrock of early-stage drug discovery, providing the first glimpse into a compound's biological activity, potency, and mechanism of action. However, the frequent inability to reproduce these initial results, both within and between laboratories, is a significant impediment to progress.[1] This guide focuses on establishing a robust and reproducible in vitro testing paradigm for novel compounds, using this compound as a case study.

The structure of this compound combines two privileged scaffolds in medicinal chemistry: the 1,4-diazepane ring and the benzonitrile moiety. The 1,4-diazepane core is found in a variety of biologically active agents, including those with anticancer and antipsychotic properties.[2][3] The benzonitrile group is a versatile pharmacophore known to engage in critical molecular interactions and is present in numerous approved drugs targeting a wide range of diseases.[4][5][6] The combination of these scaffolds suggests a high probability of biological activity, particularly within the central nervous system (CNS).

Given the lack of public data, this guide will hypothesize a plausible biological target for this compound—the serotonin 5-HT2A receptor, a key player in neuropsychiatric conditions—and will outline a comprehensive in vitro strategy to characterize its activity in a reproducible manner. For comparative purposes, we will use the well-characterized and structurally distinct CNS-active agent, Diazepam, to illustrate how a novel compound's profile can be benchmarked against an established therapeutic.

Establishing a Reproducible In Vitro Testing Cascade

To ensure the generation of reliable and consistent data, a multi-tiered approach to in vitro testing is essential. This involves a series of assays, from initial binding assessment to functional characterization of downstream signaling.

Diagram of the Proposed In Vitro Testing Workflow

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Cellular Phenotype cluster_3 Data Analysis & Comparison a Radioligand Binding Assay (Determine Affinity - Ki) b G-Protein Activation Assay (Measure EC50/IC50 for Gq signaling) a->b If binding confirmed c β-Arrestin Recruitment Assay (Assess biased agonism) b->c d Calcium Flux Assay (Confirm downstream signaling) c->d e Comparative Profiling (vs. Diazepam) d->e

Caption: A tiered workflow for in vitro characterization of a novel compound.

Comparative Analysis: Hypothetical In Vitro Profiles

The following table presents a hypothetical comparison of in vitro data for this compound and Diazepam at the serotonin 5-HT2A receptor. It is important to note that Diazepam's primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, and it is used here as a conceptual benchmark for a CNS-active drug, not as a direct competitor at the 5-HT2A receptor.

Parameter This compound (Hypothetical) Diazepam (Illustrative) Significance
Binding Affinity (Ki) at 5-HT2A 15 nM>10,000 nMMeasures the strength of interaction between the compound and the receptor. A lower Ki indicates higher affinity.
Gq Activation (EC50) 50 nMNo activityDetermines the concentration of the compound required to elicit a half-maximal response in the G-protein signaling pathway.
β-Arrestin Recruitment (EC50) 250 nMNo activityMeasures the potency of the compound in recruiting β-arrestin, indicating potential for receptor desensitization or alternative signaling.
Calcium Flux (EC50) 60 nMNo activityConfirms the functional consequence of Gq activation by measuring changes in intracellular calcium levels.

Detailed Experimental Protocols

For data to be reproducible, the methodologies must be meticulously detailed and standardized.[4] The following are protocols for the key in vitro assays proposed in this guide.

Radioligand Competition Binding Assay for 5-HT2A Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT2A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds: this compound and Diazepam, serially diluted.

  • Procedure:

    • In a 96-well plate, combine cell membranes (20 µg protein/well), [3H]-Ketanserin (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM Mianserin.

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G-Protein Activation Assay (Calcium Flux)

This functional assay measures the downstream effect of 5-HT2A receptor activation, which is coupled to the Gq protein, leading to an increase in intracellular calcium.[7]

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Positive control: Serotonin.

    • Test compounds, serially diluted.

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add varying concentrations of the test compound or positive control and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Diagram of the 5-HT2A Receptor Gq Signaling Pathway

G ligand 5-HT2A Agonist (e.g., Hypothetical Compound) receptor 5-HT2A Receptor ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release triggers cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Canonical Gq signaling cascade initiated by 5-HT2A receptor activation.

Conclusion and Future Directions

Establishing a robust and reproducible in vitro characterization cascade is paramount in modern drug discovery. While this compound currently lacks public biological data, the framework presented here provides a clear, scientifically grounded path for its initial evaluation. By employing standardized, well-documented protocols for binding and functional assays, researchers can generate high-quality, reliable data. This not only builds confidence in the initial findings but also facilitates seamless progression to more complex cellular and in vivo models. The principles of methodological rigor, transparent data reporting, and objective comparison against established benchmarks are the cornerstones of successful and reproducible preclinical science.

References

  • BenchChem. (2025).
  • Pottie, E., & Stove, C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
  • BenchChem. (2025). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.
  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility.
  • Tsuchihashi, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-91.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
  • Fleming, F. F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1479.
  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

  • Zecri, F. J., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.
  • Singh, N., et al. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 13(5), 715-735.

Sources

Confirming the Molecular Target of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the quest for novel chemical entities with precise molecular targets is paramount for developing next-generation therapeutics with improved efficacy and safety profiles. The compound 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile presents a unique structural scaffold, integrating a benzonitrile moiety with a methylated diazepane ring. While direct experimental data for this specific molecule is not yet broadly published, its structural components suggest a compelling hypothesis for its molecular target. The presence of a tertiary amine and an aromatic system are characteristic features of ligands for the Sigma-1 Receptor (S1R), a unique ligand-operated molecular chaperone.

This guide provides a comprehensive framework for researchers to experimentally confirm the molecular target of this compound, with a primary focus on the S1R. We will objectively compare its structural attributes to established S1R ligands and provide detailed, field-proven experimental protocols for target validation and functional characterization. The overarching goal is to equip researchers with the necessary tools and rationale to rigorously test the hypothesis that this compound is a novel S1R modulator.

Comparative Analysis: Structural Analogs and the Sigma-1 Receptor Hypothesis

The S1R is an intracellular protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it plays a crucial role in cellular stress responses.[1][2] Its ligands are structurally diverse, but many share common pharmacophoric features, such as a nitrogen atom that is protonated at physiological pH and a hydrophobic aromatic region.

To build a strong rationale for investigating the S1R as the primary target of this compound, we can compare its structure with well-established S1R ligands of varying functional outcomes (agonists and antagonists).

Table 1: Structural and Affinity Comparison of this compound with Known Sigma-1 Receptor Ligands

CompoundChemical StructureFunctional ActivityS1R Ki (nM)Key Structural Features for S1R Binding
This compoundthis compound structureHypothesized To be determined Tertiary amine (methyl-diazepan), benzonitrile (aromatic/hydrophobic region)
(+)-Pentazocine(+)-Pentazocine structureAgonist1.62 - 7[3][4]Bridged cyclic amine, hydrophobic domains
PRE-084PRE-084 structureAgonist2.2 - 44[3][5]Morpholine ethyl ester of phenylcyclohexanecarboxylic acid, tertiary amine
HaloperidolHaloperidol structureAntagonist2 - 6.5[6][7]Butyrophenone, piperidine ring, tertiary amine
NE-100NE-100 structureAntagonist0.86 - 1.03[8][9]Dipropylaminoethyl ether derivative, high hydrophobicity

Experimental Confirmation of the Molecular Target

To empirically validate that the S1R is the molecular target of this compound, a two-pronged experimental approach is essential: first, to demonstrate direct physical binding, and second, to characterize the functional consequence of that binding.

Experimental Workflow for Target Validation

G cluster_0 Binding Affinity Determination cluster_1 Functional Activity Characterization start Prepare Membrane Homogenates (e.g., from guinea pig brain) assay Radioligand Binding Assay with 3H-Pentazocine start->assay data_analysis Calculate IC50 and Ki values assay->data_analysis conclusion Confirmed Molecular Target and Functional Profile data_analysis->conclusion Confirms Binding cell_culture Transfect HEK293 cells with S1R and BiP biosensor constructs functional_assay S1R-BiP Dissociation Assay (e.g., NanoBiT) cell_culture->functional_assay agonist_antagonist Determine Agonist or Antagonist Profile functional_assay->agonist_antagonist agonist_antagonist->conclusion Defines Function

Caption: Workflow for the validation of this compound's molecular target.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled S1R ligand, such as -pentazocine, from its binding site.

Materials:

  • Membrane preparations from guinea pig brain (high in S1R expression).

  • -pentazocine (radioligand).

  • Test compound: this compound.

  • Haloperidol (for defining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and haloperidol in the assay buffer.

    • Dilute the -pentazocine in the assay buffer to a final concentration near its Kd (e.g., 5-10 nM).[10]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, membrane homogenate (typically 100-200 µg of protein), and varying concentrations of the test compound.

    • For total binding wells, add only the buffer and membrane.

    • For non-specific binding wells, add a high concentration of unlabeled haloperidol (e.g., 10 µM).[11]

  • Incubation:

    • Add the diluted -pentazocine to all wells.

    • Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[10][12]

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess haloperidol) from the total binding (CPM with no competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: S1R-BiP Dissociation Assay for Functional Characterization

This assay determines whether the test compound acts as an agonist or antagonist by measuring its effect on the interaction between S1R and its associated chaperone, the Binding Immunoglobulin Protein (BiP). S1R agonists cause the dissociation of the S1R-BiP complex, while antagonists stabilize it or block agonist-induced dissociation.[13][14]

Materials:

  • HEK293 cells.

  • Expression vectors for S1R and BiP fused to complementary fragments of a reporter protein (e.g., NanoLuciferase for a NanoBiT assay).

  • Cell culture reagents.

  • Test compound: this compound.

  • PRE-084 (known S1R agonist).

  • Haloperidol or NE-100 (known S1R antagonists).

  • Luminescence plate reader.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect the cells with the S1R and BiP biosensor constructs.

    • Allow 24-48 hours for protein expression.

  • Assay Setup:

    • Plate the transfected cells in a white, clear-bottom 96-well plate.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound and measure the luminescence signal over time (e.g., every 5-10 minutes for up to 60 minutes). A decrease in signal indicates dissociation of the S1R-BiP complex, characteristic of an agonist. Include PRE-084 as a positive control.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes). Then, add a fixed concentration of the agonist PRE-084 and measure the luminescence. An inhibition of the PRE-084-induced decrease in luminescence suggests antagonist activity. Include a known antagonist like haloperidol as a positive control.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • For agonist testing, plot the change in luminescence against the concentration of the test compound to determine the EC50 (effective concentration for 50% of the maximal response).

    • For antagonist testing, plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50.

The Sigma-1 Receptor Signaling Pathway: A Hub for Cellular Homeostasis

The S1R is not a conventional receptor like a G-protein coupled receptor or an ion channel. Instead, it functions as a molecular chaperone that modulates the activity of various client proteins, particularly at the MAM.[15][16]

G cluster_0 Endoplasmic Reticulum (MAM) cluster_1 Downstream Cellular Effects S1R_BiP S1R-BiP Complex (Inactive State) S1R_active Active S1R (Monomer/Trimer) S1R_BiP->S1R_active Agonist Binding (e.g., PRE-084) or ER Stress S1R_active->S1R_BiP Antagonist Binding (e.g., Haloperidol) IP3R Modulation of IP3R (Ca2+ Signaling) S1R_active->IP3R Ion_Channels Regulation of Ion Channels (e.g., K+, Ca2+) S1R_active->Ion_Channels Neuroprotection Neuroprotection & Neurite Outgrowth S1R_active->Neuroprotection Cell_Survival Promotion of Cell Survival S1R_active->Cell_Survival

Caption: Simplified signaling pathway of the Sigma-1 Receptor.

In its resting state, the S1R is in a complex with the ER chaperone BiP.[2][13] Upon stimulation by agonist ligands or under conditions of cellular stress, the S1R dissociates from BiP, allowing it to interact with and modulate the function of various client proteins.[14][17] This chaperone activity is central to its role in maintaining cellular homeostasis. Key functions modulated by S1R activation include:

  • Calcium Signaling: The S1R interacts with the inositol 1,4,5-trisphosphate (IP3) receptor at the MAM, regulating calcium flux from the ER to the mitochondria, which is critical for cellular bioenergetics.[2]

  • Ion Channel Modulation: S1R activation can modulate the activity of various ion channels, including voltage-gated potassium and calcium channels.[18]

  • Neuroprotection and Neuronal Plasticity: S1R agonists have been shown to promote neuronal survival, enhance neurite outgrowth, and exhibit antidepressant and cognitive-enhancing effects in preclinical models.[6][19]

Conclusion: A Path Forward for Characterizing a Promising New Compound

The structural features of this compound strongly suggest the Sigma-1 Receptor as its primary molecular target. This guide provides a robust, evidence-based framework for formally testing this hypothesis. By employing the detailed protocols for radioligand binding and functional S1R-BiP dissociation assays, researchers can definitively determine the binding affinity and functional profile of this novel compound.

Confirmation of this compound as a potent and selective S1R modulator would open up exciting avenues for its further development as a therapeutic agent for a range of central nervous system disorders, including neurodegenerative diseases, pain, and depression, where S1R has been implicated as a key therapeutic target.[6][20] The systematic approach outlined herein ensures scientific rigor and provides a clear path from hypothesis to validated molecular target, a critical step in the drug discovery and development pipeline.

References

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. Current medicinal chemistry, 16(8), 972–982.
  • Guzmán-Hernández, M. L., Kovalevich, B., & Gnegy, M. E. (2024). Chaperone BiP controls ER stress sensor Ire1 through interactions with its oligomers. The Journal of biological chemistry, 300(8), 107576.
  • Ossa-Vargas, M. A., González-Vázquez, J. C., & Romero, F. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 24(3), 1993.
  • Zhu, W., Li, J., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International journal of molecular sciences, 23(24), 16132.
  • Su, T. P., & Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in neuroscience, 13, 788.
  • Weng, T. Y., & Su, T. P. (2021). Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. International journal of molecular sciences, 22(16), 8783.
  • Romero, L., & Lladó-Pelfort, L. (2018). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 24(20), 2300–2318.
  • Hayashi, T., & Su, T. P. (2007). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Cellular and molecular life sciences : CMLS, 64(16), 2095–2104.
  • Wikipedia. (2024). Sigma-1 receptor. In Wikipedia.
  • Wikipedia. (2023). NE-100. In Wikipedia.
  • Vangveravong, S., Jia, H., & Tu, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Journal of neurochemistry, 99(5), 1436–1448.
  • Wang, X., & Zhang, H. (2021). Sigma-1 Receptor and Binding Immunoglobulin Protein Interact with Ulinastatin Contributing to a Protective Effect in Rat Cerebral Ischemia/Reperfusion. Medical science monitor : international medical journal of experimental and clinical research, 27, e933933.
  • Itzhak, Y., & Kassim, C. O. (1990). -pentazocine binding to rat brain sigma 1 receptors. European journal of pharmacology, 190(1-2), 263–266.

  • Yano, H., & Su, T. P. (2018). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS chemical neuroscience, 9(10), 2544–2553.
  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (2017). Current neuropharmacology, 15(1), 5–11.
  • Chien, C. C., Carroll, F. I., Brown, G. P., Pan, Y. X., Bowen, W., & Pasternak, G. W. (1997). Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. European journal of pharmacology, 321(3), 361–368.
  • Roy, L., & D'Amours, R. (2022). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. Scientific reports, 12(1), 19747.
  • Yano, H., & Su, T. P. (2018). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 9(10), 2544-2553.
  • Ossa-Vargas, M. A., González-Vázquez, J. C., & Romero, F. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 24(3), 1993.
  • Brimson, J. M., Brown, C. A., & Safrany, S. T. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 237.
  • Wang, J., & Smith, S. B. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Translational vision science & technology, 9(12), 11.
  • Smith, S. B., & Wang, J. (2016). Activation of the molecular chaperone, sigma 1 receptor, preserves cone function in a murine model of inherited retinal degeneration.
  • Abate, C., & Niso, M. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules (Basel, Switzerland), 29(12), 2736.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Nguyen, L., & Lucke-Wold, B. P. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International journal of molecular sciences, 23(19), 11831.
  • Abate, C., & Niso, M. (2016). Development of sigma-1 fluorescent ligands as pharmacological tools.
  • Hayashi, T., & Su, T. P. (2007). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Cellular and molecular life sciences : CMLS, 64(16), 2095–2104.
  • Vangveravong, S., & Tu, Z. (2024). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Bioorganic & medicinal chemistry, 108, 117688.
  • Consoli, V., & Sorrenti, V. (2025). Haloperidol drug repurposing unveils ferroptosis involvement in breast cancer cells.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. As no specific Safety Data Sheet (SDS) is broadly available for this compound, this protocol is built upon an expert analysis of its constituent chemical moieties—the benzonitrile group and the nitrogen-containing diazepane heterocycle—and established best practices for hazardous laboratory waste management. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment: A Structurally-Informed Approach

The foundation of any disposal protocol is a thorough understanding of the substance's potential hazards. In the absence of specific toxicological data for this compound, we must infer its hazard profile from its structural components.

  • Benzonitrile Moiety: The benzonitrile (phenyl cyanide) functional group is well-characterized. Compounds in this class are known to be harmful if swallowed or in contact with skin.[1][2] Benzonitrile itself is classified as a combustible liquid and is harmful to aquatic life.[3] Upon combustion, it can release toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide.[4][5] Therefore, the presence of this group dictates that the compound should be handled with significant caution, assuming acute oral and dermal toxicity.

  • Nitrogen-Containing Heterocycle (Diazepane): Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals due to their diverse biological activities and ability to interact with biological targets.[6][7][8] The diazepane ring, in particular, is a core structure in many biologically active molecules, including the well-known drug Diazepam (Valium).[9][10] While the specific biological effect of this novel compound is likely unknown, the presence of this scaffold warrants treating it as potentially biologically active. Its ultimate fate in the environment is unknown, and it must be prevented from entering waterways.[5]

Hazard Profile based on Structural Analysis Guidance Supporting Sources
Acute Toxicity (Oral & Dermal) Harmful if swallowed or in contact with skin. Avoid all direct contact.[1][2]
Environmental Hazard Assumed to be toxic to aquatic life. Do not allow to enter drains or waterways.[3][5]
Combustibility Considered a combustible liquid. Keep away from heat and ignition sources.[3][4]
Reactivity Avoid mixing with strong acids, bases, or oxidizing agents.[2][4]
Biological Activity Potential for unknown biological effects. Handle as a bioactive compound.[6][7]

Immediate Safety & Handling Protocol

Prior to beginning any work that will generate waste, it is imperative to establish a safe handling procedure.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][13]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[1][13]

  • Body Protection: A standard laboratory coat must be worn to protect from incidental contact.[13]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

First-Aid Measures in Case of Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • After Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[2][4]

  • After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][13]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a poison center or physician.[2][4]

Step-by-Step Disposal Workflow

The disposal of this compound must follow a systematic and compliant process from the point of generation to final pickup by a certified waste handler. This process is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15][16]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Action: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips) in a dedicated hazardous waste container.

  • Causality: This waste must be kept separate from other waste streams, particularly acids and bases.[17] Mixing incompatible chemicals can lead to violent reactions or the release of toxic gases.[17] Keep solid and liquid waste in separate containers.[18]

Step 2: Waste Containment

The integrity of the waste container is essential for safe storage.

  • Action: Use a container made of a compatible material (e.g., high-density polyethylene [HDPE] or glass for liquids; a sealed bag or drum for solids) with a tight-fitting screw cap.[14][17] The container must be in good condition, with no cracks or signs of deterioration.[17]

  • Causality: The container must not react with or be degraded by the chemical waste.[18] Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[14]

Step 3: Labeling

Accurate labeling is a regulatory requirement and ensures safe handling.

  • Action: Immediately label the waste container with a fully completed hazardous waste tag. The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • A clear statement of the hazards (e.g., "Toxic," "Harmful if Swallowed/In Contact with Skin")

    • The date when waste was first added to the container (Accumulation Start Date)

  • Causality: Proper labeling communicates hazards to all personnel and is required for tracking and compliant disposal under RCRA.[11][18]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[11][17]

  • Causality: SAAs are designed to ensure safe, temporary storage of hazardous waste.[17] The area must have secondary containment (such as a spill tray) to capture any potential leaks and must be inspected weekly.[17][18] A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11]

Step 5: Arranging for Professional Disposal

Final disposal is a specialized, regulated process.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical yourself.

  • Causality: EHS departments work with licensed hazardous waste disposal contractors to ensure the waste is transported, treated, and disposed of in a manner that complies with all federal, state, and local regulations.[11][13][14] Maintaining a log of accumulated waste is crucial for documentation and compliance.[13]

Disposal Workflow Diagram

The following diagram illustrates the mandatory, step-by-step process for the safe disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_disposal Waste Management Protocol PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work Work in a Chemical Fume Hood PPE->Work Segregate Step 1: Segregate Waste (Keep separate from other chemicals) Work->Segregate Waste Generated Contain Step 2: Use Compatible Container (Sealed, <90% full, good condition) Segregate->Contain Label Step 3: Attach Hazardous Waste Label (Full name, hazards, date) Contain->Label Store Step 4: Store in Satellite Accumulation Area (At point of generation, with secondary containment) Label->Store Dispose Step 5: Contact EHS for Pickup (Arrange for professional disposal) Store->Dispose

Caption: Disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Benzonitrile - Sciencemadness Wiki. Sciencemadness. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • 2-(4-Methyl-1,4-diazepan-1-yl)propanenitrile. PubChem, National Center for Biotechnology Information. [Link]

  • 2-[(1,4-DIAZEPAN-1-YL)METHYL]BENZONITRILE. Matrix Fine Chemicals. [Link]

  • Diazepam - Some Pharmaceutical Drugs. NCBI Bookshelf. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • Special Issue: Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central, National Institutes of Health. [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. [Link]

  • Diazepam. PubChem, National Center for Biotechnology Information. [Link]

Sources

Navigating the Uncharted: A Guide to the Safe Handling of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of a novel chemical entity into the laboratory workflow is a moment of both excitement and critical responsibility. 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a compound with potential significance in medicinal chemistry, represents one such frontier. In the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific molecule, this guide has been meticulously developed to provide essential, immediate safety and logistical information. By synthesizing data from structurally analogous compounds—namely benzonitrile and N-methyl-1,4-diazepane derivatives—we present a conservative and robust framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of your research.

The core principle of this guide is one of proactive caution. The benzonitrile moiety suggests potential toxicity, including hazards upon ingestion, dermal contact, and inhalation, with the added risk of releasing toxic cyanide fumes under certain conditions.[1][2][3] The diazepane component, common in biologically active molecules, warrants careful handling to avoid unintended physiological effects.[4][5] Therefore, we will treat this compound with the respect due to a substance of unknown but potentially significant hazard.

I. Hazard Assessment and Personal Protective Equipment (PPE): A Proactive Defense

Given the toxicological profile of benzonitrile, which includes being harmful if swallowed or in contact with skin, a comprehensive PPE strategy is non-negotiable.[6] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against accidental splashes of the compound, which, like benzonitrile, may be irritating to the eyes. A face shield offers a broader scope of protection.
Hand Protection Nitrile rubber gloves.Nitrile gloves have demonstrated resistance to a range of chemicals, including nitrile compounds. Given the dermal toxicity of benzonitriles, robust hand protection is critical.[7][8]
Skin and Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical-resistant coveralls are recommended.Prevents skin contact. Benzonitrile itself can cause significant skin irritation upon exposure.[1]
Respiratory Protection All handling of the solid or any solutions should be conducted within a certified chemical fume hood.The potential for aerosol generation and the unknown vapor pressure of the compound necessitate the use of engineering controls to prevent inhalation. Many organic substances, especially if volatile, should be handled in a fume hood.

This multi-layered approach to PPE is designed to create a comprehensive barrier between the researcher and the chemical, mitigating risks at all potential points of exposure.

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, procedural workflow is paramount when working with a compound of unknown hazard. The following steps provide a clear, logical progression for the safe handling of this compound, from preparation to immediate post-handling procedures.

Experimental Workflow Diagram

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid dust prep->weigh Proceed with caution dissolve Dissolution - Add solvent slowly to the solid - Keep container closed when not in use weigh->dissolve reaction Reaction - Conduct all steps within the fume hood - Monitor for any unexpected changes dissolve->reaction cleanup Immediate Cleanup - Wipe down work surfaces - Decontaminate any spills immediately reaction->cleanup disposal Waste Segregation - Dispose of all contaminated materials in designated hazardous waste containers cleanup->disposal

Caption: A procedural workflow for the safe handling of this compound.

III. Emergency Protocols: Preparedness for the Unexpected

Even with the most stringent precautions, the potential for accidental exposure or spills exists. A clear and concise emergency plan is crucial.

Emergency Response Flowchart

spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate first_aid First Aid Measures Skin: Remove contaminated clothing, wash with soap and water for 15 min Eyes: Flush with water for 15 min, holding eyelids open Inhalation: Move to fresh air Ingestion: Do NOT induce vomiting, seek immediate medical attention spill->first_aid Personal Exposure spill_cleanup Spill Cleanup For small spills, absorb with inert material (e.g., vermiculite) Place in a sealed container for disposal For large spills, contact EH&S spill->spill_cleanup Chemical Spill alert Alert Supervisor and Safety Officer evacuate->alert consult_sds Consult Analogous SDS (Benzonitrile) alert->consult_sds

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.